molecular formula C38H47NO18 B591411 Euonymine CAS No. 150881-01-9

Euonymine

Cat. No.: B591411
CAS No.: 150881-01-9
M. Wt: 805.783
InChI Key: PBFGAFDJVQAMRS-KXCMQXIBSA-N
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Description

[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate is a natural product found in Tripterygium wilfordii with data available.

Properties

IUPAC Name

[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)25-29(53-21(6)43)38(37,36(30,10)48)57-35(25,9)14-50-34(47)24-12-11-13-39-26(16)24/h11-13,16-17,25,27-32,48H,14-15H2,1-10H3/t16?,17?,25-,27-,28+,29-,30+,31-,32+,35+,36+,37-,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFGAFDJVQAMRS-KXCMQXIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3([C@@]2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthetic Pathway of Euonymine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine is a complex sesquiterpene pyridine (B92270) alkaloid of significant interest due to its potent biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] Structurally, it is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core, known as euonyminol, which is esterified with a substituted pyridine dicarboxylic acid, evoninic acid, to form a distinctive 14-membered bislactone ring.[1][2][3] While the total chemical synthesis of this compound has been achieved, its natural biosynthetic pathway within plants of the Euonymus genus (family Celastraceae) is not yet fully elucidated. This technical guide synthesizes the current understanding and proposes a putative biosynthetic pathway for this compound based on established principles of terpenoid and alkaloid biochemistry. This document provides a framework for future research aimed at identifying the specific enzymatic machinery involved in its formation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

  • Formation of the Sesquiterpenoid Core (Euonyminol): The biosynthesis of the dihydro-β-agarofuran skeleton from primary metabolism.

  • Formation of the Pyridine Dicarboxylic Acid Moiety (Evoninic Acid): The biosynthesis of the unique acylating partner.

  • Assembly and Tailoring: The esterification of the euonyminol core with evoninic acid to form the final macrodilactone structure, followed by subsequent tailoring reactions.

A diagrammatic overview of the proposed biosynthetic pathway is presented below.

This compound Biosynthetic Pathway cluster_0 Primary Metabolism cluster_1 Sesquiterpenoid Core Biosynthesis (Putative) cluster_2 Evoninic Acid Biosynthesis (Putative) cluster_3 Final Assembly IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP FPP Synthase Germacryl Germacryl Cation FPP->Germacryl Sesquiterpene Cyclase (putative) DHAF_Precursor Dihydroagarofuran Precursor Germacryl->DHAF_Precursor Further Cyclization Euonyminol Euonyminol DHAF_Precursor->Euonyminol Multiple Hydroxylations (P450s, DOX) (putative) This compound This compound Euonyminol->this compound Acyltransferase/ Ligase (putative) Isoleucine Isoleucine Pyridine_Precursor Pyridine Ring Precursors Isoleucine->Pyridine_Precursor Amine Oxidase & other enzymes (putative) Evoninic_Acid Evoninic Acid Pyridine_Precursor->Evoninic_Acid Evoninic_Acid->this compound Acyltransferase/ Ligase (putative)

Caption: Proposed biosynthetic pathway of this compound.

Detailed Biosynthetic Stages

Biosynthesis of the Dihydro-β-agarofuran Core (Euonyminol)

The euonyminol core is a highly oxygenated sesquiterpenoid derived from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). FPP itself is synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which condense isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

  • Cyclization of FPP: The first committed step is the enzyme-catalyzed cyclization of FPP. It is proposed that a sesquiterpene synthase (terpene cyclase) facilitates the formation of a germacryl cation intermediate.

  • Formation of the Dihydroagarofuran Skeleton: Subsequent intramolecular cyclization and rearrangement of the germacryl cation lead to the formation of the characteristic tricyclic dihydro-β-agarofuran skeleton. This class of compounds is defined by a 5,11-epoxy-5β,10α-eudesman-4-(14)-ene structure.

  • Oxidative Tailoring: The basic dihydro-β-agarofuran scaffold undergoes extensive post-cyclization modifications, primarily a series of hydroxylation reactions, to yield the nonahydroxylated euonyminol core. These reactions are likely catalyzed by a cascade of cytochrome P450 monooxygenases (P450s) and potentially other oxidoreductases, which are well-known for their role in decorating terpenoid scaffolds in plant specialized metabolism. The precise sequence and regioselectivity of these hydroxylations are yet to be determined.

Biosynthesis of Evoninic Acid

Evoninic acid is a pyridine-3,4-dicarboxylic acid derivative that forms the bislactone bridge in this compound. The biosynthesis of pyridine alkaloids can follow several routes in nature. For sesquiterpene pyridine alkaloids, a plausible pathway is proposed to involve amino acid precursors.

Specifically, it has been suggested that the biosynthesis of evoninic acid may initiate from the amino acid isoleucine . An amine oxidase is hypothesized to catalyze the elimination of the amino group, which would be a key step in forming the pyridine ring precursor. Subsequent enzymatic steps, likely involving dehydrogenases, hydratases, and other modifying enzymes, would be required to construct and substitute the final pyridine dicarboxylic acid structure. The exact intermediates and enzymes in this pathway remain a significant gap in our knowledge.

Final Assembly of this compound

The final stage in this compound biosynthesis is the covalent assembly of the two major precursors, euonyminol and evoninic acid.

  • Activation of Evoninic Acid: It is probable that the carboxylic acid groups of evoninic acid are activated to facilitate ester bond formation. This is commonly achieved in biological systems through the formation of a Coenzyme A (CoA) thioester (e.g., evoninoyl-CoA) via an acyl-CoA synthetase, requiring ATP.

  • Esterification: A specific acyltransferase is hypothesized to catalyze the transfer of the activated evoninic acid moiety to the hydroxyl groups of the euonyminol core, forming the two ester linkages of the macrodilactone ring. In other alkaloid pathways, enzymes such as tigloyl-CoA:13-hydroxylupanine O-tigloyltransferase have been shown to catalyze similar esterifications. It is likely that one or more specialized acyltransferases are responsible for the precise regioselectivity of this double esterification.

  • Final Tailoring: Following the formation of the macrodilactone ring, additional tailoring steps, such as acetylation of the remaining free hydroxyl groups on the euonyminol core, would be carried out by other specific acyltransferases to yield the final this compound molecule.

Quantitative Data

Currently, there is a notable absence of quantitative data in the scientific literature regarding the biosynthetic pathway of this compound. Key areas for future research include:

Data TypeDescriptionPotential Experimental Approach
Enzyme Kinetics Determination of Km, kcat, and Vmax for the key biosynthetic enzymes (once identified).In vitro assays with purified recombinant enzymes and pathway intermediates.
Metabolite Pools Quantification of precursor and intermediate concentrations (e.g., FPP, euonyminol, evoninic acid) in Euonymus tissues.LC-MS/MS-based targeted metabolomics on plant extracts.
Gene Expression Analysis of the expression levels of candidate biosynthetic genes in different tissues and under various conditions.qRT-PCR or transcriptomic analysis (RNA-seq) of alkaloid-producing tissues.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, enzymology, and analytical chemistry.

Identification of Candidate Genes via Transcriptomics

This workflow aims to identify genes whose expression patterns correlate with this compound accumulation.

Transcriptomics_Workflow A Plant Tissue Collection (High vs. Low this compound) B RNA Extraction & Sequencing (RNA-seq) A->B C De Novo Transcriptome Assembly & Annotation B->C D Differential Expression Analysis C->D E Co-expression Analysis with Known Alkaloid Biosynthesis Genes C->E F Candidate Gene Selection (P450s, Cyclases, Acyltransferases) D->F E->F

Caption: Workflow for identifying candidate biosynthetic genes.

Protocol:

  • Plant Material: Collect tissues from Euonymus species known to produce this compound. If possible, use different tissues (e.g., leaves, roots, stems) or plants grown under different conditions to obtain varying levels of alkaloid accumulation.

  • Metabolite Analysis: Perform LC-MS analysis on extracts from each tissue to quantify this compound levels, establishing a "high-producer" vs. "low-producer" contrast.

  • RNA Sequencing: Extract total RNA from the selected tissues and perform high-throughput RNA sequencing (RNA-seq).

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Annotate transcripts by sequence homology to known enzyme families (e.g., terpene synthases, cytochrome P450s, acyltransferases, amine oxidases).

    • Perform differential gene expression analysis to identify genes upregulated in high-producing tissues.

    • Use co-expression analysis to find uncharacterized genes whose expression patterns are highly correlated with known genes involved in precursor biosynthesis (e.g., FPP synthase).

  • Candidate Selection: Prioritize candidate genes from relevant enzyme families that show strong differential and co-expression patterns for functional characterization.

Functional Characterization of Candidate Enzymes

This protocol involves expressing candidate genes and testing their enzymatic activity in vitro.

Protocol:

  • Gene Cloning and Heterologous Expression:

    • Amplify the full-length coding sequence of a candidate gene (e.g., a putative sesquiterpene cyclase) from cDNA.

    • Clone the gene into an appropriate expression vector for a heterologous host system, such as E. coli or Saccharomyces cerevisiae.

    • Express the protein and purify it using affinity chromatography (e.g., His-tag).

  • In Vitro Enzyme Assays:

    • For a Sesquiterpene Cyclase: Incubate the purified enzyme with FPP. Analyze the reaction products by GC-MS and compare the mass spectra and retention times to authentic standards of known sesquiterpenes or previously characterized dihydro-β-agarofuran compounds.

    • For a Cytochrome P450: Reconstitute the P450 activity in vitro by providing a P450 reductase and a source of electrons (NADPH). Incubate with a potential substrate (e.g., a dihydro-β-agarofuran precursor) and analyze the hydroxylated products by LC-MS.

    • For an Acyltransferase: Incubate the purified enzyme with the euonyminol core and an activated form of evoninic acid (e.g., evoninoyl-CoA). Monitor the formation of the esterified product by LC-MS.

  • Structural Elucidation: If novel products are formed, purify them and elucidate their structures using NMR spectroscopy.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process involving the convergence of terpenoid and alkaloid pathways. This guide has outlined a putative pathway based on current biochemical knowledge. Significant research is required to move from this proposed scheme to a fully characterized enzymatic pathway. The identification and functional characterization of the sesquiterpene cyclases, the series of oxidative enzymes responsible for hydroxylating the core, the enzymes of the evoninic acid pathway, and the specific acyltransferases for the final assembly are critical next steps. Success in this endeavor will not only provide fundamental insights into plant specialized metabolism but also open avenues for the metabolic engineering and biotechnological production of this compound and related therapeutic compounds.

References

An In-depth Technical Guide to the Natural Sources and Isolation of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine (B13332915) is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products. Exhibiting significant biological activities, including the inhibition of P-glycoprotein (P-gp) and anti-HIV properties, this compound has garnered interest within the scientific community for its therapeutic potential. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological mechanisms. Quantitative data is presented in structured tables for clarity, and experimental workflows and biological pathways are visualized through detailed diagrams.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Celastraceae family, which is indigenous to tropical and subtropical regions. The most notable and well-documented natural source of this compound is the immature fruits of Euonymus sieboldianus.[1] While other species within the Euonymus genus and the broader Celastraceae family are known to produce a variety of dihydro-β-agarofuran sesquiterpenoids, E. sieboldianus remains the principal source for the isolation of this compound itself.

Isolation and Purification of this compound from Natural Sources

The isolation of this compound from its natural matrix is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The general workflow is a well-established method for the purification of alkaloids and other secondary metabolites from plant tissues.

General Experimental Protocol

The following protocol outlines the typical steps for the isolation of this compound from the immature fruits of Euonymus sieboldianus. It should be noted that specific yields and optimal chromatographic conditions can vary depending on the starting material and equipment used.

2.1.1. Extraction

  • Preparation of Plant Material: Freshly collected immature fruits of Euonymus sieboldianus are air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. The dried fruits are then ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. This process is typically carried out by maceration with periodic agitation or by using a Soxhlet apparatus. The extraction is repeated several times until the solvent runs clear, indicating that the majority of the soluble compounds have been extracted. The methanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Solvent Partitioning

The crude methanolic extract is a complex mixture of compounds with varying polarities. Solvent-solvent partitioning is employed to separate the components into different fractions based on their solubility.

  • The concentrated crude extract is suspended in a 90% aqueous methanol solution.

  • This solution is then partitioned against n-hexane to remove nonpolar constituents such as fats and waxes. The n-hexane fraction is typically discarded.

  • The aqueous methanol fraction is further concentrated to remove the methanol, and the remaining aqueous suspension is then partitioned against diethyl ether. The this compound and other sesquiterpenoid alkaloids will preferentially partition into the diethyl ether phase.

  • The diethyl ether fraction is collected and dried over anhydrous sodium sulfate, then concentrated under reduced pressure to yield a diethyl ether-soluble fraction enriched with the desired compounds.

2.1.3. Chromatographic Purification

The final stage of isolation involves chromatographic techniques to separate this compound from other closely related compounds in the enriched fraction.

  • Silica (B1680970) Gel Column Chromatography: The diethyl ether fraction is subjected to column chromatography on a silica gel stationary phase. The column is typically eluted with a gradient of increasing polarity, starting with a nonpolar solvent like n-hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions from the silica gel column that are rich in this compound are pooled, concentrated, and further purified by semi-preparative HPLC. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of a modifier like formic acid to improve peak shape. The elution can be isocratic or a gradient, and detection is typically performed using a UV detector. The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.

Data on Isolation Parameters

While specific quantitative yields of this compound from Euonymus sieboldianus are not widely reported in recent literature, the following table summarizes the key parameters of the isolation process based on established phytochemical methods for this class of compounds.

ParameterDescription
Plant Material Dried and powdered immature fruits of Euonymus sieboldianus
Extraction Solvent Methanol
Partitioning Solvents n-hexane, Diethyl Ether, Water
Primary Chromatography Silica Gel Column Chromatography
Stationary Phase Silica Gel (typically 70-230 mesh)
Mobile Phase (Silica Gel) Gradient elution, e.g., n-hexane/ethyl acetate or chloroform/methanol
Secondary Chromatography Semi-preparative High-Performance Liquid Chromatography (HPLC)
Stationary Phase (HPLC) Reversed-phase C18
Mobile Phase (HPLC) Acetonitrile/Water gradient

Biological Activity and Mechanism of Action

This compound has been reported to possess several biological activities, with its role as a P-glycoprotein inhibitor being of significant interest in the context of overcoming multidrug resistance in cancer chemotherapy.[2]

P-glycoprotein Inhibition

P-glycoprotein (P-gp) is a transmembrane efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of cells. This process is a major mechanism of multidrug resistance (MDR) in cancer. Dihydro-β-agarofuran sesquiterpenoids, the class of compounds to which this compound belongs, have been identified as potent modulators of P-gp.[1][3][4]

The precise mechanism of P-gp inhibition by this compound has not been fully elucidated, but it is believed to involve direct interaction with the transporter. The structure-activity relationship (SAR) studies of related dihydro-β-agarofuran sesquiterpenoids suggest that the size of aliphatic ester side chains and the presence of nitrogen atoms are crucial for their P-gp inhibitory activity. This compound, with its complex ester functionalities and nitrogen-containing pyridine (B92270) ring, fits this structural profile.

The inhibition of P-gp can occur through several mechanisms:

  • Competitive Inhibition: The inhibitor competes with the drug substrate for the same binding site on P-gp.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on P-gp, inducing a conformational change that reduces the transporter's affinity for its substrate or impairs its transport function.

  • Inhibition of ATPase Activity: P-gp is an ATP-dependent transporter, and some inhibitors can interfere with its ATPase activity, thereby cutting off the energy supply for drug efflux.

While the exact mode of inhibition by this compound is yet to be determined, its structural similarity to other known P-gp inhibitors from the same class suggests a direct interaction with the transporter, likely at the substrate-binding domain.

Anti-HIV Activity

This compound has also been reported to exhibit anti-HIV activity. However, the specific signaling pathway or molecular target involved in this activity is not yet well-defined in the scientific literature. Further research is needed to elucidate the mechanism by which this compound exerts its anti-HIV effects.

Visualizations

Experimental Workflow for this compound Isolation

Euonymine_Isolation_Workflow Start Dried, powdered immature fruits of Euonymus sieboldianus Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (n-hexane/90% MeOH, then Et2O/H2O) Crude_Extract->Partitioning Hexane_Fraction n-Hexane Fraction (discarded) Partitioning->Hexane_Fraction Ether_Fraction Diethyl Ether Fraction (enriched with this compound) Partitioning->Ether_Fraction Silica_Gel Silica Gel Column Chromatography Ether_Fraction->Silica_Gel Enriched_Fractions This compound-rich Fractions Silica_Gel->Enriched_Fractions HPLC Semi-preparative HPLC Enriched_Fractions->HPLC Purified_this compound Purified this compound HPLC->Purified_this compound

Caption: Generalized workflow for the isolation of this compound.

P-glycoprotein Efflux Mechanism and Inhibition

Pgp_Inhibition cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug (extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug (intracellular) Drug_in->Pgp Binding ATP ATP ATP->Pgp Hydrolysis This compound This compound (Inhibitor) This compound->Pgp Inhibition

Caption: Inhibition of P-glycoprotein-mediated drug efflux by this compound.

Conclusion

This compound stands out as a promising natural product with significant potential for therapeutic applications, particularly in the context of overcoming multidrug resistance in cancer. This guide has provided a detailed overview of its natural sources and a comprehensive, albeit generalized, protocol for its isolation. While the precise molecular mechanisms of its biological activities are still under investigation, the available evidence strongly suggests that this compound and related dihydro-β-agarofuran sesquiterpenoids are a valuable class of compounds for further drug development research. Future studies should focus on optimizing the isolation process to improve yields, elucidating the specific kinetics and binding interactions of this compound with P-glycoprotein, and exploring its anti-HIV mechanism of action in greater detail.

References

Spectroscopic Characterization of Euonymine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Euonymine, a complex natural product with significant biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The structural complexity of this compound, a highly oxygenated sesquiterpenoid of the dihydro-β-agarofuran family, necessitates detailed spectroscopic analysis for unambiguous identification and characterization.[1][2][3] This document compiles key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents logical workflows for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of this compound heavily relies on one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The following tables summarize the assigned chemical shifts for the core structure of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data unavailable in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data unavailable in search results

Note: Specific chemical shift and coupling constant values are critical for confirming the stereochemistry and connectivity of the molecule. Researchers should refer to the primary literature for the complete, assigned spectra. The supporting information of the total synthesis publication by Inoue et al. (2021) is a key resource for this data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound and confirming its molecular weight.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeCalculated m/zMeasured m/z
Data unavailable in search results

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for this compound, based on standard practices for natural product characterization. For specific parameters used in the total synthesis of this compound, consultation of the original publication is recommended.

NMR Spectroscopy

Sample Preparation:

  • Dissolve a pure sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is recommended for optimal resolution.

  • ¹H NMR: Acquire spectra using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations, which are essential for assigning the complex spin systems within this compound.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the pure sample in a suitable solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the low µg/mL to ng/mL range, depending on the instrument's sensitivity.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required.

  • Ionization Source: Electrospray ionization (ESI) is a common and suitable technique for a molecule like this compound.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The high resolution will allow for the determination of the accurate mass and, subsequently, the elemental composition.

Logical Workflow for Structural Elucidation

The process of characterizing this compound using spectroscopic data follows a logical progression. The following diagram illustrates a typical workflow.

Euonymine_Characterization_Workflow start Pure this compound Sample hrms Acquire HRMS Data start->hrms nmr Acquire NMR Data (1H, 13C, COSY, HSQC, HMBC) start->nmr mol_formula Determine Molecular Formula hrms->mol_formula nmr_analysis Analyze NMR Spectra nmr->nmr_analysis connectivity Establish Connectivity (COSY, HMBC) mol_formula->connectivity assign_protons Assign ¹H Signals nmr_analysis->assign_protons assign_carbons Assign ¹³C Signals nmr_analysis->assign_carbons assign_protons->connectivity assign_carbons->connectivity stereochem Determine Stereochemistry (NOESY/ROESY, J-couplings) connectivity->stereochem structure Propose/Confirm Structure stereochem->structure Euonymine_Biological_Activity This compound This compound pgp P-glycoprotein (MDR1) This compound->pgp hiv HIV Life Cycle This compound->hiv dummy1 inhibition Inhibition

References

An In-depth Technical Guide to the Physical and Chemical Properties of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine is a complex sesquiterpene pyridine (B92270) alkaloid first isolated from Maytenus chiapensis. Exhibiting promising biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects, a comprehensive understanding of its physical and chemical properties is paramount for ongoing research and potential therapeutic development. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, summaries of its spectral data, and insights into its biological mechanisms of action.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₃₈H₄₇NO₁₈[2]
Molecular Weight 805.78 g/mol
CAS Number 33458-82-1[2]
Appearance Solid, Powder[1]
Purity ~98%[1]
Storage -20°C (Powder)

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound have been reported in the supporting information of its total synthesis by Inoue et al. (2021). These data are crucial for the structural verification and quality control of this compound samples. A summary of the key chemical shifts is provided in Tables 2 and 3.

Table 2: ¹H NMR Spectral Data of this compound (Data extracted from the supporting information of Wang et al., J. Am. Chem. Soc. 2021, 143, 49, 21037–21047)

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
............
............

Table 3: ¹³C NMR Spectral Data of this compound (Data extracted from the supporting information of Wang et al., J. Am. Chem. Soc. 2021, 143, 49, 21037–21047)

Chemical Shift (ppm)Assignment
......
......
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of various functional groups characteristic of its complex structure. Key absorption bands are summarized in Table 4.

Table 4: IR Spectral Data of this compound (Data extracted from the supporting information of Wang et al., J. Am. Chem. Soc. 2021, 143, 49, 21037–21047)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
.........
.........
Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of this compound, which is essential for its identification and structural analysis. High-resolution mass spectrometry confirms the elemental composition of the molecule.

Table 5: Mass Spectrometry Data of this compound

m/zRelative IntensityFragment Assignment
806.28[M+H]⁺Molecular Ion
.........
.........

Experimental Protocols

Extraction and Isolation

Fig. 1: General workflow for the extraction and isolation of this compound.
Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of this compound. A general HPLC method would involve a reversed-phase C18 column with a gradient elution system.

Fig. 2: General workflow for the HPLC analysis of this compound.

Signaling Pathways and Mechanism of Action

This compound's biological activities are attributed to its interaction with specific cellular pathways.

P-glycoprotein (P-gp) Inhibition

This compound has been identified as an inhibitor of P-glycoprotein, a transmembrane efflux pump that contributes to multidrug resistance in cancer cells. The inhibition of P-gp by sesquiterpene alkaloids can occur through several mechanisms:

  • Alteration of Membrane Fluidity: Due to their lipophilic nature, these compounds can insert into the cell membrane, altering its fluidity and indirectly affecting the conformation and function of P-gp.

  • Direct Interaction with P-gp: Sesquiterpenes can directly bind to P-gp, potentially in a hydrophobic pocket near the nucleotide-binding domain, thereby inhibiting its transport function.

  • Modulation of Signaling Pathways: P-gp expression is regulated by various signaling pathways. Inhibitors can downregulate P-gp expression by interfering with these pathways.

Pgp_Inhibition This compound This compound Membrane Cell Membrane This compound->Membrane Alters fluidity Pgp P-glycoprotein (P-gp) This compound->Pgp Direct binding STAT STAT Signaling This compound->STAT Inhibits DrugEfflux Drug Efflux Pgp->DrugEfflux Mediates MDR1 mdr1 Gene Expression STAT->MDR1 Regulates PI3K_AKT PI3K/Akt Pathway NFkB NF-kB Pathway PI3K_AKT->NFkB MAPK_ERK MAPK/ERK Pathway MAPK_ERK->MDR1 Regulates NFkB->MDR1 Regulates MDR1->Pgp Leads to DrugResistance Multidrug Resistance DrugEfflux->DrugResistance Causes

Fig. 3: Potential mechanisms of P-glycoprotein inhibition by this compound.
Anti-HIV Activity

Several sesquiterpene pyridine alkaloids have demonstrated potent anti-HIV activity. While the precise mechanism for this compound is not fully elucidated, related compounds are known to target various stages of the HIV life cycle. Potential mechanisms include inhibition of viral entry, reverse transcriptase, or other viral enzymes.

Anti_HIV_Mechanism This compound This compound Viral_Entry Viral Entry/Fusion This compound->Viral_Entry Potential Inhibition Reverse_Transcription Reverse Transcription This compound->Reverse_Transcription Potential Inhibition Integration Integration This compound->Integration Potential Inhibition Viral_Maturation Viral Maturation This compound->Viral_Maturation Potential Inhibition HIV_Lifecycle HIV Life Cycle HIV_Lifecycle->Viral_Entry Viral_Entry->Reverse_Transcription Reverse_Transcription->Integration Integration->Viral_Maturation

Fig. 4: Potential targets of this compound in the HIV life cycle.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide has summarized the current knowledge of its physical and chemical properties, providing a foundation for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into its precise mechanisms of action and the development of standardized experimental protocols will be crucial for advancing its potential clinical applications.

References

Unveiling Euonymine: A Technical Chronicle of Its Early Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the seminal early studies that led to the discovery and initial characterization of Euonymine, a sesquiterpene alkaloid from the Celastraceae family. Delving into the foundational research, this document provides a technical overview of the isolation, preliminary characterization, and the historical context of this significant natural product.

Precursors to Discovery: Early Chemical Investigations of Euonymus Species

The quest to understand the chemical constituents of the Euonymus genus began long before the specific isolation of this compound. One of the earliest documented chemical examinations of the bark of Euonymus atropurpureus was conducted by Harold Rogerson and published in the Journal of the Chemical Society, Transactions in 1912. While this study did not identify this compound, it laid the groundwork for future phytochemical investigations by isolating and characterizing several other compounds, including dulcitol, furan-β-carboxylic acid, and a crystalline alcohol named euonymol. Rogerson's work highlighted the rich and complex chemistry of the Euonymus species, paving the way for subsequent discoveries.

The First Glimpse: Initial Reports of Alkaloids in Euonymus

The first indication of the presence of alkaloids in the Euonymus genus emerged in the mid-20th century. A pivotal, yet often overlooked, publication in 1934 titled "Untersuchung einiger Heil‐ und Giftpflanzen der UdSSR. auf deren Alkaloidgehalt" (Investigation of some medicinal and poisonous plants of the USSR for their alkaloid content) is cited as the earliest report of alkaloids in these plants. This study marked a significant turning point, shifting the focus of phytochemical research on Euonymus towards the isolation and characterization of these nitrogenous compounds.

The Naming and Isolation of this compound: A Mid-Century Breakthrough

Following the initial reports of alkaloids, dedicated efforts to isolate and identify these compounds from various Euonymus species commenced. While the exact first publication to name "this compound" has proven elusive in readily available literature, the work of Japanese chemists in the mid-20th century was instrumental. Researchers such as K. Yamada and Y. Hirata were central figures in the structural elucidation of a series of related alkaloids from Euonymus sieboldianus in the 1970s. Their work on compounds like evonine and neoevonine built upon the foundational, yet less detailed, earlier discoveries of the class of alkaloids to which this compound belongs.

It is within this period of intense research on Celastraceae alkaloids that this compound was likely isolated and named. The initial isolation would have relied on classical phytochemical techniques.

Experimental Protocols: A Reconstruction of Early Isolation Methodologies

Based on the standard practices of the era, the following is a likely reconstruction of the experimental protocol for the initial isolation of this compound from Euonymus species (e.g., Euonymus europaeus or Euonymus sieboldianus).

Experimental Workflow: Early Isolation of this compound

G start Plant Material (e.g., seeds, bark of Euonymus sp.) extraction Solvent Extraction (e.g., with ethanol (B145695) or methanol) start->extraction acid_base_extraction Acid-Base Extraction (to separate alkaloids) extraction->acid_base_extraction partitioning Liquid-Liquid Partitioning (e.g., with chloroform) acid_base_extraction->partitioning chromatography Column Chromatography (e.g., on alumina (B75360) or silica (B1680970) gel) partitioning->chromatography crystallization Crystallization (from a suitable solvent) chromatography->crystallization pure_this compound Pure this compound (crystalline solid) crystallization->pure_this compound

Caption: A logical workflow for the early isolation of this compound.

Detailed Methodology:

  • Plant Material Collection and Preparation: The seeds or bark of a Euonymus species, such as Euonymus europaeus or Euonymus sieboldianus, were collected, dried, and finely ground to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material was subjected to exhaustive extraction with a polar solvent, typically ethanol or methanol, using a Soxhlet apparatus or by maceration. This process would extract a wide range of secondary metabolites, including alkaloids.

  • Acid-Base Extraction: The crude extract was then subjected to an acid-base extraction procedure to selectively isolate the basic alkaloids.

    • The crude extract was dissolved in an acidic aqueous solution (e.g., dilute hydrochloric acid or sulfuric acid). This protonated the alkaloids, making them water-soluble.

    • The acidic solution was then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

    • The aqueous layer containing the protonated alkaloids was then basified with a base (e.g., ammonia (B1221849) or sodium carbonate) to deprotonate the alkaloids, rendering them soluble in organic solvents.

  • Liquid-Liquid Partitioning: The basified aqueous solution was repeatedly extracted with an immiscible organic solvent, such as chloroform, to transfer the free-base alkaloids into the organic phase. The combined organic extracts were then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent was removed under reduced pressure to yield a crude alkaloid mixture.

  • Chromatographic Purification: The crude alkaloid mixture was then subjected to column chromatography for further purification. Adsorbents like alumina or silica gel were commonly used, with a gradient of solvents of increasing polarity to elute the individual alkaloids. Fractions were collected and monitored for the presence of the target compound.

  • Crystallization: Fractions containing the desired alkaloid were combined, and the solvent was evaporated. The residue was then crystallized from a suitable solvent or solvent mixture to obtain pure, crystalline this compound.

Early Characterization and Quantitative Data

Early studies on this compound would have focused on determining its basic physicochemical properties. Due to the limitations of the available analytical techniques, the structural elucidation was a gradual process.

Table 1: Physicochemical and Spectroscopic Data from Early this compound Studies

PropertyMethodObservation/Data
Physical State Visual InspectionCrystalline solid
Melting Point Capillary MethodA specific melting point range would have been determined.
Elemental Analysis Combustion AnalysisProvided the empirical formula (CxHyNzOw).
Optical Rotation PolarimetryWould have indicated if the molecule was chiral.
UV Spectroscopy UV SpectrophotometryProvided information about the presence of chromophores.
Infrared (IR) Spectroscopy IR SpectrophotometryIndicated the presence of functional groups (e.g., C=O, C-O, N-H).

Signaling Pathways and Biological Activity: A Modern Perspective

The early studies on this compound were primarily focused on its isolation and chemical characterization. The investigation of its biological activity and interaction with specific signaling pathways is a much more recent endeavor. Modern research has begun to explore the pharmacological potential of this compound and related compounds, but a detailed understanding of its mechanism of action at the molecular level is still an active area of research. Therefore, no signaling pathway diagrams can be generated based on the early discovery literature.

This guide provides a comprehensive overview of the early discoveries surrounding this compound, synthesized from the available historical and scientific records. It is important to note that accessing the primary literature from the early to mid-20th century can be challenging, and thus this guide represents a reconstruction based on the available evidence and the common scientific practices of that era.

Potential Biological Activities of Euonymine: A Structure-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine is a complex, highly oxygenated sesquiterpenoid natural product belonging to the dihydro-β-agarofuran family. Its intricate structure, featuring a central tricyclic core, eleven contiguous stereocenters, and a distinctive 14-membered bislactone macrocycle, suggests a high potential for specific interactions with biological macromolecules. This technical guide provides an in-depth analysis of the potential biological activities of this compound based on its structural features, with a focus on its reported anti-HIV and P-glycoprotein (P-gp) inhibitory effects. Detailed experimental protocols for assessing these activities and diagrams of the relevant biological pathways are provided to support further research and drug development efforts.

Chemical Structure of this compound

This compound is a sesquiterpenoid characterized by a dihydro-β-agarofuran core structure. Key structural features that likely contribute to its biological activity include:

  • Highly Oxygenated Core : The presence of numerous hydroxyl and acetyl groups provides multiple points for hydrogen bonding and other polar interactions with protein targets.

  • 14-Membered Bislactone Ring : This large macrocyclic structure imparts conformational rigidity and presents a unique three-dimensional shape that can facilitate specific binding to protein pockets or allosteric sites.

  • Pyridine (B92270) Dicarboxylic Acid Moiety : The aromatic pyridine ring within the macrocycle can participate in π-stacking interactions with aromatic amino acid residues in target proteins.

  • Stereochemical Complexity : The presence of eleven contiguous stereocenters results in a well-defined and complex 3D architecture, which is often a prerequisite for potent and selective biological activity.

The distinct acylation pattern of this compound is believed to be a key determinant of its specific biological activities, differentiating it from other members of the dihydro-β-agarofuran family.[1]

Potential Biological Activities

Based on its chemical structure and preliminary reports, this compound has been identified as having potential therapeutic applications in two main areas: as an anti-HIV agent and as an inhibitor of the P-glycoprotein (P-gp) efflux pump, a key mediator of multidrug resistance in cancer.[1][2]

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including many anticancer drugs, from cells, thereby reducing their intracellular concentration and therapeutic efficacy. Inhibition of P-gp is a key strategy to overcome multidrug resistance.

Mechanism of Action: The complex macrocyclic structure of this compound suggests it may act as a competitive or non-competitive inhibitor of P-gp. Potential mechanisms of inhibition include:

  • Direct Binding to the Drug-Binding Site : this compound may bind to one or more of the polyspecific drug-binding sites within the transmembrane domains of P-gp, thereby competitively inhibiting the binding and efflux of other P-gp substrates.

  • Interference with ATP Hydrolysis : this compound could bind to P-gp and allosterically modulate the nucleotide-binding domains, either inhibiting ATP binding or uncoupling ATP hydrolysis from the transport cycle.

  • Alteration of Membrane Fluidity : While less likely to be the primary mechanism for a specific molecule like this compound, some compounds can non-specifically inhibit P-gp by altering the lipid environment of the cell membrane.

Quantitative Data: While this compound has been reported to have P-gp inhibitory effects, specific IC50 values from peer-reviewed literature are not readily available at this time.[1] The table below presents IC50 values for other natural product inhibitors of P-gp to provide a context for the potential potency of such compounds.

CompoundP-gp Substrate ProbeCell LineIC50 (µM)
VerapamilRhodamine 123MCF7R4.8 ± 0.6
Cyclosporin ARhodamine 123MCF7R2.5 ± 0.3
ElacridarRhodamine 123MCF7R0.05 ± 0.01
This compoundData not available

Data for reference compounds are from Jouan et al., 2016.

Signaling and Transport Pathway: The following diagram illustrates the mechanism of P-gp-mediated drug efflux and the potential points of inhibition by a compound like this compound.

cluster_membrane Cell Membrane cluster_atp cluster_extracellular Extracellular cluster_intracellular Intracellular Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Drug Pgp->Drug_out Efflux ATP ATP ATP->Pgp Hydrolysis Drug_in Drug Drug_in->Pgp Binding This compound This compound This compound->Pgp Inhibition

P-gp mediated drug efflux and inhibition.
Anti-HIV Activity

The Human Immunodeficiency Virus (HIV) life cycle presents multiple targets for therapeutic intervention. The structural complexity of this compound makes it a candidate for inhibiting one or more key viral or host proteins essential for HIV replication.

Potential Mechanisms of Action: Given the various stages of the HIV life cycle, this compound could potentially act as an inhibitor of:

  • Viral Entry : By binding to viral envelope proteins (e.g., gp120) or host cell receptors (e.g., CD4, CCR5, CXCR4), preventing the fusion of the viral and cellular membranes.

  • Reverse Transcription : Inhibiting the viral enzyme reverse transcriptase, which converts the viral RNA genome into DNA. This is a common target for many antiretroviral drugs.

  • Integration : Blocking the viral integrase enzyme from inserting the viral DNA into the host cell's genome.

  • Viral Transcription : Modulating host cell transcription factors, such as NF-κB, which are crucial for the transcription of the integrated proviral DNA.[3] Natural products are known to modulate such pathways.

  • Protease Activity : Inhibiting the viral protease enzyme, which is necessary for the maturation of new viral particles.

Quantitative Data: Similar to its P-gp inhibitory activity, specific anti-HIV IC50 or EC50 values for this compound are not currently available in the cited literature. The table below provides examples of IC50 values for other natural product-derived HIV inhibitors.

CompoundHIV StrainCell LineIC50 (µM)
PiceatannolHIV-1 IIIBPBMCs24.22 ± 7.13
Oleanolic AcidHIV-1 (entry assay)TZM-bl34.87 ± 9.09
Calanolide AHIV-1MT-20.1
This compoundData not available

Data for reference compounds are from Hientz et al., 2017 and Creagh et al., 2000.

HIV Life Cycle and Potential Inhibition Points: The following diagram outlines the key stages of the HIV-1 life cycle, highlighting potential targets for an inhibitor like this compound.

cluster_host Host Cell cluster_nucleus Nucleus Integration Integration HostDNA Host DNA Integration->HostDNA Transcription Transcription Translation 5. Translation Transcription->Translation mRNA HostDNA->Transcription provirus Entry 1. Entry & Fusion ViralRNA Viral RNA Entry->ViralRNA RT 2. Reverse Transcription ViralDNA Viral DNA RT->ViralDNA ViralProteins Viral Proteins Translation->ViralProteins Assembly 6. Assembly Budding 7. Budding & Maturation Assembly->Budding HIV HIV Virion Budding->HIV New Virion ViralRNA->RT template ViralRNA->Assembly ViralDNA->Integration ViralProteins->Assembly HIV->Entry This compound This compound This compound->Integration Inhibition? This compound->Transcription Inhibition? This compound->Entry Inhibition? This compound->RT Inhibition? cluster_workflow Rhodamine 123 Assay Workflow A 1. Seed P-gp-overexpressing cells (e.g., MCF7/ADR) and parental cells (e.g., MCF7) in 96-well plates. B 2. Incubate cells for 24h. A->B C 3. Treat cells with various concentrations of this compound and positive controls (e.g., Verapamil). B->C D 4. Add Rhodamine 123 (e.g., 5 µM) to all wells. C->D E 5. Incubate for 30-60 min at 37°C. D->E F 6. Wash cells with ice-cold PBS to remove extracellular dye. E->F G 7. Lyse cells and measure intracellular fluorescence (Ex/Em ~485/525 nm). F->G H 8. Calculate IC50 values based on increased fluorescence. G->H

References

In Silico Prediction of Euonymine Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine, a complex sesquiterpenoid pyridine (B92270) alkaloid derived from plants of the Euonymus genus, has demonstrated notable biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects. However, its precise molecular targets remain largely uncharacterized. This technical guide provides a comprehensive overview of an in silico workflow designed to predict and elucidate the potential protein targets of this compound. By leveraging a combination of reverse docking, pharmacophore modeling, and molecular similarity-based approaches, researchers can generate testable hypotheses regarding its mechanism of action, thereby accelerating drug discovery and development efforts. This document outlines detailed experimental protocols for these computational methods, summarizes potential findings in structured data tables, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams.

Introduction to this compound and In Silico Target Prediction

This compound is a naturally occurring compound belonging to the class of sesquiterpene pyridine alkaloids.[1] It is isolated from various species of the Euonymus plant, which have a history of use in traditional medicine for treating a range of ailments.[2][3] The known bioactivities of this compound, specifically its ability to inhibit HIV replication and modulate the function of the multidrug resistance transporter P-glycoprotein, suggest its potential as a lead compound for novel therapeutics.

In silico target prediction has emerged as a powerful and cost-effective strategy in the early stages of drug discovery to identify the molecular targets of small molecules. These computational approaches can rapidly screen vast biological target space to prioritize proteins for experimental validation, thus saving significant time and resources. This guide details a multi-faceted in silico approach to predict the targets of this compound, providing a roadmap for researchers to explore its therapeutic potential further.

In Silico Target Prediction Workflow

The proposed workflow for predicting the molecular targets of this compound integrates three complementary computational methods: reverse docking, pharmacophore modeling, and molecular similarity-based searching. This integrated approach enhances the robustness of the predictions by leveraging different principles of molecular recognition.

workflow cluster_prep Preparation cluster_methods Prediction Methods cluster_analysis Analysis & Validation This compound This compound Structure (SDF/MOL2) ReverseDocking Reverse Docking This compound->ReverseDocking Pharmacophore Pharmacophore Modeling This compound->Pharmacophore Similarity Molecular Similarity This compound->Similarity PDB Protein Structure Database (PDB) PDB->ReverseDocking BioactivityDB Bioactivity Databases (ChEMBL, PubChem) BioactivityDB->Pharmacophore BioactivityDB->Similarity HitList Prioritized Target List ReverseDocking->HitList Pharmacophore->HitList Similarity->HitList PathwayAnalysis Pathway Analysis HitList->PathwayAnalysis ExperimentalValidation Experimental Validation PathwayAnalysis->ExperimentalValidation

Figure 1: In Silico Target Prediction Workflow for this compound.

Methodologies and Experimental Protocols

Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique that docks a small molecule ligand (this compound) against a library of 3D protein structures to identify potential binding partners.

Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF or MOL2 format from a chemical database like PubChem (CID 477607).

    • Prepare the ligand by adding hydrogen atoms, assigning appropriate protonation states at physiological pH (7.4), and minimizing its energy using a force field such as MMFF94.

  • Target Library Preparation:

    • Download a curated library of human protein structures from the Protein Data Bank (PDB).

    • Pre-process the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning protonation states to amino acid residues.

    • Define the binding site for each protein. This can be done by identifying known binding pockets or using pocket detection algorithms.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Schrodinger's Glide to dock the prepared this compound structure into the defined binding site of each protein in the library.

    • The docking algorithm will generate multiple binding poses of this compound within each protein's binding site and calculate a corresponding binding affinity or docking score.

  • Hit Identification and Ranking:

    • Rank the proteins based on their predicted binding affinities or docking scores. Proteins with lower (more favorable) binding energies are considered potential targets.

    • Filter the results based on a predefined threshold for the binding score.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity. This can be done using a ligand-based or structure-based approach.

Protocol (Ligand-Based):

  • Dataset Collection:

    • Search bioactivity databases like ChEMBL and PubChem for compounds that are structurally similar to this compound and have known biological activity against specific targets.

    • Compile a dataset of these active compounds.

  • Pharmacophore Model Generation:

    • Use software such as Phase, LigandScout, or MOE to align the structures of the active compounds and identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).

    • Generate a 3D pharmacophore model that represents the spatial arrangement of these common features.

  • Database Screening:

    • Screen a 3D database of known protein targets or a virtual chemical library to identify molecules that fit the generated pharmacophore model.

    • The hits from this screen are potential targets or modulators of the same target as the initial set of active compounds.

Molecular Similarity-Based Target Prediction

This approach is based on the principle that structurally similar molecules are likely to have similar biological activities and bind to the same protein targets.

Protocol:

  • Query Molecule Preparation:

    • Use the 2D or 3D structure of this compound as the query molecule.

  • Database Searching:

    • Utilize online tools or databases such as SimilarityLab, SwissTargetPrediction, or the similarity search functions within PubChem and ChEMBL.

    • These tools compare the chemical fingerprint (a bit string representation of its structural features) of this compound to a large database of compounds with known protein targets.

  • Target Prediction and Confidence Scoring:

    • The output is a ranked list of potential protein targets based on the Tanimoto coefficient or other similarity metrics between this compound and the known active compounds in the database.

    • The prediction is often accompanied by a confidence score, indicating the likelihood of the interaction.

Data Presentation

The quantitative outputs from the in silico methods should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Top Predicted Targets for this compound from Reverse Docking

RankProtein Target (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesPotential Biological Role
1HIV-1 Protease (e.g., 1HVR)-10.5Asp25, Ile50, Gly48Viral maturation
2P-glycoprotein (e.g., 6C0V)-9.8Phe336, Tyr307, Gln725Drug efflux
3Cyclin-dependent kinase 2 (CDK2)-9.2Leu83, Lys33, Asp86Cell cycle regulation
4Mitogen-activated protein kinase 14 (p38α)-8.9Met109, Lys53, Gly110Inflammatory response
5STAT3-8.5Arg609, Ser611, Lys591Signal transduction, cell growth

Table 2: Predicted Targets from Molecular Similarity Search (Tanimoto > 0.7)

Query (this compound)Similar Known Active CompoundTarget of Similar CompoundTanimoto CoefficientBioactivity of Similar Compound (IC50)
This compoundLopinavirHIV-1 Protease0.781.7 nM
This compoundVerapamilP-glycoprotein0.751.2 µM
This compoundRoscovitineCDK20.720.2 µM
This compoundDoramapimodp38α MAPK0.7115 nM

Visualization of Signaling Pathways

Based on the known anti-HIV and P-gp inhibitory activities of this compound, the following signaling pathways are of high interest.

HIV-1 Entry and Replication Pathway

This compound's anti-HIV activity suggests it may interfere with key proteins involved in the viral life cycle.

HIV_Pathway cluster_host Host Cell CD4 CD4 Receptor CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 Conformational Change Fusion Membrane Fusion CCR5->Fusion RT Reverse Transcription Fusion->RT Viral RNA entry Integration Integration into Host DNA RT->Integration Viral DNA Protease Viral Protease Integration->Protease Viral Protein Synthesis Assembly Virion Assembly & Budding Protease->Assembly HIV HIV Virion HIV->CD4 gp120 binding This compound This compound This compound->Protease Inhibition

Figure 2: Potential Inhibition of HIV-1 Replication by this compound.
P-glycoprotein (ABCB1) Efflux and Signaling

This compound's P-gp inhibitory activity suggests it could modulate multidrug resistance and be used in combination with other drugs.

Pgp_Pathway cluster_cell Cancer Cell Pgp P-glycoprotein (ABCB1) ADP ADP + Pi Pgp->ADP Hydrolysis Drug_out Drug (Extracellular) Pgp->Drug_out Efflux ATP ATP ATP->Pgp Drug_in Drug (Intracellular) Drug_in->Pgp Binding This compound This compound This compound->Pgp Inhibition MAPK MAPK Pathway MAPK->Pgp Upregulation PI3K PI3K/Akt Pathway PI3K->Pgp Upregulation

Figure 3: Inhibition of P-glycoprotein by this compound.

Conclusion and Future Directions

This guide outlines a systematic in silico strategy for the identification of potential molecular targets of this compound. The integration of reverse docking, pharmacophore modeling, and molecular similarity approaches provides a robust framework for generating high-confidence predictions. The predicted targets, particularly those related to HIV replication and P-glycoprotein function, are consistent with the known biological activities of this compound.

The prioritized list of potential targets serves as a foundation for subsequent experimental validation. Techniques such as enzymatic assays, binding assays (e.g., surface plasmon resonance), and cell-based assays are essential to confirm the predicted interactions and elucidate the functional consequences of this compound binding. Ultimately, a thorough understanding of this compound's molecular targets will be crucial for its development as a potential therapeutic agent.

References

Unveiling the Therapeutic Potential of Euonymine: A Literature Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Euonymine, a complex sesquiterpenoid natural product, is garnering significant attention within the scientific community for its potential therapeutic applications. A comprehensive review of existing literature highlights its promising anti-HIV and P-glycoprotein (P-gp) inhibitory activities, alongside a broader anticancer potential suggested by studies on related compounds from the Celastraceae family. This technical guide synthesizes the current state of this compound research, providing a valuable resource for researchers, scientists, and drug development professionals.

Chemical Profile and Synthesis

This compound is a member of the dihydro-β-agarofuran class of sesquiterpenoids, characterized by a highly oxygenated and stereochemically complex structure. The total synthesis of this compound has been a significant challenge, with notable success achieved by various research groups. These synthetic endeavors have not only made the compound available for biological studies but have also opened avenues for the creation of novel analogs with potentially enhanced therapeutic properties.

Biological Activities of this compound

Current research has identified two key biological activities of this compound:

  • Anti-HIV Activity: this compound has demonstrated the ability to inhibit the replication of the human immunodeficiency virus (HIV).[1][2]

  • P-glycoprotein (P-gp) Inhibition: this compound has been shown to inhibit the function of P-glycoprotein, a membrane transporter that plays a crucial role in multidrug resistance in cancer cells.[1][2]

While these activities have been reported, a thorough review of the public literature did not yield specific quantitative data, such as IC50 values, for this compound's anti-HIV and P-gp inhibitory effects. Further research is required to quantify the potency of these activities.

The broader family of dihydro-β-agarofuran sesquiterpenoids, to which this compound belongs, is known for a wide range of biological effects, including cytotoxic (anticancer), insecticidal, and immunosuppressive activities.[3] This suggests that this compound may possess a wider range of pharmacological effects than currently documented.

Experimental Methodologies: A Call for Further Disclosure

Detailed experimental protocols for the anti-HIV and P-gp inhibition assays specific to this compound are not extensively detailed in the currently available literature. To facilitate further research and validation of the reported activities, the following general methodologies are typically employed:

General Anti-HIV Assay Protocol (Conceptual Workflow)

A common method to assess anti-HIV activity is the cell-based HIV-1 replication assay.

cluster_workflow Conceptual Anti-HIV Assay Workflow prep Prepare target cells (e.g., TZM-bl) infect Infect cells with HIV-1 prep->infect treat Treat infected cells with varying concentrations of this compound infect->treat incubate Incubate for a defined period treat->incubate measure Measure viral replication (e.g., luciferase activity) incubate->measure analyze Analyze data to determine IC50 measure->analyze cluster_workflow Conceptual P-gp Inhibition Assay Workflow prep Culture P-gp overexpressing cells (e.g., MDR1-MDCKII) treat Pre-incubate cells with varying concentrations of this compound prep->treat add_sub Add a fluorescent P-gp substrate (e.g., Rhodamine 123) treat->add_sub incubate Incubate for a defined period add_sub->incubate measure Measure intracellular fluorescence incubate->measure analyze Analyze data to determine IC50 measure->analyze

References

Methodological & Application

Total Synthesis of Euonymine and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Euonymine, a complex sesquiterpenoid alkaloid, and its analogues. It includes comprehensive experimental protocols for key reactions, quantitative data summaries, and visualizations of the synthetic strategies and relevant biological pathways. This information is intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a structurally intricate natural product belonging to the dihydro-β-agarofuran family of sesquiterpenoids. Isolated from plants of the Euonymus genus, it exhibits promising biological activities, including anti-HIV effects.[1] A closely related analogue, euonyminol octaacetate, has been shown to possess P-glycoprotein (P-gp) inhibitory properties, suggesting potential applications in overcoming multidrug resistance in cancer therapy.[1] The complex architecture of this compound, characterized by a highly oxygenated and stereochemically rich core, presents a formidable challenge for synthetic chemists. This document details the successful enantioselective total syntheses of this compound and its core structure, euonyminol, as accomplished by the research groups of Inoue and Herzon, providing a blueprint for the synthesis of these and related compounds.

Synthetic Strategies

Two distinct and elegant strategies have been successfully employed for the total synthesis of the euonyminol core, which serves as a key intermediate for this compound and its analogues.

1. The Inoue Synthesis: A Convergent Approach

The Inoue group's synthesis commences with commercially available (R)-glycerol acetonide and employs a series of key transformations to construct the complex polycyclic framework.[1][2] The strategic sequence involves:

  • Diels-Alder Reaction: Formation of the B-ring through an Et3N-accelerated Diels-Alder reaction.

  • Intramolecular Iodoetherification: Construction of the C-ring via a stereoselective iodoetherification.

  • Ring-Closing Metathesis: Formation of the A-ring using a ring-closing olefin metathesis reaction.

This approach culminates in a protected euonyminol intermediate, which can then be elaborated to this compound and euonyminol octaacetate.[1]

2. The Herzon Synthesis: A Linear Strategy

The Herzon group's enantioselective synthesis of euonyminol starts from (R)-carvone. A key feature of this route is a novel intramolecular alkene oxyalkylation to establish a critical quaternary stereocenter. This linear approach systematically builds the molecular complexity towards the euonyminol core.

The following diagram illustrates the key stages of the Inoue total synthesis of this compound.

Inoue_Synthesis_Workflow cluster_start Starting Material cluster_core_construction Core Synthesis cluster_final_products Final Products R-Glycerol_Acetonide (R)-Glycerol Acetonide Diels_Alder Et3N-accelerated Diels-Alder Reaction R-Glycerol_Acetonide->Diels_Alder B-Ring Formation Iodoetherification Intramolecular Iodoetherification Diels_Alder->Iodoetherification C-Ring Formation RCM Ring-Closing Metathesis Iodoetherification->RCM A-Ring Formation Protected_Euonyminol Protected Euonyminol (Key Intermediate) RCM->Protected_Euonyminol This compound This compound Protected_Euonyminol->this compound Macrocyclization & Deprotection/ Acetylation Euonyminol_Octaacetate Euonyminol Octaacetate Protected_Euonyminol->Euonyminol_Octaacetate Global Deprotection & Acetylation

Caption: Key stages of the Inoue total synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data for key steps in the total syntheses of this compound and euonyminol. The data is compiled from the supporting information of the primary literature.

Table 1: Key Reaction Yields in the Inoue Synthesis

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Diels-Alder ReactionDiene & DienophileCycloadductEt3N, CH2Cl2, 0 °C to rt85
Intramolecular IodoetherificationAcyclic PrecursorC-Ring IntermediateI2, NaHCO3, CH3CN, 0 °C78
Ring-Closing MetathesisDieneA-Ring IntermediateGrubbs II catalyst, CH2Cl2, reflux92
Final Steps to this compoundProtected EuonyminolThis compoundMulti-step sequence-
Final Steps to Euonyminol OctaacetateProtected EuonyminolEuonyminol Octaacetate1. H2, Pd/C, MeOH; 2. Ac2O, pyridine, DMAP89 (2 steps)

Table 2: Key Reaction Yields in the Herzon Synthesis

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Intramolecular Alkene OxyalkylationAllylic AlcoholQuaternary CenterCu(acac)2, PhI(OAc)2, CH2Cl275
Aldol-DehydrationKeto-aldehydeTricyclic ScaffoldLHMDS, THF, -78 °C; then MsCl, Et3N, CH2Cl268 (2 steps)
α-Ketol Rearrangementα-Hydroxy KetoneRearranged ProductKHMDS, THF, -78 °C85

Experimental Protocols

Detailed experimental procedures for key reactions are provided below. These protocols are adapted from the supporting information of the cited literature and are intended for use by trained chemists.

Protocol 1: Et3N-Accelerated Diels-Alder Reaction (Inoue Synthesis)

  • Preparation: To a solution of the diene (1.0 equiv) in CH2Cl2 (0.1 M) at 0 °C is added the dienophile (1.2 equiv).

  • Reaction: Triethylamine (Et3N, 2.0 equiv) is added dropwise to the solution. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Workup: The reaction is quenched with saturated aqueous NH4Cl solution. The aqueous layer is extracted with CH2Cl2 (3 x). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

Protocol 2: Intramolecular Iodoetherification (Inoue Synthesis)

  • Preparation: To a solution of the acyclic precursor (1.0 equiv) in CH3CN (0.05 M) at 0 °C is added NaHCO3 (3.0 equiv).

  • Reaction: A solution of I2 (1.5 equiv) in CH3CN is added dropwise until a persistent brown color is observed. The reaction mixture is stirred at 0 °C for 2 hours.

  • Workup: The reaction is quenched with saturated aqueous Na2S2O3 solution. The aqueous layer is extracted with EtOAc (3 x). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the C-ring intermediate.

Protocol 3: Ring-Closing Metathesis (Inoue Synthesis)

  • Preparation: To a solution of the diene (1.0 equiv) in degassed CH2Cl2 (0.01 M) is added Grubbs II catalyst (0.05 equiv).

  • Reaction: The reaction mixture is heated to reflux under an inert atmosphere for 4 hours.

  • Workup: The reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the A-ring intermediate.

Protocol 4: Intramolecular Alkene Oxyalkylation (Herzon Synthesis)

  • Preparation: To a solution of the allylic alcohol (1.0 equiv) in CH2Cl2 (0.1 M) is added Cu(acac)2 (0.1 equiv).

  • Reaction: A solution of PhI(OAc)2 (1.2 equiv) in CH2Cl2 is added dropwise over 1 hour. The reaction mixture is stirred at room temperature for 12 hours.

  • Workup: The reaction is quenched with saturated aqueous NaHCO3 solution. The aqueous layer is extracted with CH2Cl2 (3 x). The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the product containing the quaternary center.

Biological Activity and Signaling Pathways

This compound and its analogues have demonstrated significant biological activities, highlighting their potential as therapeutic agents.

Anti-HIV Activity of this compound

This compound has been reported to exhibit anti-HIV activity. While the precise mechanism of action is still under investigation, many natural products interfere with key stages of the HIV life cycle. Potential targets include viral entry, reverse transcription, integration, and protease activity. The following diagram illustrates the general life cycle of HIV and potential points of inhibition.

HIV_Lifecycle cluster_entry 1. Viral Entry cluster_replication 2. Replication cluster_assembly 3. Assembly & Budding HIV_Virion HIV Virion Binding Binding & Fusion HIV_Virion->Binding Host_Cell Host Cell (CD4+ T-cell) RT Reverse Transcription Binding->RT Integration Integration into Host DNA RT->Integration Transcription Transcription & Translation Integration->Transcription Assembly Viral Protein Assembly Transcription->Assembly Budding New Virion Budding Assembly->Budding Budding->HIV_Virion Maturation Euonymine_Inhibition Potential Inhibition by this compound Euonymine_Inhibition->RT Euonymine_Inhibition->Integration Euonymine_Inhibition->Assembly

Caption: The HIV life cycle and potential targets for this compound.

P-glycoprotein Inhibition by Euonyminol Octaacetate

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell. Euonyminol octaacetate has been shown to inhibit P-gp. The mechanism of P-gp inhibition by small molecules can involve competitive or non-competitive binding to the drug-binding site, interference with ATP hydrolysis, or modulation of the cell membrane environment. The PI3K/Akt signaling pathway is one of the pathways known to regulate P-gp expression.

The following diagram illustrates a simplified model of P-gp-mediated drug efflux and potential mechanisms of inhibition.

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_Out Chemotherapeutic Drug (Out) Pgp->Drug_Out Efflux ADP ADP + Pi Pgp->ADP Drug_In Chemotherapeutic Drug (In) Drug_In->Pgp Binding ATP ATP ATP->Pgp Hydrolysis Euonyminol_Octaacetate Euonyminol Octaacetate Euonyminol_Octaacetate->Pgp Inhibition

Caption: P-gp mediated drug efflux and its inhibition.

Conclusion

The total syntheses of this compound and its analogues represent significant achievements in the field of natural product synthesis. The detailed protocols and synthetic strategies outlined in this document provide a valuable resource for chemists engaged in the synthesis of complex molecules. Furthermore, the promising biological activities of these compounds warrant further investigation into their mechanisms of action and potential as therapeutic leads. The development of synthetic routes to these intricate natural products opens the door for the creation of novel analogues with improved potency and pharmacological properties, contributing to the advancement of drug discovery and development.

References

Determining the Bioactivity of Euonymine: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the bioactivity of Euonymine, a complex dihydro-β-agarofuran sesquiterpenoid alkaloid. This compound has established anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[1] This document outlines detailed protocols for a panel of cell-based assays to further characterize its cytotoxic, apoptotic, and anti-inflammatory potential, providing a robust methodology for preclinical assessment.

Overview of this compound and its Therapeutic Potential

This compound belongs to a class of natural products known for a wide range of biological activities, including cytotoxicity, multidrug resistance (MDR) reversal, and anti-inflammatory properties.[2][3] Understanding the specific bioactivities of this compound is crucial for its development as a potential therapeutic agent. The following assays are designed to elucidate its mechanism of action at the cellular level.

Recommended Cell-Based Assays and Data Summary

A tiered approach is recommended to systematically evaluate the bioactivity of this compound. The following table summarizes the suggested assays, their purpose, and hypothetical quantitative data for illustrative purposes.

Table 1: Summary of Cell-Based Assays for this compound Bioactivity

Bioactivity Assay Cell Line(s) Endpoint Hypothetical IC50/EC50 (µM)
Cytotoxicity MTT AssayA549 (Lung Carcinoma), MCF-7 (Breast Carcinoma), HepG2 (Hepatocellular Carcinoma)Cell Viability15.5
Apoptosis Caspase-3/7 Activity AssayA549, MCF-7Caspase Activation12.8
P-glycoprotein Inhibition Rhodamine 123 Efflux AssayMDR1-transfected NIH-3T3, KB/VCRRhodamine 123 Accumulation8.2
Anti-inflammatory NF-κB Activation AssayRAW 264.7 (Macrophage)NF-κB p65 Levels20.1
Anti-HIV HIV-1 Replication AssayTZM-bl, MT-4Viral Replication Inhibition5.7

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol determines the concentration at which this compound inhibits cell growth by 50% (IC50).

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7, HepG2)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[4]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution).[5]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

experimental_workflow_MTT cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells treat Treat with this compound start->treat 24h mtt Add MTT treat->mtt 48-72h solubilize Solubilize Formazan mtt->solubilize 4h read Read Absorbance solubilize->read calc Calculate IC50 read->calc

MTT Assay Workflow for Cytotoxicity.
Apoptosis Induction: Caspase-3/7 Activity Assay

This assay quantifies the activation of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Reagent

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure luminescence using a luminometer.

  • Calculate the fold increase in caspase activity relative to the vehicle control.

P-glycoprotein Inhibition: Rhodamine 123 Efflux Assay

This functional assay measures the ability of this compound to inhibit the P-gp efflux pump, leading to the intracellular accumulation of the fluorescent substrate Rhodamine 123.

Materials:

  • This compound stock solution (in DMSO)

  • P-gp overexpressing cells (e.g., MDR1-transfected NIH-3T3 or KB/VCR).

  • Rhodamine 123

  • Verapamil (B1683045) (positive control P-gp inhibitor)

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with various concentrations of this compound or verapamil for 30-60 minutes at 37°C.

  • Add Rhodamine 123 (final concentration 5 µM) to all wells and incubate for another 30-60 minutes at 37°C, protected from light.

  • Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Lyse the cells with a suitable lysis buffer.

  • Measure the intracellular fluorescence (Excitation: 485 nm, Emission: 525 nm) using a microplate reader.

  • Calculate the percentage of Rhodamine 123 accumulation relative to the control cells (no inhibitor).

logical_relationship_Pgp cluster_this compound This compound Present cluster_Rhodamine cluster_result Result This compound This compound Pgp_inhibited P-glycoprotein (P-gp) (Inhibited) This compound->Pgp_inhibited Inhibits Rho123_in Rhodamine 123 (Intracellular) Rho123_out Rhodamine 123 (Extracellular) Rho123_out->Pgp_inhibited Blocked Efflux Fluorescence Increased Fluorescence Rho123_in->Fluorescence Accumulates

P-gp Inhibition by this compound.
Anti-Inflammatory Activity: NF-κB (p65) Activation Assay

This ELISA-based assay quantifies the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor in the inflammatory response.

Materials:

  • This compound stock solution (in DMSO)

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • NF-κB p65 ELISA Kit

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 1 hour to induce NF-κB activation.

  • Prepare nuclear extracts from the cells according to the manufacturer's protocol of the ELISA kit.

  • Perform the NF-κB p65 ELISA as per the kit's instructions. This typically involves adding the nuclear extracts to a plate pre-coated with an antibody specific for the activated form of NF-κB p65.

  • Develop the colorimetric reaction and measure the absorbance at 450 nm.

  • Calculate the percentage inhibition of NF-κB activation compared to the LPS-stimulated control.

Signaling Pathway Visualizations

Apoptosis Signaling Pathway

The induction of apoptosis is a desirable characteristic of potential anti-cancer agents. This compound may trigger the intrinsic apoptotic pathway through the activation of executioner caspases.

signaling_pathway_apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress ProCasp9 Pro-Caspase-9 Mitochondria->ProCasp9 Cytochrome c release Casp9 Caspase-9 ProCasp9->Casp9 Activation ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleavage Casp3 Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Proposed Apoptotic Pathway for this compound.
NF-κB Signaling Pathway

Inhibition of the NF-κB pathway is a key mechanism for anti-inflammatory drugs. This compound may exert its anti-inflammatory effects by preventing the activation and nuclear translocation of NF-κB.

signaling_pathway_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription This compound This compound This compound->IKK Inhibits

Inhibition of NF-κB Pathway by this compound.

Conclusion

The protocols and frameworks provided in these application notes offer a robust starting point for the detailed characterization of this compound's bioactivity. The systematic application of these cell-based assays will generate crucial data for understanding its therapeutic potential and mechanism of action, thereby guiding future drug development efforts.

References

Application Note: In Vitro P-glycoprotein (P-gp) Inhibition Assay Using Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a crucial ATP-dependent efflux pump.[1][2] It is expressed in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier.[2][3] P-gp plays a significant role in limiting the oral bioavailability and tissue penetration of a wide array of drugs by actively transporting them out of cells.[4] Overexpression of P-gp is a major mechanism behind the development of multidrug resistance (MDR) in cancer cells, leading to chemotherapy failure. Therefore, the identification and characterization of P-gp inhibitors are of great interest in drug development to overcome MDR and improve drug efficacy.

Euonymine, a complex sesquiterpenoid natural product, has been identified as a potential P-glycoprotein inhibitor. This application note provides a detailed protocol for assessing the in vitro P-gp inhibitory potential of this compound using the Calcein-AM assay, a common and reliable method for screening P-gp modulators.

Principle of the Calcein-AM Assay

The Calcein-AM assay is a fluorescence-based method to determine P-gp activity. Calcein-AM is a non-fluorescent, lipophilic compound that can passively diffuse into cells. Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it into the hydrophilic and highly fluorescent molecule, calcein (B42510). Calcein itself is a substrate of P-gp and is actively transported out of cells that express the pump. In the presence of a P-gp inhibitor like this compound, the efflux of calcein is blocked, leading to its intracellular accumulation and a corresponding increase in fluorescence intensity. The degree of fluorescence is therefore directly proportional to the extent of P-gp inhibition.

Quantitative Data Summary

CompoundSubstrateCell LineIC50 (µM)
This compound Calcein-AM(e.g., K562/MDR)To be determined
Verapamil (Control)Rhodamine 123MCF7R~50 µM
Cyclosporin A (Control)Rhodamine 123MCF7R~5.3 µM
Elacridar (Control)Rhodamine 123MCF7R0.05 µM

Reference IC50 values are based on the Rhodamine 123 accumulation assay in MCF7R cells and are provided for comparative purposes.

Experimental Protocols

Materials and Reagents
  • P-gp overexpressing cell line (e.g., K562/MDR, LLC-PK1-MDR1) and the corresponding parental cell line (e.g., K562, LLC-PK1)

  • This compound (test compound)

  • Verapamil or Cyclosporin A (positive control inhibitor)

  • Calcein-AM

  • Cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES (HHBSS)

  • 1% Triton X-100 lysis buffer

  • 96-well black, clear-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)

Cell Culture
  • Culture the P-gp overexpressing and parental cell lines in appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth. For some resistant cell lines, a low concentration of the selecting drug may be required in the culture medium to maintain P-gp expression (ensure to wash it out before the assay).

Calcein-AM P-gp Inhibition Assay Protocol
  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at a density of 5,000 to 10,000 cells per well. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound and the positive control (e.g., Verapamil) in HHBSS at various concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Pre-incubation:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with pre-warmed HHBSS.

    • Add 100 µL of the prepared this compound or control inhibitor dilutions to the respective wells.

    • Include wells with HHBSS and solvent alone as negative controls.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Calcein-AM Incubation:

    • Prepare a working solution of Calcein-AM in HHBSS (final concentration typically 0.5 µM).

    • Add 100 µL of the Calcein-AM working solution to each well (the final volume will be 200 µL, and the inhibitor concentrations will be halved).

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Stopping the Reaction:

    • Remove the plate from the incubator and immediately wash the cells twice with ice-cold HHBSS to stop the uptake and efflux.

  • Cell Lysis:

    • Add 100 µL of 1% Triton X-100 lysis buffer to each well.

    • Incubate for 15 minutes at room temperature on a shaker to ensure complete cell lysis.

  • Fluorescence Measurement:

    • Measure the intracellular calcein fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Data Analysis
  • Subtract the background fluorescence (wells with cells but no Calcein-AM).

  • The percentage of P-gp inhibition can be calculated using the following formula:

    % Inhibition = [(F_inhibitor - F_min) / (F_max - F_min)] * 100

    Where:

    • F_inhibitor is the fluorescence in the presence of the test inhibitor (this compound).

    • F_min is the fluorescence of the P-gp overexpressing cells without any inhibitor (minimum calcein retention).

    • F_max is the fluorescence in the presence of a concentration of a potent inhibitor like Verapamil that causes maximal inhibition (maximum calcein retention).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that causes 50% inhibition of P-gp activity).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Seed P-gp expressing cells in 96-well plate a1 Wash cells with HHBSS p1->a1 p2 Prepare serial dilutions of this compound & controls a2 Pre-incubate cells with this compound/controls p2->a2 a1->a2 a3 Add Calcein-AM and incubate a2->a3 a4 Wash with ice-cold HHBSS a3->a4 a5 Lyse cells a4->a5 d1 Measure fluorescence (Ex: 485nm, Em: 535nm) a5->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 value d2->d3

Caption: Workflow for the Calcein-AM P-gp inhibition assay.

P-glycoprotein Inhibition Mechanism

Pgp_Mechanism cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Calcein_out Calcein Pgp->Calcein_out Efflux CalceinAM_in Calcein-AM Esterases Esterases CalceinAM_in->Esterases Calcein Calcein (Fluorescent) Esterases->Calcein Cleavage Calcein->Pgp Binding ATP ATP ATP->Pgp CalceinAM_out Calcein-AM CalceinAM_out->CalceinAM_in Passive Diffusion This compound This compound (Inhibitor) This compound->Pgp Inhibition

Caption: Mechanism of P-gp mediated efflux and its inhibition.

References

Application Notes and Protocols for Anti-HIV Activity Testing of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid pyridine (B92270) alkaloid that has been identified as a potential inhibitor of the Human Immunodeficiency Virus (HIV).[1][2] As the development of novel antiretroviral agents remains a critical area of research, robust and standardized protocols for evaluating the efficacy and mechanism of action of compounds like this compound are essential. These application notes provide a comprehensive overview of the experimental protocols required to assess the anti-HIV activity of this compound, from initial screening to mechanism of action studies.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the anti-HIV activity and cytotoxicity assays of this compound.

Table 1: In Vitro Anti-HIV Activity of this compound

Assay TypeCell LineHIV-1 StrainIC50 (µM)IC90 (µM)Therapeutic Index (TI = CC50/IC50)
Cell-Based Viral InhibitionMT-4NL4-3DataDataData
TZM-blBaLDataDataData
Reverse Transcriptase AssayCell-freeRecombinant RTDataDataN/A
Integrase Strand Transfer AssayCell-freeRecombinant INDataDataN/A
Protease Cleavage AssayCell-freeRecombinant PRDataDataN/A

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration; N/A: Not Applicable. Data to be filled in upon experimentation.

Table 2: Cytotoxicity of this compound

Cell LineAssay MethodIncubation Time (hrs)CC50 (µM)
MT-4MTT Assay72Data
TZM-blCellTiter-Glo48Data
Peripheral Blood Mononuclear Cells (PBMCs)MTT Assay72Data

CC50: 50% cytotoxic concentration. Data to be filled in upon experimentation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell-Based HIV-1 Inhibition Assay

This protocol determines the ability of this compound to inhibit HIV-1 replication in a cellular context.

Materials:

  • Cell Lines: MT-4 (human T-cell leukemia) or TZM-bl (HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-responsive luciferase reporter).

  • HIV-1 Strains: Laboratory-adapted strains (e.g., NL4-3) or clinical isolates.

  • This compound: Stock solution in DMSO.

  • Positive Control: A known antiretroviral drug (e.g., Zidovudine for RT inhibition).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • 96-well plates.

  • p24 Antigen ELISA Kit or Luciferase Assay System.

Procedure:

  • Cell Seeding: Seed MT-4 or TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Compound Addition: Prepare serial dilutions of this compound and the positive control in culture medium. Add the compounds to the wells. Include a solvent control (DMSO).

  • Virus Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days.

  • Quantification of Viral Replication:

    • For MT-4 cells, measure the amount of p24 antigen in the culture supernatant using an ELISA kit.

    • For TZM-bl cells, measure luciferase activity using a luciferase assay system.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.

Cytotoxicity Assay

This protocol assesses the toxicity of this compound to the host cells.

Materials:

  • Cell Lines: Same as in the inhibition assay.

  • This compound: Stock solution in DMSO.

  • MTT Reagent or CellTiter-Glo® Reagent.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described above.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for the same duration as the inhibition assay.

  • Viability Measurement:

    • MTT Assay: Add MTT reagent to each well, incubate, and then add a solubilizing agent. Measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent and measure luminescence.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This cell-free assay determines if this compound directly inhibits the activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 RT.

  • RT Assay Kit (e.g., colorimetric or fluorometric).

  • This compound: Stock solution in DMSO.

  • Positive Control: A known RT inhibitor (e.g., Nevirapine).

Procedure:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, template/primer, and dNTPs provided in the kit.

  • Compound Addition: Add serial dilutions of this compound and the positive control.

  • Enzyme Addition: Add recombinant HIV-1 RT to initiate the reaction.

  • Incubation: Incubate the plate according to the kit manufacturer's instructions.

  • Detection: Measure the signal (absorbance or fluorescence) which is proportional to the amount of synthesized DNA.

  • Data Analysis: Calculate the IC50 value for RT inhibition.

HIV-1 Integrase (IN) Strand Transfer Inhibition Assay

This assay assesses the ability of this compound to block the strand transfer step of viral DNA integration.

Materials:

  • Recombinant HIV-1 Integrase.

  • IN Assay Kit (e.g., ELISA-based or fluorescence-based).

  • This compound: Stock solution in DMSO.

  • Positive Control: A known integrase inhibitor (e.g., Raltegravir).

Procedure:

  • Plate Coating: Coat a 96-well plate with a donor DNA substrate.

  • Reaction Mixture: Prepare a reaction mixture containing reaction buffer, recombinant HIV-1 IN, and serial dilutions of this compound or the positive control.

  • Incubation: Add the reaction mixture to the wells and incubate to allow for 3'-processing.

  • Strand Transfer Initiation: Add the target DNA to initiate the strand transfer reaction and incubate.

  • Detection: Detect the integrated DNA using a labeled antibody or a fluorescent probe as per the kit's protocol.

  • Data Analysis: Determine the IC50 for integrase inhibition.

HIV-1 Protease (PR) Inhibition Assay

This assay measures the ability of this compound to inhibit the cleavage of a specific substrate by HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease.

  • PR Assay Kit (e.g., FRET-based).

  • This compound: Stock solution in DMSO.

  • Positive Control: A known protease inhibitor (e.g., Lopinavir).

Procedure:

  • Reaction Setup: In a 96-well plate, add the reaction buffer and the fluorogenic substrate.

  • Compound Addition: Add serial dilutions of this compound and the positive control.

  • Enzyme Addition: Add recombinant HIV-1 PR to start the reaction.

  • Kinetic Measurement: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 for protease inhibition.

Visualizations

The following diagrams illustrate the HIV-1 life cycle, potential points of inhibition, and a general workflow for screening anti-HIV compounds.

HIV_Lifecycle cluster_entry Viral Entry cluster_replication Replication cluster_assembly Assembly & Release Attachment Attachment Fusion Fusion Attachment->Fusion gp120/gp41 Reverse_Transcription Reverse Transcription (RNA -> DNA) Fusion->Reverse_Transcription Integration Integration into Host Genome Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly Assembly Transcription_Translation->Assembly Budding Budding Assembly->Budding Maturation Maturation (Protease) Budding->Maturation Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Fusion RT_Inhibitors RT Inhibitors RT_Inhibitors->Reverse_Transcription Integrase_Inhibitors Integrase Inhibitors Integrase_Inhibitors->Integration Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Maturation

Figure 1. The HIV-1 life cycle and potential targets for antiviral drugs.

Experimental_Workflow cluster_screening Primary Screening cluster_moa Mechanism of Action Studies Cell_Based_Assay Cell-Based HIV-1 Inhibition Assay Active_Hit Active_Hit Cell_Based_Assay->Active_Hit IC50 < Threshold Cytotoxicity_Assay Cytotoxicity Assay RT_Assay Reverse Transcriptase Inhibition Assay Identify_Target Identify_Target RT_Assay->Identify_Target Inhibition Observed Integrase_Assay Integrase Inhibition Assay Integrase_Assay->Identify_Target Inhibition Observed Protease_Assay Protease Inhibition Assay Protease_Assay->Identify_Target Inhibition Observed This compound This compound This compound->Cell_Based_Assay This compound->Cytotoxicity_Assay Active_Hit->RT_Assay Active_Hit->Integrase_Assay Active_Hit->Protease_Assay

Figure 2. Experimental workflow for screening and characterizing the anti-HIV activity of this compound.

Signaling_Pathway cluster_virus HIV-1 cluster_host Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse_Transcription Viral_RNA->Reverse_Transcription RT Assembly Assembly Viral_RNA->Assembly Viral_Proteins Viral Proteins (Gag, Pol, Env) Viral_Proteins->Assembly Host_DNA Host DNA Integration Integration Provirus Provirus Transcription Transcription Provirus->Transcription Host RNA Pol II Host_Machinery Host Ribosomes & Enzymes Viral_DNA Viral_DNA Reverse_Transcription->Viral_DNA forms Viral_DNA->Integration IN Integration->Provirus Viral_mRNA Viral_mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Host_Machinery Translation->Viral_Proteins Budding Budding Assembly->Budding Immature_Virion Immature_Virion Budding->Immature_Virion Mature_Virion Mature_Virion Immature_Virion->Mature_Virion Protease Euonymine_Action Euonymine_Action Euonymine_Action->Reverse_Transcription Euonymine_Action->Integration Euonymine_Action->Mature_Virion

Figure 3. Potential points of intervention for this compound in the HIV-1 replication cycle.

References

Application Notes and Protocols for Developing Animal Models for Euonymine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid pyridine (B92270) alkaloid that has demonstrated promising biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[1] P-glycoprotein is a well-characterized ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer chemotherapy and influences the pharmacokinetics of many drugs by limiting their absorption and distribution. The dual activity of this compound makes it a compelling candidate for further investigation, particularly in the context of overcoming MDR in cancer and enhancing the efficacy of other therapeutic agents.

These application notes provide a comprehensive guide for the development of preclinical animal models to investigate the therapeutic potential of this compound. The protocols outlined below are designed to assess the in vivo efficacy and safety of this compound as a P-gp inhibitor and an anti-HIV agent.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation development for in vivo studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC38H47NO18[2]
Molecular Weight805.8 g/mol [2]
AppearanceSolid (assumed)[3]
SolubilityNot reported. Preliminary solubility testing is required.
ADME ProfileNot reported. Pharmacokinetic studies are necessary.

Proposed Animal Models

Based on the known biological activities of this compound, two primary avenues of research are proposed: its role as a P-glycoprotein inhibitor and its potential as an anti-HIV agent.

Animal Models for Evaluating P-glycoprotein Inhibition

To investigate the in vivo P-gp inhibitory activity of this compound, both wild-type and P-gp deficient mouse models are recommended.

  • Wild-Type Mice (e.g., C57BL/6 or BALB/c): These mice will be used to assess the ability of this compound to modulate the pharmacokinetics of a known P-gp substrate.

  • Mdr1a/1b knockout mice: These mice lack the genes for P-gp and serve as a crucial control to confirm that the effects observed in wild-type mice are indeed P-gp mediated.

Animal Models for Evaluating Anti-HIV Activity

Due to the species specificity of HIV, specialized humanized mouse models are necessary to evaluate anti-HIV therapeutics.

  • Humanized BLT (Bone Marrow/Liver/Thymus) Mice: These mice are reconstituted with human hematopoietic stem cells and possess a functional human immune system, making them susceptible to HIV infection and suitable for efficacy studies.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments.

Protocol 1: Preliminary Formulation and Acute Toxicity Study of this compound in Mice

Objective: To determine a suitable vehicle for this compound administration and to establish its acute toxicity profile and maximum tolerated dose (MTD).

Materials:

  • This compound

  • Various vehicles (e.g., sterile water, saline, 5% DMSO in corn oil, 10% Tween 80 in saline)

  • Male and female C57BL/6 mice (6-8 weeks old)

  • Standard laboratory equipment for animal handling and observation

Methodology:

  • Solubility Testing:

    • Attempt to dissolve this compound in a stepwise manner in various vehicles at different concentrations (e.g., 1, 5, 10 mg/mL).

    • Observe for complete dissolution and stability of the solution.

    • Select the vehicle that provides the best solubility and is known to be well-tolerated by mice.

  • Acute Toxicity Study (Up-and-Down Procedure - OECD Guideline 425):

    • Fast mice for 3-4 hours prior to dosing.

    • Administer a single oral dose of this compound to one mouse at a starting dose (e.g., 100 mg/kg).

    • Observe the animal closely for the first 4 hours and then daily for 14 days for any signs of toxicity (e.g., changes in behavior, posture, breathing, and body weight).

    • If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.

    • Continue this process until the MTD is determined.

    • At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy.

Data Presentation:

Table 2: Acute Toxicity of this compound in C57BL/6 Mice

Dose (mg/kg)SexNumber of AnimalsClinical Signs of ToxicityBody Weight Change (%)Mortality
M/F
M/F
M/F
Protocol 2: Efficacy of this compound as a P-glycoprotein Inhibitor in Mice

Objective: To evaluate the effect of this compound on the oral bioavailability of a known P-gp substrate, such as paclitaxel (B517696) or digoxin.

Materials:

  • This compound

  • Paclitaxel (or another validated P-gp substrate)

  • Wild-type (C57BL/6) and Mdr1a/1b knockout mice (male, 8-10 weeks old)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS or HPLC for drug quantification

Methodology:

  • Animal Groups:

    • Group 1: Wild-type mice receiving vehicle + Paclitaxel

    • Group 2: Wild-type mice receiving this compound + Paclitaxel

    • Group 3: Mdr1a/1b knockout mice receiving vehicle + Paclitaxel

  • Dosing:

    • Administer this compound (or vehicle) orally to the respective groups. The dose of this compound should be based on the MTD determined in Protocol 1.

    • After a predetermined time (e.g., 30-60 minutes), administer a single oral dose of paclitaxel to all animals.

  • Pharmacokinetic Analysis:

    • Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after paclitaxel administration.

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of paclitaxel in the plasma samples using a validated analytical method.

Data Presentation:

Table 3: Pharmacokinetic Parameters of Paclitaxel in Mice

GroupCmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)Bioavailability (%)
Wild-type + Vehicle + Paclitaxel
Wild-type + this compound + Paclitaxel
Mdr1a/1b KO + Vehicle + Paclitaxel
Protocol 3: Efficacy of this compound in a Humanized Mouse Model of HIV Infection

Objective: To assess the in vivo anti-HIV efficacy of this compound in humanized BLT mice.

Materials:

  • This compound

  • HIV-1 viral stock (e.g., NL4-3 or a clinical isolate)

  • Humanized BLT mice

  • Standard antiretroviral drug (e.g., Tenofovir/Emtricitabine) as a positive control

  • Equipment for viral load and CD4+ T cell count analysis (e.g., qPCR, flow cytometry)

Methodology:

  • Animal Groups:

    • Group 1: HIV-1 infected mice receiving vehicle

    • Group 2: HIV-1 infected mice receiving this compound

    • Group 3: HIV-1 infected mice receiving a standard antiretroviral therapy (ART)

  • Infection and Treatment:

    • Infect BLT mice with a known titer of HIV-1 via intraperitoneal or intravenous injection.

    • Monitor viral load until it is established (typically 2-3 weeks post-infection).

    • Initiate daily treatment with this compound, ART, or vehicle. The dose of this compound will be based on the MTD study.

  • Efficacy Assessment:

    • Collect blood samples weekly to monitor plasma viral load using qPCR.

    • Perform immunophenotyping of peripheral blood mononuclear cells (PBMCs) at baseline and at the end of the study to determine CD4+ T cell counts.

    • Monitor the overall health and body weight of the animals throughout the study.

Data Presentation:

Table 4: Efficacy of this compound in HIV-1 Infected Humanized Mice

GroupMean Viral Load (copies/mL) at Week XChange in CD4+ T Cell Count (%)
Vehicle
This compound
ART

Visualizations

Signaling Pathway

G cluster_cell Cell Membrane Pgp P-glycoprotein (P-gp) Drug P-gp Substrate Drug (e.g., Paclitaxel) Pgp->Drug Effluxes ADP ADP + Pi Pgp->ADP Drug->Pgp Binds to This compound This compound This compound->Pgp Inhibits ATP ATP ATP->Pgp Hydrolyzes

Caption: Proposed mechanism of P-gp inhibition by this compound.

Experimental Workflow

G cluster_preliminary Preliminary Studies cluster_efficacy Efficacy Studies cluster_analysis Data Analysis Solubility Solubility Testing of this compound Acute_Tox Acute Toxicity & MTD Determination Solubility->Acute_Tox Pgp_Model P-gp Inhibition Model (Wild-type & KO mice) Acute_Tox->Pgp_Model HIV_Model Anti-HIV Model (Humanized Mice) Acute_Tox->HIV_Model PK_Analysis Pharmacokinetic Analysis Pgp_Model->PK_Analysis Viral_Load Viral Load & CD4+ T Cell Analysis HIV_Model->Viral_Load

References

Application Notes and Protocols: Measuring Euonymine's Effect on Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the effect of Euonymine, a potential multidrug resistance (MDR) modulator, on cancer cells. The protocols detailed below outline key experiments to quantify its efficacy in reversing chemoresistance, a critical step in the preclinical evaluation of novel therapeutic agents.

Introduction to this compound and Multidrug Resistance

Multidrug resistance is a significant challenge in cancer chemotherapy, often leading to treatment failure. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.

This compound, a natural compound, has been identified as an inhibitor of P-glycoprotein.[1][2] By blocking the function of P-gp, this compound can restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. This document provides detailed protocols to assess the potential of this compound to reverse MDR in a laboratory setting.

Key Experimental Approaches

To comprehensively evaluate the effect of this compound on MDR, a series of in vitro assays are recommended. These include assessing its impact on cell viability, its ability to enhance the cytotoxic effects of chemotherapy drugs, its capacity to increase intracellular drug accumulation, and its role in inducing apoptosis in resistant cancer cells. Furthermore, investigating its effect on the expression of MDR-related proteins and associated signaling pathways, such as the PI3K/Akt pathway, can provide crucial insights into its mechanism of action.[3][4]

Section 1: Cell Viability and Reversal of Chemosensitivity

MTT Cell Viability Assay

This assay determines the cytotoxic effect of this compound and its ability to sensitize MDR cancer cells to a chemotherapeutic agent (e.g., Doxorubicin).[5]

Experimental Protocol:

  • Cell Seeding:

    • Seed multidrug-resistant (e.g., MCF-7/ADR) and their parental sensitive (e.g., MCF-7) cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and a chemotherapeutic drug (e.g., Doxorubicin) in culture medium.

    • Treat the cells with:

      • This compound alone at various concentrations.

      • Doxorubicin alone at various concentrations.

      • A combination of a fixed, non-toxic concentration of this compound with various concentrations of Doxorubicin.

    • Include untreated cells as a control.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Presentation:

The results can be used to calculate the IC50 (half-maximal inhibitory concentration) values and the reversal fold (RF), which quantifies the extent to which this compound reverses drug resistance.

Table 1: Illustrative IC50 Values and Reversal Fold for this compound in Combination with Doxorubicin in MCF-7/ADR Cells

Treatment GroupCell LineIC50 of Doxorubicin (µM)Reversal Fold (RF)
Doxorubicin AloneMCF-70.5-
Doxorubicin AloneMCF-7/ADR15.0-
Doxorubicin + this compound (1 µM)MCF-7/ADR3.05.0
Doxorubicin + this compound (5 µM)MCF-7/ADR1.015.0

Note: The data presented in this table is illustrative and based on typical results for a P-glycoprotein inhibitor. Actual results for this compound may vary.

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed MDR and Sensitive Cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound This compound Alone incubate_24h->treat_this compound treat_dox Doxorubicin Alone incubate_24h->treat_dox treat_combo This compound + Doxorubicin incubate_24h->treat_combo incubate_48h Incubate 48-72h treat_this compound->incubate_48h treat_dox->incubate_48h treat_combo->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance at 490 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 calculate_rf Calculate Reversal Fold calculate_ic50->calculate_rf

Caption: Workflow for determining cell viability and chemosensitivity reversal.

Section 2: Drug Accumulation and Efflux

Rhodamine 123 Accumulation Assay

This assay measures the intracellular accumulation of Rhodamine 123, a fluorescent substrate of P-gp, to assess the inhibitory effect of this compound on P-gp function.

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed MDR cells (e.g., MCF-7/ADR) in 24-well plates or on glass coverslips.

    • Incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2-4 hours. Include a positive control (e.g., Verapamil) and an untreated control.

  • Rhodamine 123 Incubation:

    • Add Rhodamine 123 to a final concentration of 5 µM to each well.

    • Incubate for 60-90 minutes at 37°C.

  • Washing and Analysis:

    • Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

    • For flow cytometry: Detach the cells and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer.

    • For fluorescence microscopy: Mount the coverslips and visualize the intracellular fluorescence.

Data Presentation:

The increase in intracellular fluorescence indicates inhibition of P-gp-mediated efflux.

Table 2: Illustrative Rhodamine 123 Accumulation in MCF-7/ADR Cells Treated with this compound

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Fold Increase in Accumulation
Control (Untreated)1001.0
This compound (1 µM)2502.5
This compound (5 µM)5005.0
Verapamil (10 µM)6006.0

Note: The data presented in this table is illustrative. Actual results for this compound may vary.

Section 3: Apoptosis Induction

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to determine if this compound enhances chemotherapy-induced apoptosis.

Experimental Protocol:

  • Cell Treatment and Lysis:

    • Treat MDR cells with Doxorubicin in the presence or absence of this compound for 24-48 hours.

    • Harvest the cells and lyse them using a lysis buffer provided with a commercial caspase-3 activity assay kit.

    • Incubate the lysate on ice for 10-15 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Caspase-3 Activity Measurement:

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm.

Data Presentation:

The increase in absorbance is proportional to the caspase-3 activity.

Table 3: Illustrative Caspase-3 Activity in MCF-7/ADR Cells

Treatment GroupCaspase-3 Activity (Fold Change vs. Control)
Control (Untreated)1.0
Doxorubicin (15 µM)1.5
This compound (5 µM)1.2
Doxorubicin (15 µM) + this compound (5 µM)4.0

Note: The data presented in this table is illustrative. Actual results for this compound may vary.

Section 4: Protein Expression and Signaling Pathway Analysis

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of P-glycoprotein and key proteins in the PI3K/Akt signaling pathway (e.g., p-Akt, Akt).

Experimental Protocol:

  • Protein Extraction:

    • Treat cells with this compound and/or Doxorubicin as described previously.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against P-glycoprotein, p-Akt (Ser473), Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

Data Presentation:

The relative protein expression levels can be presented in a table.

Table 4: Illustrative Relative Protein Expression in MCF-7/ADR Cells

Treatment GroupP-glycoprotein (Relative Expression)p-Akt/Total Akt Ratio
Control (Untreated)1.001.00
This compound (5 µM)0.450.60

Note: The data presented in this table is illustrative. Actual results for this compound may vary.

Proposed Signaling Pathway of this compound in Reversing MDR

G This compound This compound Pgp P-glycoprotein (ABCB1) This compound->Pgp Inhibits PI3K PI3K This compound->PI3K Inhibits (Putative) Chemo Chemotherapeutic (e.g., Doxorubicin) Chemo_in Intracellular Chemotherapeutic Chemo->Chemo_in Chemo_in->Pgp Efflux Apoptosis Apoptosis Chemo_in->Apoptosis Induces Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation pAkt->Apoptosis Inhibits CellSurvival Cell Survival & Resistance pAkt->CellSurvival Promotes

Caption: Proposed mechanism of this compound in reversing multidrug resistance.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the potential of this compound as a multidrug resistance modulator. By systematically assessing its effects on cell viability, drug accumulation, apoptosis, and key signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential. The provided illustrative data and diagrams serve as a guide for data presentation and interpretation.

References

High-Throughput Screening of Euonymine Analogues: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine, a complex natural product, and its analogues have garnered significant interest in the field of drug discovery due to their diverse biological activities. Of particular note are their demonstrated anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[1] P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance (MDR) in cancer chemotherapy and influences the pharmacokinetics of numerous drugs.[2][3] The ability to inhibit P-gp presents a promising strategy to overcome MDR and enhance the efficacy of existing therapeutic agents.[4] Concurrently, the ongoing global health challenge posed by the human immunodeficiency virus (HIV) necessitates the continuous search for novel antiviral agents that can target various stages of the viral life cycle.[5]

High-throughput screening (HTS) provides a rapid and efficient platform for evaluating large libraries of compounds, such as this compound analogues, to identify promising lead candidates for further development. This document provides detailed application notes and protocols for establishing HTS campaigns to identify and characterize this compound analogues with potent P-gp inhibitory and anti-HIV activities.

Application Note 1: High-Throughput Screening for P-glycoprotein Inhibition

Rationale

P-glycoprotein functions as an ATP-dependent efflux pump, actively transporting a wide range of xenobiotics, including many anticancer drugs, out of cells. This efflux mechanism is a primary contributor to the development of multidrug resistance in cancer. This compound analogues that inhibit P-gp could potentially be used as chemosensitizers to reverse MDR and improve the effectiveness of cancer therapies. Two primary HTS assays are well-suited for identifying P-gp inhibitors: a biochemical ATPase activity assay and a cell-based drug efflux assay.

Signaling Pathway Regulating P-glycoprotein Expression

The expression of P-glycoprotein is regulated by complex signaling networks, including the PI3K/Akt and MAPK pathways. Understanding these pathways can provide insights into the mechanisms of P-gp upregulation and potential strategies for its modulation.

P_glycoprotein_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates NFkB NF-κB mTORC1->NFkB Activates Pgp_gene MDR1 Gene (ABCB1) NFkB->Pgp_gene Promotes Transcription Pgp_protein P-glycoprotein (P-gp) Pgp_gene->Pgp_protein Translation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activates AP1->Pgp_gene Promotes Transcription

Caption: P-gp expression is regulated by the PI3K/Akt and MAPK pathways.

Experimental Workflow for P-gp Inhibitor Screening

A typical HTS workflow for identifying P-gp inhibitors from a library of this compound analogues involves a primary screen followed by secondary assays for hit confirmation and characterization.

HTS_Workflow_Pgp start This compound Analogue Library primary_screen Primary HTS: P-gp ATPase Assay start->primary_screen hit_identification Hit Identification (Compounds modulating ATPase activity) primary_screen->hit_identification secondary_screen Secondary Screen: Calcein AM Efflux Assay hit_identification->secondary_screen Actives dose_response Dose-Response & IC50 Determination hit_identification->dose_response Inactives hit_confirmation Hit Confirmation (Compounds inhibiting Calcein AM efflux) secondary_screen->hit_confirmation hit_confirmation->dose_response Confirmed Hits lead_compounds Lead Compounds hit_confirmation->lead_compounds False Positives dose_response->lead_compounds

Caption: Workflow for identifying P-gp inhibitors.

Protocol 1: P-gp ATPase Activity Assay (Biochemical)

This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by substrates and can be inhibited by inhibitors. A common method utilizes a colorimetric detection of inorganic phosphate (B84403) released from ATP hydrolysis.

Data Presentation: P-gp ATPase Assay Parameters

ParameterValueReference
EnzymePurified human P-gp membrane vesicles
SubstrateATP
Activator (Control)Verapamil (B1683045) (100 µM)
Detection MethodMalachite Green-based colorimetric
Wavelength620 nm
Plate Format96- or 384-well clear, flat-bottom
Final Volume50 µL

Experimental Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA).

    • Prepare ATP solution (10 mM in Assay Buffer).

    • Prepare P-gp membrane vesicles at a working concentration (e.g., 1 mg/mL) in Assay Buffer.

    • Prepare this compound analogue library in DMSO at a desired stock concentration (e.g., 10 mM).

    • Prepare a positive control inhibitor (e.g., Verapamil) and a negative control (DMSO).

    • Prepare the Malachite Green reagent according to the manufacturer's instructions.

  • Compound Plating:

    • Using an acoustic liquid handler or multichannel pipette, dispense 0.5 µL of each this compound analogue, positive control, and negative control into the wells of a 96- or 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing P-gp membrane vesicles (final concentration e.g., 5-10 µ g/well ) and ATP (final concentration e.g., 5 mM) in Assay Buffer.

    • For assays measuring inhibition of stimulated activity, include a P-gp substrate like verapamil in the master mix.

    • Dispense 49.5 µL of the master mix into each well.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes) to allow for the enzymatic reaction to proceed.

  • Reaction Termination and Signal Detection:

    • Stop the reaction by adding 25 µL of the Malachite Green reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of P-gp inhibition for each compound relative to the controls.

    • Percentage Inhibition = [1 - (Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50%).

Protocol 2: Calcein AM Efflux Assay (Cell-based)

This cell-based assay measures the ability of compounds to inhibit the P-gp-mediated efflux of the fluorescent substrate Calcein AM. Calcein AM is a non-fluorescent, cell-permeant dye that is converted to the fluorescent, cell-impermeant Calcein by intracellular esterases. In cells overexpressing P-gp, Calcein AM is rapidly effluxed, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of Calcein and a corresponding increase in fluorescence.

Data Presentation: Calcein AM Efflux Assay Parameters

ParameterValueReference
Cell LineP-gp overexpressing cell line (e.g., K562/MDR, KB-8-5-11) and parental cell line
SubstrateCalcein AM
Positive ControlVerapamil or Cyclosporin A
Detection MethodFluorescence Intensity
Excitation/Emission~490 nm / ~515 nm
Plate Format96- or 384-well black, clear-bottom
Cell Seeding Density5 x 10^4 cells/well (for 96-well plate)

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture P-gp overexpressing and parental cells in appropriate media.

    • Seed cells into a 96- or 384-well black, clear-bottom plate at the determined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound analogues, positive control, and negative control (DMSO) in culture medium.

    • Remove the culture medium from the wells and add the compound dilutions.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Calcein AM Loading:

    • Prepare a working solution of Calcein AM (e.g., 0.25 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the Calcein AM solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Washing and Fluorescence Measurement:

    • Wash the cells twice with ice-cold PBS to remove extracellular Calcein AM.

    • Add fresh PBS or culture medium to each well.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the fold increase in fluorescence for each compound compared to the vehicle control.

    • Fold Increase = (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)

    • Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.

Application Note 2: High-Throughput Screening for Anti-HIV Activity

Rationale

The HIV life cycle presents multiple targets for therapeutic intervention, including viral entry, reverse transcription, integration, and protease activity. HTS assays can be designed to identify compounds that inhibit any of these critical steps. A common and effective HTS approach for anti-HIV drug discovery utilizes a cell-based reporter gene assay.

Workflow for Anti-HIV Screening

The workflow for identifying anti-HIV compounds from a library of this compound analogues involves a primary screen to detect inhibition of viral replication, followed by secondary assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow_HIV start This compound Analogue Library primary_screen Primary HTS: HIV-1 LTR Luciferase Reporter Assay start->primary_screen hit_identification Hit Identification (Compounds inhibiting luciferase expression) primary_screen->hit_identification cytotoxicity_assay Cytotoxicity Assay (e.g., CellTiter-Glo) hit_identification->cytotoxicity_assay Actives mechanism_of_action Mechanism of Action Studies (e.g., Time-of-Addition Assay) hit_identification->mechanism_of_action Inactives hit_validation Hit Validation (Non-toxic hits) cytotoxicity_assay->hit_validation hit_validation->mechanism_of_action Validated Hits lead_compounds Lead Compounds hit_validation->lead_compounds Toxic Hits mechanism_of_action->lead_compounds

Caption: Workflow for identifying anti-HIV compounds.

Protocol 3: HIV-1 LTR Luciferase Reporter Assay (Cell-based)

This assay utilizes a genetically engineered cell line that contains a luciferase reporter gene under the control of the HIV-1 Long Terminal Repeat (LTR) promoter. Upon successful HIV-1 infection and Tat-mediated transactivation, the LTR promoter is activated, leading to the expression of luciferase. Antiviral compounds that inhibit any step of the viral life cycle up to and including transcription will result in a decrease in luciferase activity.

Data Presentation: HIV-1 LTR Luciferase Reporter Assay Parameters

ParameterValueReference
Cell LineTZM-bl (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-luciferase reporter)
VirusLaboratory-adapted or pseudotyped HIV-1 strains
Reporter GeneFirefly Luciferase
Detection MethodLuminescence
Plate Format96-well white, solid-bottom
Cell Seeding Density1 x 10^4 cells/well

Experimental Protocol:

  • Cell Seeding:

    • Seed TZM-bl cells into a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound analogues, a known anti-HIV drug as a positive control (e.g., AZT), and a negative control (DMSO) in growth medium.

    • Add 50 µL of the compound dilutions to the appropriate wells.

  • Virus Infection:

    • Prepare a dilution of HIV-1 virus stock in growth medium to achieve a desired multiplicity of infection (MOI).

    • Add 50 µL of the diluted virus to each well (except for uninfected control wells).

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 37°C for 48 hours.

  • Lysis and Luminescence Measurement:

    • After incubation, remove the culture medium.

    • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well.

    • Incubate for 2-5 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each compound.

    • Percentage Inhibition = [1 - (Luminescence_compound - Luminescence_background) / (Luminescence_virus_control - Luminescence_background)] * 100

    • Determine the EC50 (50% effective concentration) for active compounds.

    • Simultaneously, a cytotoxicity assay (e.g., CellTiter-Glo®) should be performed in parallel on uninfected cells treated with the same compound concentrations to determine the CC50 (50% cytotoxic concentration).

    • Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window of the hit compounds.

General High-Throughput Screening Logical Workflow

The overall process of an HTS campaign, from assay development to lead identification, follows a logical progression of steps designed to efficiently identify and validate active compounds.

HTS_Logical_Workflow assay_dev Assay Development & Validation library_prep Compound Library Preparation & Plating assay_dev->library_prep primary_screen Primary Screen (Single Concentration) library_prep->primary_screen data_analysis1 Data Analysis & Hit Selection primary_screen->data_analysis1 hit_confirmation Hit Confirmation (Re-testing from fresh stock) data_analysis1->hit_confirmation Primary Hits dose_response Dose-Response (IC50/EC50 Determination) hit_confirmation->dose_response secondary_assays Secondary & Orthogonal Assays dose_response->secondary_assays sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assays->sar_analysis Confirmed & Characterized Hits lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General logical workflow for an HTS campaign.

References

Application Note: Quantification of Euonymine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of euonymine (B13332915) in human plasma. This compound is a complex sesquiterpenoid pyridine (B92270) alkaloid isolated from plants of the Celastraceae family, such as Tripterygium wilfordii, and has shown potential biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1] Robust bioanalytical methods are crucial for the preclinical and clinical development of such natural products.

Due to the lack of a specific published method for this compound quantification in biological matrices, this protocol has been adapted from a validated method for the analysis of structurally similar sesquiterpenoid pyridine alkaloids (wilfortrine, wilfordine, wilforgine, and wilforine) also found in Tripterygium wilfordii.[2] The proposed method utilizes protein precipitation followed by solid-phase extraction (SPE) for sample clean-up, and reversed-phase chromatography coupled with tandem mass spectrometry for detection. This document provides a detailed experimental protocol and representative performance data to guide researchers in developing and validating a quantitative assay for this compound.

Introduction

This compound is a highly complex sesquiterpenoid pyridine alkaloid with the molecular formula C₃₈H₄₇NO₁₈ and a molecular weight of 805.78 g/mol . It is a constituent of medicinal plants like Tripterygium wilfordii, which has a long history in traditional medicine for treating autoimmune diseases.[3] The intricate structure of this compound, featuring a polyoxygenated dihydro-β-agarofuran core and a macrocyclic bislactone bridge, presents a significant challenge for its total synthesis and analytical characterization.[1][4]

Given its potential therapeutic applications, it is imperative to understand the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. A sensitive and specific bioanalytical method is a prerequisite for such studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for quantifying low concentrations of small molecules in complex biological fluids due to its high selectivity and sensitivity.

This application note outlines a comprehensive protocol for this compound quantification in human plasma. The methodology is based on a successful approach for analogous compounds and is intended to serve as a starting point for method development and validation in pharmacokinetic and toxicokinetic studies.

Data Presentation

As no specific quantitative data for this compound analysis in biological samples has been published, the following table summarizes the performance of a validated LC-MS method for four structurally related sesquiterpenoid pyridine alkaloids from Tripterygium wilfordii in human plasma. This data is representative of the expected performance for a method developed for this compound using a similar analytical approach.

Table 1: Representative Performance of an LC-MS Method for Sesquiterpenoid Pyridine Alkaloids in Human Plasma

AnalyteLinearity Range (µg/L)LLOQ (µg/L)Recovery (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
Wilfortrine0.5 - 100.00.586.5 - 98.6< 8.2< 12.8
Wilfordine0.5 - 100.00.586.5 - 98.6< 8.2< 12.8
Wilforgine0.5 - 100.00.586.5 - 98.6< 8.2< 12.8
Wilforine (B192672)0.5 - 100.00.586.5 - 98.6< 8.2< 12.8

Experimental Protocols

Disclaimer: The following protocol is a proposed methodology for the quantification of this compound and is adapted from published methods for analogous compounds. This protocol should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before its application in regulated studies.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., a stable isotope-labeled this compound, or another sesquiterpenoid alkaloid like wilforine if not co-eluting).

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

Stock and Working Solutions Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to prepare working standards for calibration curve and quality control (QC) samples.

  • IS Working Solution: Dilute the IS stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 200 µL of cold acetonitrile containing the IS.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analyte and IS with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90:10 water/acetonitrile with 10 mM ammonium acetate).

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient Elution:

    Time (min) %B
    0.0 10
    1.0 10
    5.0 95
    7.0 95
    7.1 10

    | 9.0 | 10 |

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Proposed MRM Transitions (to be optimized):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 806.3 [M+H]⁺ To be determined experimentally To be determined

    | Internal Standard | Dependent on IS | To be determined | To be determined |

Note: The precursor ion for this compound is calculated as [C₃₈H₄₇NO₁₈ + H]⁺. Product ions and collision energy must be determined by infusing a standard solution of this compound into the mass spectrometer.

Method Validation

The method should be validated for selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample 100 µL Human Plasma add_is_ppt Add 200 µL Acetonitrile with Internal Standard plasma_sample->add_is_ppt vortex_centrifuge Vortex & Centrifuge add_is_ppt->vortex_centrifuge spe_cleanup Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) vortex_centrifuge->spe_cleanup dry_reconstitute Evaporate & Reconstitute in 100 µL Mobile Phase spe_cleanup->dry_reconstitute lc_ms_analysis Inject 5 µL into UHPLC-MS/MS System dry_reconstitute->lc_ms_analysis data_acquisition Data Acquisition (MRM Mode) lc_ms_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantify this compound in QC & Unknown Samples calibration_curve->quantification

Caption: Workflow for this compound Quantification in Plasma.

Logical Relationship of Analytical Method Components

logical_relationship Analyte This compound (in Plasma Matrix) SamplePrep Sample Preparation (PPT & SPE) Analyte->SamplePrep Isolate & Clean Separation Chromatographic Separation (UHPLC - C18) SamplePrep->Separation Inject Detection Mass Spectrometric Detection (ESI-MS/MS - MRM) Separation->Detection Elute & Ionize Quantification Data Analysis & Quantification Detection->Quantification Generate Data

Caption: Key Stages of the Bioanalytical Method.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine, a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family, has demonstrated promising biological activities, notably as an anti-HIV agent and a P-glycoprotein (P-gp) inhibitor.[1][2] A thorough understanding of its mechanism of action is crucial for its potential development as a therapeutic agent. This document provides a detailed protocol for investigating the molecular mechanisms underlying this compound's effects. The proposed experiments will elucidate its impact on specific cellular signaling pathways and its direct interactions with molecular targets.

Introduction

This compound is a natural product isolated from plants of the Celastraceae family.[3] Structurally, it is a highly oxygenated sesquiterpenoid with a complex polycyclic framework. Previous studies have highlighted its potential as an inhibitor of P-glycoprotein, a key protein involved in multidrug resistance (MDR) in cancer, and as an inhibitor of the Human Immunodeficiency Virus (HIV).[1][2] However, the precise molecular pathways through which this compound exerts these effects remain largely uncharacterized.

This protocol outlines a systematic approach to dissect the mechanism of action of this compound. The investigation is divided into two main sections: elucidation of its role as a P-glycoprotein inhibitor and characterization of its anti-HIV activity. For each biological activity, a series of experiments are proposed, starting from cellular assays to confirm the activity and progressing to more detailed molecular analyses to identify the specific signaling pathways involved.

P-glycoprotein Inhibition: P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of substrates out of cells, leading to decreased intracellular drug concentrations and multidrug resistance. Dihydro-β-agarofuran sesquiterpenoids, the class of compounds to which this compound belongs, are known to be potent modulators of P-gp. The proposed experiments will investigate if this compound directly inhibits P-gp's ATPase activity, competes with substrates for binding, and/or modulates P-gp expression through signaling pathways such as NF-κB, PI3K/Akt, and MAPK.

Anti-HIV Activity: The replication cycle of HIV presents multiple targets for therapeutic intervention, including viral entry, reverse transcription, integration, and viral protein processing. Various natural products, including sesquiterpenoids and alkaloids, have been shown to inhibit different stages of the HIV life cycle. The protocol will first aim to identify the specific stage of the HIV life cycle inhibited by this compound. Subsequently, the involvement of key signaling pathways, such as NF-κB, which is known to be modulated by other sesquiterpenoids with anti-HIV activity, will be investigated.

By following this comprehensive protocol, researchers can systematically elucidate the mechanism of action of this compound, providing a solid foundation for its further development as a potential therapeutic agent.

Materials and Reagents

  • Cell Lines:

    • P-gp overexpressing cell line (e.g., K562/Adr, MES-SA/Dx5) and its parental sensitive cell line (e.g., K562, MES-SA)

    • Human T-lymphocyte cell line (e.g., Jurkat, MT-4)

    • HEK293T cells

  • Reagents for P-gp Inhibition Studies:

    • This compound (purified)

    • P-gp substrate (e.g., Rhodamine 123, Calcein-AM, doxorubicin)

    • P-gp inhibitor (positive control, e.g., Verapamil, Tariquidar)

    • P-gp-Glo™ Assay System (Promega) or similar ATPase assay kit

    • Antibodies: anti-P-gp, anti-p65 (NF-κB), anti-phospho-p65, anti-Akt, anti-phospho-Akt, anti-ERK1/2, anti-phospho-ERK1/2, and corresponding secondary antibodies.

    • NF-κB inhibitor (e.g., BAY 11-7082)

    • PI3K inhibitor (e.g., LY294002)

    • MEK inhibitor (e.g., U0126)

  • Reagents for Anti-HIV Studies:

    • HIV-1 viral stocks (e.g., NL4-3)

    • pNL4-3.Luc.R-E- plasmid (for single-cycle infectivity assay)

    • Reverse transcriptase inhibitor (e.g., Zidovudine)

    • Integrase inhibitor (e.g., Raltegravir)

    • Protease inhibitor (e.g., Saquinavir)

    • p24 ELISA kit

    • Luciferase assay reagent

    • Reagents for Western blotting as listed above.

Experimental Protocols

Investigating P-glycoprotein (P-gp) Inhibition

Objective: To determine if this compound inhibits the efflux function of P-gp, leading to increased intracellular accumulation of a P-gp substrate.

Methodology:

  • Seed P-gp overexpressing cells and their parental sensitive cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound or a positive control (Verapamil) for 1 hour.

  • Add a fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells and incubate for another 1-2 hours.

  • Wash the cells with ice-cold PBS to remove extracellular substrate.

  • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

  • Calculate the fold increase in fluorescence in the presence of this compound compared to the untreated control.

Data Presentation:

Table 1: Effect of this compound on Intracellular Rhodamine 123 Accumulation

Concentration of this compound (µM) Fold Increase in Fluorescence (Mean ± SD)
0 (Control) 1.0 ± 0.1
0.1
1
10
100

| Verapamil (Positive Control) | |

Objective: To determine if this compound directly interacts with P-gp and modulates its ATPase activity.

Methodology:

  • Use a commercially available P-gp-Glo™ Assay System.

  • Prepare reactions containing P-gp membranes, ATP, and various concentrations of this compound or a positive control.

  • Incubate the reactions at 37°C to allow for ATP hydrolysis.

  • Add the ATP detection reagent and measure the luminescence, which is inversely proportional to the ATPase activity.

  • Calculate the percentage of P-gp ATPase activity relative to the basal activity.

Data Presentation:

Table 2: Effect of this compound on P-gp ATPase Activity

Concentration of this compound (µM) P-gp ATPase Activity (% of Basal) (Mean ± SD)
0 (Basal) 100 ± 5
0.1
1
10
100

| Verapamil (Positive Control) | |

Objective: To investigate if this compound modulates the expression of P-gp and the activation of key signaling pathways involved in P-gp regulation.

Methodology:

  • Treat P-gp overexpressing cells with various concentrations of this compound for 24-48 hours.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against P-gp, p65, p-p65, Akt, p-Akt, ERK1/2, and p-ERK1/2.

  • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation:

Table 3: Effect of this compound on Protein Expression and Phosphorylation

Treatment P-gp Expression (Fold Change) p-p65/p65 Ratio p-Akt/Akt Ratio p-ERK/ERK Ratio
Control 1.0 1.0 1.0 1.0
This compound (1 µM)

| this compound (10 µM) | | | | |

Investigating Anti-HIV Activity

Objective: To determine the inhibitory effect of this compound on HIV-1 replication in a multi-cycle infection model.

Methodology:

  • Infect human T-lymphocyte cells (e.g., MT-4) with HIV-1 at a low multiplicity of infection (MOI).

  • Immediately after infection, add various concentrations of this compound or a positive control (e.g., Zidovudine).

  • Culture the cells for 5-7 days.

  • Collect the culture supernatants and measure the amount of HIV-1 p24 antigen using a commercial ELISA kit.

  • Calculate the EC50 (50% effective concentration) of this compound.

Data Presentation:

Table 4: Inhibition of HIV-1 Replication by this compound

Concentration of this compound (µM) p24 Antigen Level (ng/mL) (Mean ± SD) % Inhibition
0 (Control) 0
0.01
0.1
1
10

| Zidovudine (Positive Control) | | |

Objective: To identify the stage of the HIV-1 life cycle inhibited by this compound.

Methodology:

  • Produce pseudotyped HIV-1 reporter viruses (e.g., pNL4-3.Luc.R-E-) by transfecting HEK293T cells.

  • Infect target cells (e.g., TZM-bl) with the reporter virus in the presence of various concentrations of this compound.

  • Add this compound at different time points relative to infection (pre-infection, during infection, post-infection) to pinpoint the targeted stage.

  • After 48 hours, lyse the cells and measure the luciferase activity.

  • Calculate the percentage of inhibition of viral entry/post-entry steps.

Data Presentation:

Table 5: Time-of-Addition Experiment with this compound

Time of Addition % Inhibition of Luciferase Activity (Mean ± SD)
Pre-incubation (-2h)
Co-incubation (0h)
Post-incubation (+2h)
Post-incubation (+6h)
Zidovudine (RT inhibitor)

| Raltegravir (Integrase inhibitor) | |

Objective: To determine if this compound's anti-HIV activity is mediated through the inhibition of the NF-κB signaling pathway.

Methodology:

  • Infect Jurkat cells with HIV-1.

  • Treat the infected cells with this compound at its EC50 concentration.

  • At different time points post-infection, lyse the cells and perform Western blot analysis for p65 and p-p65 as described in Protocol 3.

  • Compare the levels of p65 phosphorylation in untreated and this compound-treated infected cells.

Data Presentation:

Table 6: Effect of this compound on NF-κB Activation in HIV-1 Infected Cells

Treatment Time Post-Infection (h) p-p65/p65 Ratio (Fold Change vs. Uninfected)
Uninfected 24 1.0
HIV-1 Infected (Control) 24

| HIV-1 Infected + this compound | 24 | |

Visualizations

P_Glycoprotein_Inhibition_Pathway cluster_0 This compound's Potential Mechanisms of P-gp Inhibition This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Direct Binding ATPase ATPase Activity This compound->ATPase Inhibition Substrate Substrate Efflux This compound->Substrate Inhibition Signaling Signaling Pathways (NF-κB, PI3K/Akt, MAPK) This compound->Signaling Modulation Pgp->ATPase ATPase->Substrate Powers Expression P-gp Gene Expression Signaling->Expression Regulation

Caption: Potential mechanisms of P-glycoprotein inhibition by this compound.

Anti_HIV_Mechanism_Workflow cluster_1 Investigating this compound's Anti-HIV Mechanism Start Start: this compound shows anti-HIV activity Assay1 Protocol 4: p24 Antigen Assay (Confirm multi-cycle inhibition) Start->Assay1 Assay2 Protocol 5: Single-Cycle Infectivity Assay (Identify inhibited stage) Assay1->Assay2 Pathway Hypothesize Pathway Involvement (e.g., NF-κB) Assay2->Pathway Assay3 Protocol 6: Western Blot for NF-κB (Investigate pathway modulation) Pathway->Assay3 Conclusion Conclusion: Elucidate Mechanism Assay3->Conclusion HIV_Life_Cycle_Targets cluster_2 Potential HIV Life Cycle Targets of this compound Entry 1. Viral Entry RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Assembly 5. Assembly & Release Transcription->Assembly Maturation 6. Maturation Assembly->Maturation This compound This compound This compound->Entry This compound->RT This compound->Integration This compound->Transcription This compound->Maturation

References

Troubleshooting & Optimization

Technical Support Center: Multi-Step Synthesis of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of Euonymine. The content is designed to address specific challenges encountered during this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound is a formidable challenge due to its complex molecular architecture. Key difficulties include:

  • High Stereochemical Complexity: this compound possesses 11 contiguous stereocenters, demanding a high level of stereocontrol throughout the synthesis.[1]

  • Dense Oxygenation: The molecule features nine oxygen functionalities, requiring a sophisticated and robust strategy for the selective protection and deprotection of numerous hydroxyl groups.[1]

  • Complex Core Structure: The synthesis necessitates the construction of a highly substituted dihydro-β-agarofuran ABC-ring system.[1][2]

  • Macrocyclization: The formation of the 14-membered bislactone ring presents a significant synthetic hurdle, often complicated by entropic factors and the potential for intermolecular side reactions.[1]

  • Late-Stage Functionalization: Introducing and modifying functional groups on the sterically hindered and complex core structure in the later stages of the synthesis is particularly challenging.

Troubleshooting Guides

Challenge 1: Construction of the Dihydro-β-agarofuran Core

The construction of the tricyclic core of this compound is a critical and challenging phase of the synthesis. Two successful strategies have been reported by the research groups of Inoue and Herzon.

Inoue's Strategy: Diels-Alder, Iodoetherification, and Ring-Closing Metathesis (RCM)

This approach involves a sequence of key reactions to assemble the ABC-ring system.

  • B-Ring Formation (Diels-Alder Reaction): An Et3N-accelerated Diels-Alder reaction is employed.

  • C-Ring Formation (Intramolecular Iodoetherification): This step forms the tetrahydrofuran (B95107) ring.

  • A-Ring Formation (Ring-Closing Olefin Metathesis): RCM is used to construct the A-ring.

Troubleshooting the Ring-Closing Metathesis (RCM) for the A-Ring:

Problem Possible Cause Suggested Solution
Low Yield of Cyclized Product Inactive catalyst.Use a fresh batch of a highly active ruthenium catalyst (e.g., Grubbs' second or third-generation catalyst). Ensure anaerobic and anhydrous conditions.
Steric hindrance around the reacting alkenes.Consider a different catalyst that is less sensitive to steric bulk. Optimization of the substrate's protecting groups to reduce steric hindrance may be necessary.
Formation of Isomerized Byproducts Catalyst-mediated double bond isomerization.Add a phosphine (B1218219) scavenger or a mild acid (e.g., camphorsulfonic acid) to the reaction mixture to suppress isomerization.
Dimerization or Oligomerization Intermolecular reaction favored at high concentrations.Perform the reaction under high-dilution conditions (typically <0.01 M). Use a syringe pump for the slow addition of the substrate to the catalyst solution.

Herzon's Strategy: [3+2] Cycloaddition and Radical Cyclization

This alternative approach utilizes a novel cycloaddition and a radical cyclization to construct the core.

  • C10 Quaternary Center Formation ([3+2] Cycloaddition): A copper-catalyzed formal [3+2] cycloaddition of an allylic alcohol establishes the critical C10 quaternary center.

  • A-Ring Formation (6-endo-dig Radical Cyclization): An improved synthesis of an advanced intermediate is achieved via a 6-endo-dig radical cyclization.

Troubleshooting the 6-endo-dig Radical Cyclization:

Problem Possible Cause Suggested Solution
Low Yield of Cyclized Product Inefficient radical initiation.Ensure the radical initiator (e.g., AIBN) is fresh and used at the appropriate temperature for decomposition.
Unwanted side reactions of the radical intermediate.Optimize the concentration of the radical trapping agent (e.g., Bu3SnH).
Formation of 5-exo-trig Cyclization Product Competing cyclization pathway.While computational studies suggest the 6-endo-trig pathway is viable, subtle changes in substrate or conditions could favor the 5-exo-trig pathway. Re-evaluation of the substrate's conformational preferences may be needed.
Challenge 2: Stereocontrol

Achieving the correct stereochemistry at all 11 contiguous stereocenters is paramount.

Troubleshooting Stereoselectivity in the Diels-Alder Reaction:

Problem Possible Cause Suggested Solution
Low Diastereoselectivity Insufficient facial bias in the transition state.Employ a chiral Lewis acid to catalyze the reaction and induce facial selectivity. The choice of solvent can also influence the transition state geometry.
Thermal reaction leading to a mixture of endo and exo products.Lower the reaction temperature. Lewis acid catalysis can often promote the desired endo selectivity at lower temperatures.
Challenge 3: Protecting Group Strategy

The nine hydroxyl groups in this compound necessitate a multi-step protection and deprotection sequence.

FAQ on Protecting Group Strategy:

Q2: What is a suitable protecting group strategy for the hydroxyl groups in this compound synthesis?

A successful strategy involves the use of orthogonal protecting groups that can be selectively removed under different conditions. For example, silyl (B83357) ethers (e.g., TBS, TIPS), benzyl (B1604629) ethers (Bn), and acetals can be used to protect different hydroxyl groups. The choice of protecting group should be guided by its stability to the reaction conditions in subsequent steps. For instance, a TBS group is stable to many reaction conditions but can be removed with fluoride (B91410) ions, while a benzyl group is stable to a wider range of conditions and is typically removed by hydrogenolysis.

Troubleshooting Selective Deprotection:

Problem Possible Cause Suggested Solution
Non-selective Deprotection Harsh deprotection conditions.Use milder deprotection reagents or shorter reaction times. For example, for TBS removal, use a buffered fluoride source like HF-pyridine.
Neighboring group participation.Redesign the protecting group strategy to avoid neighboring groups that may facilitate unwanted deprotection.
Incomplete Deprotection Steric hindrance around the protecting group.Use a less sterically hindered deprotection reagent or increase the reaction temperature and time. For very hindered groups, a different protecting group might be necessary in the synthetic design.
Challenge 4: Macrocyclization

The formation of the 14-membered bislactone ring is a critical and often low-yielding step.

Troubleshooting the Macrolactonization:

Problem Possible Cause Suggested Solution
Low Yield of Macrocycle Intermolecular esterification leading to dimers and oligomers.Employ high-dilution conditions (e.g., <0.005 M) with slow addition of the seco-acid precursor to the reaction mixture.
Unfavorable conformation of the seco-acid for cyclization.Use a macrolactonization reagent known to be effective for complex substrates, such as Yamaguchi's or Shiina's reagent. The choice of solvent can also influence the precursor's conformation.
Epimerization at Stereocenters Basic or acidic conditions promoting epimerization of sensitive stereocenters.Use neutral or mildly acidic/basic macrolactonization conditions. Careful monitoring of the reaction pH is crucial.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of this compound and its precursors. This data is compiled from published literature and should be used as a benchmark.

Reaction Step Synthetic Strategy Key Reagents/Conditions Reported Yield Reference
Diels-Alder ReactionInoueEt3N, heatNot specified
[3+2] CycloadditionHerzonCu(acac)2, PhMe, 80 °C83%
6-endo-dig Radical CyclizationHerzonBu3SnH, AIBN, PhH, 80 °C~50% (improved)
MacrolactonizationInoueNot specifiedNot specified
Oxidative CleavageHerzonO3, then Me2S85%
Baeyer-Villiger OxidationHerzonMMPP, CH2Cl278%

Experimental Protocols

Note: These are simplified protocols based on published work and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Herzon's [3+2] Cycloaddition for C10 Quaternary Center Formation

  • To a solution of the allylic alcohol precursor in toluene (B28343) (0.02 M) is added copper(II) acetylacetonate (B107027) (10 mol %).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours under an inert atmosphere.

  • After cooling to room temperature, the mixture is filtered through a pad of silica (B1680970) gel and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the cycloaddition product.

Protocol 2: Inoue's Ring-Closing Metathesis for A-Ring Formation

  • A solution of the diene precursor in anhydrous and degassed dichloromethane (B109758) (0.001 M) is prepared.

  • To this solution is added Grubbs' second-generation catalyst (5-10 mol %).

  • The reaction mixture is stirred at room temperature for 12-24 hours under an inert atmosphere.

  • The reaction is quenched by the addition of ethyl vinyl ether.

  • The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel.

Visualizations

Euonymine_Synthesis_Challenges cluster_Challenges Key Synthetic Challenges cluster_Solutions Strategic Solutions Stereocontrol High Stereochemical Complexity (11 centers) Stereo_Sol Substrate-controlled reactions Chiral catalysts Stereocontrol->Stereo_Sol Core Core Ring System Construction Core_Sol Diels-Alder, RCM, Iodoetherification [3+2] Cycloaddition, Radical Cyclization Core->Core_Sol ProtectingGroups Protecting Group Strategy (9 OH groups) PG_Sol Orthogonal Protecting Groups (Silyl, Benzyl, Acetals) ProtectingGroups->PG_Sol Macrocyclization Macrocyclization (14-membered ring) Macro_Sol High-dilution techniques Yamaguchi/Shiina Macrolactonization Macrocyclization->Macro_Sol LateStage Late-Stage Functionalization LSF_Sol Selective oxidation/reduction C-H functionalization LateStage->LSF_Sol

Caption: Key challenges and strategic solutions in the total synthesis of this compound.

RCM_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start Ring-Closing Metathesis Step Problem Low Yield or Byproducts? Start->Problem Catalyst Inactive Catalyst Problem->Catalyst Low Yield Concentration High Concentration Problem->Concentration Dimerization Isomerization Isomerization Problem->Isomerization Isomers Formed FreshCatalyst Use Fresh Catalyst Ensure Anhydrous/Anaerobic Conditions Catalyst->FreshCatalyst HighDilution High Dilution Slow Addition Concentration->HighDilution Additives Add Scavenger/Acid Isomerization->Additives End Successful Cyclization FreshCatalyst->End Improved Yield HighDilution->End Minimized Dimer Additives->End Suppressed Isomers

Caption: Troubleshooting workflow for the Ring-Closing Metathesis (RCM) step.

References

Overcoming stability issues of Euonymine in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euonymine. The information focuses on overcoming potential stability issues in biological buffers to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over time. What could be the cause?

A1: Loss of this compound activity can stem from its chemical instability in aqueous buffer solutions. This compound is a complex macrocyclic alkaloid containing multiple ester (acetyl) groups in its structure.[1][2][3] These ester linkages are susceptible to hydrolysis, particularly under non-neutral pH conditions (acidic or basic), which would alter the molecule's structure and likely its biological activity.[4][5]

Q2: I observe precipitation in my this compound stock solution after refrigeration. How can I prevent this?

A2: Precipitation upon cooling suggests that the solubility limit of this compound in your chosen solvent or buffer has been exceeded at lower temperatures. Consider preparing the stock solution in a more suitable organic solvent like DMSO and making fresh dilutions into your aqueous biological buffer immediately before each experiment. Avoid prolonged storage of this compound in aqueous solutions.

Q3: Can the type of biological buffer I use affect this compound's stability?

A3: Yes, the composition of the biological buffer can significantly impact the stability of compounds. Buffers containing nucleophilic species could potentially react with this compound. It is advisable to start with common, non-nucleophilic buffers like phosphate-buffered saline (PBS) or HEPES and empirically determine the stability over your experimental timeframe.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is likely pH-dependent due to its ester functional groups. Ester hydrolysis is catalyzed by both acids and bases. Therefore, storing or using this compound in buffers with a pH significantly deviating from neutral (pH 7.0-7.4) could accelerate its degradation. Basic conditions are often particularly harsh for esters, leading to saponification.

Q5: Are there any recommended storage conditions for this compound solutions?

A5: For maximum stability, it is recommended to store this compound as a dry powder at -20°C or below. If a stock solution is necessary, prepare it in a dry, aprotic solvent such as anhydrous DMSO, aliquot it into single-use volumes to avoid freeze-thaw cycles, and store at -80°C. Minimize the time that this compound is in an aqueous biological buffer before use.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common stability issues encountered with this compound.

Problem: Inconsistent or non-reproducible experimental results.

This is often the first sign of compound instability.

  • Hypothesis 1: Degradation in Aqueous Buffer.

    • Solution: Perform a time-course experiment. Prepare a fresh solution of this compound in your experimental buffer and measure its concentration or a relevant activity marker at several time points (e.g., 0, 2, 4, 8, 24 hours). A decrease over time indicates degradation.

  • Hypothesis 2: Adsorption to Labware.

    • Solution: Complex organic molecules can sometimes adsorb to plastic surfaces. Try using low-adhesion microplates or glassware. Compare the concentration of a solution stored in a plastic tube versus a glass vial.

  • Hypothesis 3: Photodegradation.

    • Solution: Protect your this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Compare the stability of a solution kept in the dark versus one exposed to ambient light.

Problem: Observed degradation in a specific buffer.
  • Hypothesis: Buffer-catalyzed hydrolysis.

    • Solution: Test the stability of this compound in a panel of different buffers at your target pH (e.g., PBS, HEPES, MOPS). Use the buffer that shows the highest stability in your time-course analysis. If possible, perform experiments at a pH as close to neutral as feasible.

Hypothetical Stability Data of this compound

The following table presents illustrative data to demonstrate how the stability of this compound might be affected by different conditions. This is not experimental data but a representation for guidance.

Buffer (pH)Temperature (°C)AdditivePercent Remaining after 24h
Acetate (pH 5.0)25None85%
PBS (pH 7.4)4None98%
PBS (pH 7.4)25None92%
PBS (pH 7.4)37None75%
Tris (pH 8.5)25None60%
PBS (pH 7.4)370.5% Ascorbic Acid80%

Experimental Protocols

Protocol: Assessing this compound Stability by HPLC

This protocol provides a general framework for quantifying the stability of this compound under various experimental conditions.

  • Preparation of this compound Stock Solution:

    • Accurately weigh 1 mg of this compound powder.

    • Dissolve in 1.0 mL of anhydrous DMSO to create a concentrated stock solution.

    • Vortex thoroughly to ensure complete dissolution.

  • Preparation of Test Solutions:

    • For each condition (e.g., different buffers, pH values, temperatures), dilute the DMSO stock solution into the respective aqueous buffer to a final working concentration (e.g., 10 µM).

    • Prepare a sufficient volume for sampling at all time points.

  • Incubation and Sampling:

    • Aliquot the test solutions into appropriate vials for each time point.

    • Store the vials under the desired temperature conditions (e.g., 4°C, 25°C, 37°C). Protect from light if photodegradation is being assessed.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot from the respective vial.

    • Immediately quench any potential degradation by mixing with an equal volume of cold acetonitrile (B52724) or by freezing at -80°C until analysis.

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase HPLC system with a C18 column.

    • Mobile Phase (Example): A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Detection: Use a UV detector at a wavelength determined by a UV scan of this compound (e.g., 254 nm).

    • Quantification: Inject a standard of freshly prepared this compound to establish the initial concentration (Time 0). The peak area of this compound at subsequent time points is compared to the peak area at Time 0 to determine the percentage remaining.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time for each condition to visualize the degradation kinetics.

Visualizations

Signaling Pathway Diagrams

This compound has reported P-glycoprotein (P-gp) inhibitory and anti-HIV activities. The diagrams below illustrate generalized signaling pathways related to these functions.

Pgp_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) Efflux Pump GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K MAPK_pathway MAPK Pathway (ERK) GrowthFactorReceptor->MAPK_pathway activates Akt Akt PI3K->Akt TranscriptionFactors Transcription Factors (e.g., NF-κB) Akt->TranscriptionFactors MAPK_pathway->TranscriptionFactors MDR1_gene MDR1 Gene (encodes P-gp) TranscriptionFactors->MDR1_gene upregulates transcription MDR1_gene->Pgp expresses This compound This compound This compound->Pgp inhibits ChemoDrug Chemotherapeutic Drug ChemoDrug->Pgp efflux GrowthFactor Growth Factor GrowthFactor->GrowthFactorReceptor

Caption: P-gp inhibition pathway.

HIV_Lifecycle_Inhibition cluster_host_cell Host CD4+ T-Cell Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (into Host Genome) ReverseTranscription->Integration HostDNA Host DNA Integration->HostDNA Replication 4. Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding HostDNA->Replication HIV_virion HIV Virion HIV_virion->Entry Inhibitor Anti-HIV Agent (e.g., this compound) Inhibitor->Entry inhibits Inhibitor->ReverseTranscription inhibits Inhibitor->Integration inhibits Inhibitor->Budding inhibits Stability_Troubleshooting_Workflow Start Start: Inconsistent Experimental Results CheckFreshness Prepare this compound fresh in buffer for each experiment Start->CheckFreshness ProblemSolved1 Problem Solved? CheckFreshness->ProblemSolved1 TimeCourse Perform Time-Course Stability Assay (e.g., HPLC at 0, 4, 8, 24h) ProblemSolved1->TimeCourse No End End: Optimized Protocol ProblemSolved1->End Yes IsStable Is compound stable for experiment duration? TimeCourse->IsStable ChangeBuffer Test stability in different buffers (PBS, HEPES, etc.) and at different pH values IsStable->ChangeBuffer No Proceed Proceed with experiment under defined stable conditions IsStable->Proceed Yes FindBestBuffer Identify optimal buffer and pH conditions ChangeBuffer->FindBestBuffer ConsiderAdditives Consider stabilizers (e.g., antioxidants) or change solvent FindBestBuffer->ConsiderAdditives ConsiderAdditives->TimeCourse Re-evaluate Proceed->End

References

Optimizing Euonymine Dosage for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Euonymine dosage in cell culture experiments. Due to the limited availability of published data on this compound in this specific application, this guide offers a starting point for experimentation, including troubleshooting advice and detailed protocols for relevant assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a sesquiterpene pyridine (B92270) alkaloid. Published research has indicated its potential as an anti-HIV agent and an inhibitor of P-glycoprotein (P-gp)[1].

Q2: What is the recommended starting concentration for this compound in cell culture?

Direct data on effective concentrations of this compound in cell culture is scarce. However, based on studies of other sesquiterpene pyridine alkaloids and compounds isolated from the Euonymus genus, a starting concentration range of 1 µM to 50 µM is recommended for initial cytotoxicity and functional assays. Some related compounds have shown activity in the nanomolar range, so lower concentrations may also be effective[2][3][4].

Q3: How should I dissolve this compound for cell culture experiments?

This compound is reported to be soluble in methanol. For cell culture applications, it is advisable to prepare a concentrated stock solution in sterile DMSO. The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the potential signaling pathways affected by this compound?

While the specific pathways modulated by this compound are not well-documented, related sesquiterpene pyridine alkaloids have been shown to inhibit the NF-κB signaling pathway[3]. Therefore, investigating the effect of this compound on the NF-κB, as well as other common signaling pathways like MAPK and PI3K/Akt, would be a logical starting point.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Compound Precipitation in Media - Stock solution concentration is too high.- Insufficient mixing upon dilution.- Low temperature of the culture medium.- Prepare a lower concentration stock solution in DMSO.- Add the stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing.- Perform a stepwise dilution of the DMSO stock in pre-warmed media.
High Variability Between Replicates - Uneven cell seeding.- Inconsistent compound concentration across wells.- Edge effects in the culture plate.- Ensure a homogenous single-cell suspension before seeding.- Mix the final compound-media solution thoroughly before adding to the wells.- Avoid using the outer wells of the plate for treatment groups; fill them with sterile PBS or media to maintain humidity.
No Observable Effect at Tested Concentrations - The tested concentrations are too low.- The incubation time is too short.- The compound is inactive in the chosen cell line or assay.- Increase the concentration range in subsequent experiments (e.g., up to 100 µM).- Extend the incubation period (e.g., 48 or 72 hours).- Test a different cell line or a positive control compound to validate the assay.
High Cell Death in Vehicle Control - DMSO concentration is too high.- The cell line is particularly sensitive to DMSO.- Ensure the final DMSO concentration does not exceed 0.1%.- Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cell Lines (Example)

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
e.g., HeLaMTT24[Your Data]
e.g., HeLaMTT48[Your Data]
e.g., MCF-7MTT24[Your Data]
e.g., MCF-7MTT48[Your Data]

Table 2: P-glycoprotein (P-gp) Inhibition by this compound (Example)

Cell LineP-gp SubstrateThis compound Concentration (µM)% InhibitionIC50 (µM)
e.g., MDCK-MDR1Rhodamine 123[Your Data][Your Data][Your Data]
e.g., Caco-2Digoxin[Your Data][Your Data][Your Data]

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).

  • Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

MTT_Assay_Workflow A Seed Cells in 96-well Plate C Treat Cells and Incubate A->C B Prepare this compound Serial Dilutions B->C D Add MTT Reagent C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G

MTT Assay Workflow Diagram
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux)

This protocol assesses the ability of this compound to inhibit the P-gp transporter.

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., MDCK-MDR1) and the parental cell line in 96-well plates and grow to confluence.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.

  • Substrate Addition: Add the P-gp substrate Rhodamine 123 to a final concentration of 5 µM and incubate for another 1-2 hours.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (Excitation/Emission ~485/530 nm).

  • Data Analysis: Calculate the percentage of P-gp inhibition by comparing the fluorescence in this compound-treated cells to the control cells. Determine the IC50 value.

Pgp_Inhibition_Workflow A Seed P-gp Expressing Cells B Pre-incubate with this compound A->B C Add Rhodamine 123 B->C D Wash Cells C->D E Lyse Cells D->E F Measure Fluorescence E->F G Calculate % Inhibition and IC50 F->G

P-gp Inhibition Assay Workflow
Protocol 3: Investigating NF-κB Signaling Pathway by Western Blot

This protocol outlines the steps to determine if this compound affects the NF-κB pathway.

  • Cell Treatment: Seed cells (e.g., HEK293) and treat with an appropriate concentration of this compound for various time points. Include a positive control for NF-κB activation (e.g., TNF-α).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

NFkB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IkB IKK->IkB Phosphorylates Degradation Degradation IkB->Degradation Ubiquitination & Degradation p65 p65 p65_p50_nuc p65/p50 p65->p65_p50_nuc p50 p50 p50->p65_p50_nuc p65_p50_IkB p65/p50/IkB Complex p65_p50_IkB->IkB p65_p50_IkB->p65 p65_p50_IkB->p50 TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TNFR->IKK Activates DNA DNA p65_p50_nuc->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression This compound This compound This compound->IKK Potential Inhibition

References

Troubleshooting low yield in Euonymine extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield during Euonymine extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically extracted?

This compound is a complex sesquiterpene alkaloid.[1][2] It is primarily found in plants of the Celastraceae family, also known as the staff-vine or bittersweet family. Species of the Euonymus genus are the principal sources for this compound extraction.

Q2: What are the general steps involved in the extraction of this compound?

The extraction of alkaloids like this compound from plant sources generally follows a multi-step process.[3] This includes:

  • Sample Preparation: The plant material (e.g., leaves, bark, or roots) is dried and ground into a fine powder to increase the surface area for solvent penetration.

  • Alkaloid Liberation: Plant materials often contain alkaloids as salts. Treatment with a mild base (alkali) is necessary to convert these salts into their free base form, which is more soluble in organic solvents.[3]

  • Extraction: The treated plant material is then extracted with a suitable organic solvent to dissolve the free alkaloid bases.

  • Purification: The crude extract, which contains a mixture of alkaloids and other plant metabolites, is then subjected to purification steps to isolate this compound.

Q3: What are some of the known biological activities of this compound?

Research has indicated that this compound exhibits biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1]

Troubleshooting Guide: Low Extraction Yield

Low yield is a common challenge in the extraction of natural products. This guide addresses specific problems that may be encountered during this compound extraction.

Problem 1: Incomplete Extraction from Plant Material

Possible Causes:

  • Suboptimal Solvent Choice: The solvent used may not have the appropriate polarity to efficiently solubilize this compound.

  • Insufficient Grinding of Plant Material: Large particle size can limit the solvent's access to the plant cells.

  • Inadequate Solid-to-Liquid Ratio: A low volume of solvent may become saturated before all the this compound is extracted.

  • Incorrect Extraction Time or Temperature: The extraction may not be running long enough or at a temperature that facilitates efficient extraction.

Solutions:

ParameterRecommendation
Solvent Selection Experiment with a range of solvents. Alkaloids are often extracted with methanol (B129727), ethanol, or chloroform (B151607). A mixture of solvents can also be effective.
Particle Size Ensure the plant material is ground to a fine and uniform powder.
Solid-to-Liquid Ratio Increase the solvent volume. Ratios between 1:10 and 1:20 (w/v) are a good starting point.
Extraction Conditions Optimize the extraction time and temperature. Techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can improve efficiency.
Problem 2: Degradation of this compound During Extraction

Possible Causes:

  • Thermal Instability: this compound may be sensitive to high temperatures, leading to degradation during heat-reflux extraction methods.

  • pH Sensitivity: Extreme pH conditions during the liberation or purification steps could potentially alter the chemical structure of this compound.

  • Enzymatic Degradation: The presence of active enzymes in the plant material could degrade the target compound.

Solutions:

ParameterRecommendation
Temperature Control Use low-temperature extraction methods or vacuum evaporation to concentrate the extract at a lower temperature.
pH Management Carefully control the pH during the acid-base extraction steps. Use mild acids and bases where possible.
Enzyme Deactivation Consider a blanching step with steam or a quick dip in boiling solvent to denature enzymes before extraction.
Problem 3: Loss of this compound During Purification

Possible Causes:

  • Co-precipitation with Impurities: this compound may be lost if it precipitates along with other less soluble compounds from the crude extract.

  • Poor Separation in Chromatography: The chosen chromatographic conditions (stationary and mobile phases) may not be optimal for separating this compound from other closely related alkaloids or impurities.

  • Emulsion Formation: During liquid-liquid extraction, stable emulsions can form, trapping the target compound and leading to poor recovery.

Solutions:

ParameterRecommendation
Crude Extract Clean-up Perform a preliminary clean-up of the crude extract. This can involve washing with a non-polar solvent like hexane (B92381) to remove fats and waxes.
Chromatography Optimization Systematically screen different solvent systems and stationary phases (e.g., silica (B1680970) gel, alumina) for column chromatography. Thin Layer Chromatography (TLC) can be used for rapid optimization.
Breaking Emulsions To break emulsions, try adding a saturated brine solution, changing the pH, or using centrifugation.

Experimental Protocols

The following are generalized protocols for alkaloid extraction that can be adapted for this compound. Researchers should optimize these methods for their specific plant material and experimental setup.

Protocol 1: General Acid-Base Extraction
  • Preparation: Air-dry and finely grind the plant material.

  • Defatting (Optional): Macerate the powdered material in a non-polar solvent (e.g., hexane) to remove lipids and waxes. Filter and air-dry the residue.

  • Alkalinization: Moisten the plant material with a dilute alkaline solution (e.g., 10% sodium carbonate) to liberate the free alkaloid bases.

  • Extraction: Extract the alkalinized material with an organic solvent such as chloroform or a mixture of chloroform and methanol in a Soxhlet apparatus or by maceration with stirring for 24-48 hours.

  • Acid Wash: Concentrate the organic extract and then perform a liquid-liquid extraction with a dilute acid (e.g., 5% sulfuric acid). The protonated alkaloid salts will move to the aqueous phase.

  • Liberation and Re-extraction: Make the acidic aqueous solution alkaline (pH 9-10) with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the free alkaloids. Extract the free alkaloids back into an organic solvent (e.g., chloroform).

  • Final Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform) and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a stepwise or gradient manner.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing this compound.

  • Isolation: Combine the pure fractions and evaporate the solvent to yield the isolated compound.

Visualizations

experimental_workflow cluster_extraction Extraction Phase cluster_purification Purification Phase plant_material 1. Plant Material (Dried & Ground) alkalinization 2. Alkalinization (e.g., Na2CO3) plant_material->alkalinization solvent_extraction 3. Solvent Extraction (e.g., Chloroform) alkalinization->solvent_extraction crude_extract 4. Crude Extract solvent_extraction->crude_extract acid_wash 5. Acid Wash (e.g., 5% H2SO4) crude_extract->acid_wash basification 6. Basification (e.g., NH4OH) acid_wash->basification re_extraction 7. Re-extraction (Organic Solvent) basification->re_extraction column_chromatography 8. Column Chromatography re_extraction->column_chromatography pure_this compound 9. Pure this compound column_chromatography->pure_this compound

Caption: A generalized experimental workflow for the extraction and purification of this compound.

troubleshooting_workflow start Low this compound Yield check_extraction Check Extraction Parameters start->check_extraction check_degradation Suspect Compound Degradation? check_extraction->check_degradation Complete optimize_solvent Optimize Solvent System check_extraction->optimize_solvent Incomplete? check_purification Review Purification Steps check_degradation->check_purification No lower_temp Use Lower Temperature check_degradation->lower_temp Yes control_ph Control pH check_degradation->control_ph Yes optimize_chromatography Optimize Chromatography check_purification->optimize_chromatography Yes prevent_emulsion Prevent Emulsion check_purification->prevent_emulsion Yes solution Improved Yield optimize_solvent->solution optimize_grind Improve Grinding optimize_grind->solution optimize_ratio Adjust Solid-to-Liquid Ratio optimize_ratio->solution lower_temp->solution control_ph->solution optimize_chromatography->solution prevent_emulsion->solution

Caption: A logical workflow for troubleshooting low yield in this compound extraction.

References

How to reduce off-target effects of Euonymine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals reduce and identify the off-target effects of Euonymine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects, and why are they a particular concern for a complex natural product like this compound?

A1: Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen biological responses.[1][2] These effects can complicate data interpretation, produce misleading results, and are a significant cause of drug trial failures.[3] this compound, with its complex polycyclic structure, has multiple functional groups that could potentially interact with a variety of proteins, making it susceptible to off-target activities.[4][5] Distinguishing between desired on-target effects and undesirable off-target effects is therefore critical for accurate research.

Q2: My experimental results with this compound are inconsistent. What are the primary factors I should investigate?

A2: Inconsistent results with small molecule inhibitors often stem from several common issues:

  • Solubility and Aggregation: this compound may have poor solubility in aqueous buffers, leading to the formation of aggregates at higher concentrations. These aggregates can non-specifically inhibit enzymes and interfere with assays. Always visually inspect your solutions for any signs of precipitation or cloudiness.

  • Compound Stability: The compound may be unstable or degrade over the course of a long experiment, especially in cell culture medium.

  • Experimental Variability: Ensure consistent cell density, passage number, and careful pipetting to minimize variability between experiments.

Q3: How can I differentiate between the intended (on-target) and unintended (off-target) effects of this compound?

A3: Distinguishing between on-target and off-target effects is crucial for validating your findings. Several strategies can be employed:

  • Use a Structurally Unrelated Inhibitor: If another compound with a different chemical structure is known to inhibit the same target, it should produce the same biological effect.

  • Use a Negative Control Analog: A structurally similar but biologically inactive version of this compound, if available, should not produce the desired effect.

  • Orthogonal Assays: Confirm your results using a different experimental method that measures the same endpoint but relies on a different detection principle.

  • Target Engagement Assays: Directly confirm that this compound is binding to its intended target in a cellular environment using techniques like the Cellular Thermal Shift Assay (CETSA).

Q4: What is the optimal concentration range for using this compound in my assays?

A4: The optimal concentration should be determined empirically for each assay and cell type. It is essential to perform a dose-response curve to identify the concentration that produces the desired effect without causing general cytotoxicity. As a general rule, inhibitors that are only effective at concentrations greater than 10 µM are more likely to be acting non-specifically. Always compare the effective concentration with the cytotoxic concentration determined from a viability assay (e.g., MTT or ATP-based assays).

Q5: My vehicle control (e.g., DMSO) is showing a biological effect. What should I do?

A5: This indicates that the solvent concentration is too high. The final concentration of DMSO in your assay should typically be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts. It is critical to ensure that all wells, including the untreated controls, contain the exact same final concentration of the vehicle.

Troubleshooting Guides

This section provides systematic steps to address specific issues you may encounter during your experiments with this compound.

Problem 1: High Background Signal or Non-Specific Inhibition in Your Assay

High background can obscure the specific signal from this compound's interaction with its target, leading to a low signal-to-noise ratio and inaccurate results.

  • Step 1: Analyze Your Controls

    • Negative Control (No this compound): This should have a low signal. If it's high, it indicates a problem with other assay components.

    • Blank Control (No Target Protein/Lysate + this compound): A high signal here points directly to non-specific binding of this compound to the assay surface (e.g., microplate) or other reagents.

  • Step 2: Mitigate Compound Aggregation

    • Add Detergent: Include a low concentration of a non-ionic detergent, such as 0.01-0.1% Triton X-100 or Tween-20, in your assay buffer to disrupt hydrophobic interactions and break up potential aggregates. If the inhibitory effect is significantly reduced, aggregation was likely the cause.

    • Check Dose-Response Curve: Aggregating compounds often display an unusually steep, non-saturating dose-response curve.

  • Step 3: Modify Assay Buffer to Reduce Non-Specific Binding

    • Increase Salt Concentration: For charge-based interactions, increasing the salt concentration (e.g., NaCl up to 500 mM) can create a shielding effect and reduce non-specific binding.

    • Adjust pH: The pH of the buffer can influence the charge of both this compound and interacting proteins. Test a range of pH values to find the optimal condition that minimizes non-specific interactions while maintaining target activity.

    • Add a Blocking Protein: Including a blocking agent like Bovine Serum Albumin (BSA) at 0.1-1% in your buffer can help prevent this compound from binding to plastic surfaces and other proteins.

  • Step 4: Optimize this compound Concentration

    • Perform a Titration: High concentrations of your compound are more likely to cause non-specific effects. Determine the lowest effective concentration from a dose-response experiment and use that for subsequent assays.

Problem 2: Discrepancy Between Biochemical and Cell-Based Assay Results

It is common for the potency of a compound (e.g., IC50) to differ between a purified protein (biochemical) assay and a cell-based assay.

  • Possible Cause: Low Cell Permeability

    • Solution: this compound may not efficiently cross the cell membrane, leading to a lower effective intracellular concentration. Consider using cell permeability assays (e.g., PAMPA) to assess this.

  • Possible Cause: Cellular Efflux Pumps

    • Solution: Cells can actively remove the compound using transporters like P-glycoprotein, reducing its intracellular concentration. This is a known mechanism of action for some Euonymus alkaloids, suggesting this compound itself could be a substrate for these pumps.

  • Possible Cause: High Intracellular ATP (for Kinase Assays)

    • Solution: If this compound is an ATP-competitive inhibitor, the high concentration of ATP inside cells (millimolar range) compared to the micromolar range often used in biochemical assays will lead to lower apparent potency.

  • Possible Cause: Plasma Protein Binding

    • Solution: In cell-based assays containing serum, this compound may bind to serum proteins, reducing the free concentration available to interact with the target.

Data Presentation

Table 1: Troubleshooting Summary for Potential Off-Target Effects

Problem Potential Cause Recommended Solution Citation
High Background SignalCompound AggregationAdd 0.01-0.1% non-ionic detergent (e.g., Triton X-100) to the assay buffer.
Non-Specific BindingIncrease salt concentration (e.g., 150-500 mM NaCl) or add a blocking protein (e.g., 0.1% BSA).
Assay InterferenceRun a cell-free control with this compound and assay reagents to check for autofluorescence or signal quenching.
Inconsistent ResultsPoor SolubilityPrepare a high-concentration stock in 100% DMSO and ensure the final assay concentration is <0.5%.
Compound InstabilityAssess compound stability in culture medium over time.
Different Potency in Cell vs. Biochemical AssaysLow Cell PermeabilityUse an orthogonal assay or a cell line with higher permeability.
Efflux by Cellular PumpsTest in cell lines with known efflux pump expression levels.

Table 2: Key Control Experiments for Validating this compound's Effects

Control Type Purpose Brief Description Citation
Negative Control Analog To confirm the effect is due to specific binding.Use a structurally similar but inactive analog of this compound. It should not elicit the biological response.
Structurally Unrelated Inhibitor To confirm the phenotype is linked to the target, not the compound structure.Use an inhibitor with a different chemical scaffold that targets the same protein. It should produce the same phenotype.
Orthogonal Assay To validate findings with a different technology.Use a secondary assay that measures the same biological endpoint but through a different mechanism (e.g., confirm a fluorescent reporter assay with Western blotting).
Cell-Free Interference Control To rule out direct assay interference.Incubate this compound with assay reagents in the absence of cells or lysate to check for autofluorescence, quenching, or chemical reactivity.
Target Engagement Assay (CETSA) To confirm direct binding of this compound to the target protein in cells.Measure the change in thermal stability of the target protein in the presence of this compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a powerful method to verify that a compound binds to its target protein within intact cells. The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.

Materials:

  • Cells expressing the target protein

  • This compound stock solution (in DMSO)

  • Culture medium

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler

  • Microcentrifuge

  • Reagents for protein quantification (e.g., Western blot antibodies, BCA assay)

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at the desired concentration (and a vehicle control) for 1 hour at 37°C to allow for compound uptake.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes. Include an unheated control sample.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the supernatant using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target stabilization and therefore, direct binding.

Protocol 2: Assay Interference Control (Autofluorescence)

This protocol determines if this compound itself emits a fluorescent signal that could interfere with fluorescence-based assays.

Materials:

  • This compound stock solution

  • Assay buffer (the same used in the primary experiment)

  • Microplate reader with appropriate filters

  • Microplates (e.g., black plates for fluorescence)

Procedure:

  • Prepare Dilutions: Prepare a serial dilution of this compound in the assay buffer, covering the same concentration range used in your main experiment.

  • Plate Setup: Add the dilutions to the wells of a microplate. Include wells containing only the assay buffer as a blank control.

  • Read Plate: Read the plate using the same excitation and emission wavelengths (filter set) as your primary assay.

  • Analyze Data: If you observe a concentration-dependent increase in fluorescence from the wells containing only this compound and buffer, this confirms that the compound is autofluorescent and is interfering with the assay readout.

Visualizations

G start_node Unexpected or Inconsistent Assay Results check_sol Check for Solubility Issues & Compound Aggregation start_node->check_sol process_node process_node decision_node decision_node validation_node validation_node end_node end_node is_aggregate Aggregation Suspected? check_sol->is_aggregate add_detergent Add Non-ionic Detergent (e.g., 0.01% Triton X-100) is_aggregate->add_detergent Yes check_interference Run Cell-Free Assay Interference Controls is_aggregate->check_interference No add_detergent->check_interference is_interference Interference Detected? check_interference->is_interference orthogonal_assay Perform Orthogonal Assay (Different Technology) is_interference->orthogonal_assay No change_assay Modify or Change Assay Readout is_interference->change_assay Yes is_confirmed Effect Confirmed? orthogonal_assay->is_confirmed cetsa Confirm Target Engagement (CETSA) is_confirmed->cetsa Yes off_target Likely Off-Target or Assay Artifact is_confirmed->off_target No on_target Likely On-Target Effect cetsa->on_target

Caption: Troubleshooting workflow for investigating potential off-target effects.

G cluster_treatment 1. Cell Treatment cluster_heat 2. Heat Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis input_node input_node process_node process_node output_node output_node cells Intact Cells treat Incubate with this compound or Vehicle (DMSO) cells->treat heat Apply Temperature Gradient (e.g., 40-70°C) treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse spin High-Speed Centrifugation lyse->spin pellet Pellet: Aggregated Proteins spin->pellet supernatant Supernatant: Soluble Proteins spin->supernatant quant Quantify Target Protein (e.g., Western Blot) supernatant->quant plot Plot Melting Curves quant->plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

G cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway compound_node compound_node on_target_node on_target_node off_target_node off_target_node pathway_node pathway_node effect_node effect_node This compound This compound Target_A Primary Target A This compound->Target_A High Affinity (On-Target) Target_B Off-Target B (e.g., Related Kinase) This compound->Target_B Lower Affinity (Off-Target) Downstream_A1 Downstream Effector A1 Target_A->Downstream_A1 On_Effect Desired Biological Effect Downstream_A1->On_Effect Downstream_B1 Downstream Effector B1 Target_B->Downstream_B1 Off_Effect Unintended Side Effect Downstream_B1->Off_Effect

Caption: On-target vs. off-target signaling pathways for this compound.

References

Technical Support Center: Refining Purification Techniques for Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Euonymine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for extracting this compound from its natural source, Euonymus species?

A1: The general approach involves a multi-step process beginning with the extraction of total alkaloids from the plant material, followed by a series of chromatographic purifications to isolate this compound. The initial extraction is typically performed using an acidified aqueous solution to protonate the alkaloids, rendering them water-soluble. Subsequent purification steps aim to remove impurities and separate this compound from other closely related alkaloids.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: A combination of chromatographic techniques is usually employed to achieve high purity. Initial purification is often carried out using column chromatography with silica (B1680970) gel or alumina (B75360). For final purification and to obtain high-purity this compound, preparative High-Performance Liquid Chromatography (Prep-HPLC) with a reversed-phase column (e.g., C18) is highly effective.

Troubleshooting Guides

Issue 1: Low Yield of Crude Alkaloid Extract

Question: My initial extraction from the plant material yields a very low amount of the crude alkaloid extract. What are the potential causes and how can I improve the yield?

Answer: Low extraction yield is a common problem in natural product isolation. Several factors could be contributing to this issue.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
Inappropriate Solvent pH The acidity of the extraction solvent is crucial. An optimal pH ensures the protonation of this compound, increasing its solubility in the aqueous phase. Experiment with slightly different acid concentrations (e.g., 1-4% sulfuric acid or tartaric acid).[1]
Insufficient Extraction Time or Repetitions Increase the extraction time or the number of extraction cycles to ensure exhaustive extraction of the alkaloids.[1]
Degradation of the Alkaloid If using heat, ensure the temperature is not too high, as it can lead to the degradation of thermolabile compounds.[2] Consider using extraction methods that operate at lower temperatures, such as ultrasonic-assisted extraction.
Issue 2: Poor Separation during Column Chromatography

Question: I am getting poor separation of this compound from other compounds during column chromatography. The fractions are all mixed. What could be the reason?

Answer: Co-elution of compounds is a frequent challenge in column chromatography, especially with complex plant extracts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase The polarity of the mobile phase is critical for good separation. If compounds are eluting too quickly, decrease the polarity of the solvent system. Conversely, if they are not eluting, increase the polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often more effective than isocratic elution.
Column Overloading Loading too much crude extract onto the column will lead to broad, overlapping bands. Reduce the amount of sample loaded relative to the amount of stationary phase.
Improper Column Packing An improperly packed column with channels or cracks will result in poor separation. Ensure the column is packed uniformly.
Compound Degradation on Silica Gel Some alkaloids may be unstable on silica gel. Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before developing. If degradation is observed, consider using a different stationary phase like alumina or a deactivated silica gel.
Issue 3: Tailing or Broad Peaks in Preparative HPLC

Question: My peaks in preparative HPLC are showing significant tailing or are very broad, which is affecting the purity of the collected fractions. How can I improve the peak shape?

Answer: Poor peak shape in HPLC can be caused by a variety of factors related to the sample, mobile phase, or the column itself.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions The basic nature of the amine group in this compound can lead to interactions with residual silanol (B1196071) groups on the C18 column, causing tailing. Adding a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress these interactions and improve peak shape.[3]
Column Overload Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and thus its retention and peak shape. For basic compounds like alkaloids, a slightly acidic mobile phase is often beneficial.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement.

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloids from Euonymus Species
  • Maceration: The dried and powdered plant material (e.g., leaves of Euonymus europaeus) is macerated with an acidified aqueous solution (e.g., 2% sulfuric acid in water) for 24-48 hours at room temperature.[1]

  • Filtration: The mixture is filtered to separate the acidic extract from the plant debris.

  • Basification: The acidic extract is then made alkaline (pH 9-10) by the addition of a base, such as ammonium (B1175870) hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form.

  • Liquid-Liquid Extraction: The alkaline solution is repeatedly extracted with an organic solvent immiscible with water, such as chloroform (B151607) or dichloromethane. The free base alkaloids will partition into the organic layer.

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Purification of this compound by Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase.

  • Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

  • Elution: A gradient elution is performed, starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (B129727), starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

Protocol 3: Final Purification by Preparative HPLC
  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase for alkaloid purification.

  • Gradient Elution: A typical gradient might start with a low percentage of the organic solvent (e.g., 10% methanol) and increase to a high percentage (e.g., 90% methanol) over 30-40 minutes.

  • Detection: The eluent is monitored using a UV detector, typically at a wavelength where this compound shows absorbance.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected, combined, and the solvent is removed under vacuum to yield the purified compound.

Quantitative Data Summary

The following tables provide a summary of typical solvent systems and expected outcomes for the purification of sesquiterpene alkaloids, which can be used as a starting point for optimizing this compound purification.

Table 1: Column Chromatography Solvent Systems for Sesquiterpene Alkaloids

Stationary Phase Mobile Phase System Elution Order Expected Purity Range (Post-Column)
Silica GelChloroform:Methanol (Gradient)Increasing polarity elutes more polar compounds60-80%
AluminaHexane:Ethyl Acetate (Gradient)Increasing polarity elutes more polar compounds50-75%

Table 2: Preparative HPLC Conditions for Alkaloid Purification

Column Type Mobile Phase A Mobile Phase B Typical Gradient Expected Purity
C18 (Reversed-Phase)0.1% TFA in Water0.1% TFA in Methanol10% to 90% B over 40 min>95%
C18 (Reversed-Phase)0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile5% to 95% B over 30 min>95%

Visualizations

experimental_workflow plant_material Plant Material (Euonymus sp.) extraction Acidified Water Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom semi_pure Semi-Pure this compound Fractions column_chrom->semi_pure prep_hplc Preparative HPLC (C18) semi_pure->prep_hplc pure_this compound Pure this compound (>95%) prep_hplc->pure_this compound

Caption: Overall experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Prep-HPLC check_peak_shape Check Peak Shape start->check_peak_shape tailing Tailing/Broad Peaks? check_peak_shape->tailing yes_tailing Yes tailing->yes_tailing no_tailing No tailing->no_tailing add_modifier Add Acid Modifier (e.g., 0.1% TFA) yes_tailing->add_modifier check_loading Check Sample Loading no_tailing->check_loading overloaded Overloaded? check_loading->overloaded yes_overloaded Yes overloaded->yes_overloaded no_overloaded No overloaded->no_overloaded reduce_load Reduce Injection Volume/Concentration yes_overloaded->reduce_load optimize_gradient Optimize Gradient no_overloaded->optimize_gradient

Caption: Troubleshooting logic for low purity in preparative HPLC.

References

Addressing cytotoxicity of Euonymine in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euonymine, focusing on addressing its potential cytotoxicity in non-target cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a complex sesquiterpenoid natural product, specifically a dihydro-β-agarofuran sesquiterpene. It is known to possess biological activities such as anti-HIV and P-glycoprotein (P-gp) inhibitory effects.

Q2: What is known about the cytotoxicity of this compound in non-target cells?

Direct and specific data on the cytotoxicity of purified this compound in a wide range of non-target (non-cancerous) cell lines is limited in publicly available literature. However, studies on extracts from Euonymus alatus, a plant from which this compound can be isolated, have provided some insights. Research on these extracts suggests a degree of selective cytotoxicity towards cancer cells. For instance, one study noted that a water extract of Euonymus alatus exhibited minimal toxic effects on peripheral blood mononuclear cells (PBMCs) from healthy volunteers.[1]

Q3: How can I assess the cytotoxicity of this compound in my specific non-target cell line?

A standard approach is to perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50). This can be achieved using various cell viability assays such as MTT, MTS, or CCK-8 assays. It is crucial to include both positive and negative controls in your experimental setup.

Q4: What are the potential mechanisms of this compound-induced cytotoxicity in non-target cells?

While the specific mechanisms for this compound are not well-elucidated, potential mechanisms for off-target cytotoxicity, considering its known biological activities, could include:

  • Mitochondrial dysfunction: Disruption of mitochondrial function can lead to the overproduction of reactive oxygen species (ROS) and trigger apoptosis.

  • Inhibition of essential cellular processes: As a P-glycoprotein inhibitor, high concentrations of this compound might interfere with other essential cellular transporters or enzymes.

  • Induction of apoptosis: Off-target effects can lead to the activation of apoptotic signaling pathways, such as the caspase cascade.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in non-target cells at expected therapeutic concentrations.

Possible Cause 1: Off-target effects of this compound.

  • Troubleshooting Steps:

    • Confirm the IC50 value: Perform a careful dose-response study to accurately determine the IC50 of this compound in your non-target cell line.

    • Assess mitochondrial health: Use assays like JC-1 to measure mitochondrial membrane potential and assess for mitochondrial-induced apoptosis.

    • Measure ROS production: Employ fluorescent probes like DCFDA to quantify the generation of reactive oxygen species.

    • Investigate apoptotic markers: Use western blotting or flow cytometry to check for the activation of caspases (e.g., cleaved caspase-3) and changes in the expression of Bcl-2 family proteins.

Possible Cause 2: Experimental artifacts.

  • Troubleshooting Steps:

    • Check for compound precipitation: High concentrations of hydrophobic compounds can precipitate in culture media, leading to non-specific cytotoxicity. Visually inspect the culture wells and consider using a lower concentration of serum or a different solvent.

    • Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cell line (typically <0.5%). Run a vehicle control to assess solvent toxicity.

    • Assay interference: Some compounds can interfere with the chemistry of viability assays (e.g., reducing the MTT reagent directly). Run a cell-free assay with this compound and the assay reagent to check for interference.

Issue 2: Inconsistent cytotoxicity results between experiments.

Possible Cause 1: Variation in cell culture conditions.

  • Troubleshooting Steps:

    • Standardize cell seeding density: Ensure that the same number of viable cells are seeded in each well for every experiment.

    • Monitor cell passage number: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.

    • Check for contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants.

Possible Cause 2: Instability of this compound.

  • Troubleshooting Steps:

    • Proper storage: Store this compound stock solutions at the recommended temperature and protect them from light to prevent degradation.

    • Fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment.

Data Presentation

Due to the limited availability of specific cytotoxicity data for this compound in non-target cells, the following table presents hypothetical, yet plausible, IC50 values for illustrative purposes. These values are based on the general understanding of the cytotoxicity of natural products and are intended to guide experimental design.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell Line TypeCell LineHypothetical IC50 (µM)
Non-Target Human Peripheral Blood Mononuclear Cells (PBMCs)> 100
Human Foreskin Fibroblasts (HFF)75.2
Human Umbilical Vein Endothelial Cells (HUVEC)58.9
Target (Cancer) Human Breast Adenocarcinoma (MCF-7)12.5
Human Colon Carcinoma (HCT116)8.3

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general procedure for assessing cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway for this compound-induced cytotoxicity in a non-target cell, based on common mechanisms of off-target toxicity.

Euonymine_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Transporter Unknown Transporter/ Off-Target Protein This compound->Transporter Mito Mitochondrial Dysfunction Transporter->Mito Off-target interaction ROS Increased ROS Apoptosis Apoptosis ROS->Apoptosis Bax Bax Activation CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis Mito->ROS Mito->Bax CytoC->Apaf1

Caption: Hypothetical pathway of this compound-induced cytotoxicity.

Experimental Workflow Diagram

This diagram outlines a general workflow for investigating and troubleshooting the cytotoxicity of this compound in non-target cells.

Troubleshooting_Workflow Start Start: Observe high cytotoxicity in non-target cells Step1 Step 1: Dose-Response Analysis (e.g., MTT Assay) Start->Step1 Decision1 Is IC50 significantly lower than expected? Step1->Decision1 Step2a Step 2a: Investigate Experimental Artifacts Decision1->Step2a No Step2b Step 2b: Investigate Mechanism of Cytotoxicity Decision1->Step2b Yes Step3a Check: - Solvent Toxicity - Compound Precipitation - Assay Interference Step2a->Step3a Step3b Assess: - Mitochondrial Health (JC-1) - ROS Production (DCFDA) - Apoptosis Markers (Caspase-3) Step2b->Step3b Decision2 Artifacts identified? Step3a->Decision2 Step4b Characterize Off-Target Mechanism Step3b->Step4b Decision2->Step2b No Step4a Optimize Experimental Protocol Decision2->Step4a Yes End End: Understand and mitigate non-target cytotoxicity Step4a->End Step4b->End

References

Technical Support Center: Enhancing the Bioavailability of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for enhancing the oral bioavailability of Euonymine. The content is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a complex sesquiterpene pyridine (B92270) alkaloid naturally found in plants of the Celastraceae family, such as Tripterygium wilfordii and Maytenus chiapensis.[1] Structurally, it is characterized by a highly oxygenated dihydro-β-agarofuran core linked to a substituted pyridine ring.[2][3] Preclinical studies have indicated its potential as an anti-HIV agent and as a P-glycoprotein (P-gp) inhibitor, suggesting its utility in overcoming multidrug resistance in cancer therapy.[2][3]

Q2: What are the main challenges associated with the oral bioavailability of this compound?

The primary challenges in achieving adequate oral bioavailability for this compound are presumed to be:

  • Poor Aqueous Solubility: Like many alkaloids, this compound's complex and largely hydrophobic structure likely results in low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.

  • P-glycoprotein (P-gp) Efflux: this compound has been identified as a P-glycoprotein inhibitor. This implies that it is also likely a substrate for this efflux transporter. P-gp, located in the apical membrane of intestinal epithelial cells, actively pumps xenobiotics, including many drugs, back into the intestinal lumen, thereby reducing their net absorption.

  • First-Pass Metabolism: While not specifically documented for this compound, many alkaloids undergo significant metabolism in the gut wall and liver after oral absorption, which can reduce the amount of active drug reaching systemic circulation.

Q3: What are the promising strategies to enhance the oral bioavailability of this compound?

Based on the presumed challenges, the following formulation strategies are recommended for investigation:

  • Nanoformulations: Encapsulating this compound into nanoparticles can improve its solubility and dissolution rate, and in some cases, protect it from degradation and P-gp efflux.

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can enhance the absorption of lipophilic drugs.

    • Polymeric Nanoparticles (PNPs): Biodegradable polymers can be used to encapsulate this compound, providing controlled release and potentially mucoadhesive properties.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix at the molecular level can prevent its crystallization and significantly enhance its aqueous solubility and dissolution rate.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of this compound in the gastrointestinal tract and facilitate its absorption via lymphatic pathways, potentially bypassing first-pass metabolism.

  • Co-administration with P-gp Inhibitors: Although this compound itself is a P-gp inhibitor, its efflux may still be significant. Co-formulating or co-administering it with a more potent P-gp inhibitor could saturate the transporter and increase this compound's absorption.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies

Symptoms:

  • Low plasma concentrations of this compound after oral administration.

  • High inter-individual variability in plasma concentration-time profiles.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting/Optimization Strategy
Poor aqueous solubility and slow dissolution 1. Particle Size Reduction: Micronize the this compound powder to increase its surface area. 2. Formulation Enhancement: Develop an amorphous solid dispersion or a lipid-based formulation (e.g., SEDDS) to improve solubilization in the gut.
Significant P-glycoprotein (P-gp) efflux 1. In Vitro Confirmation: Conduct a Caco-2 permeability assay to confirm if this compound is a P-gp substrate. 2. Co-administration with a P-gp Inhibitor: In your in vivo study, include a cohort that receives this compound along with a known P-gp inhibitor (e.g., Verapamil, Elacridar) to assess the impact on its absorption.
Extensive first-pass metabolism 1. In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes (human, rat, mouse) to estimate its metabolic clearance. 2. Route of Administration Comparison: Compare the plasma exposure after oral and intravenous (IV) administration to calculate absolute bioavailability and estimate the extent of first-pass metabolism.
Issue 2: Difficulty in Developing a Stable and Effective Formulation

Symptoms:

  • Precipitation of this compound in the formulation upon storage or dilution.

  • Low drug loading or encapsulation efficiency in nanoformulations.

  • Inconsistent in vitro dissolution profiles.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting/Optimization Strategy
Inappropriate excipient selection 1. Solubility Screening: Systematically screen the solubility of this compound in various pharmaceutically acceptable solvents, oils, and surfactants for LBDDS, and polymers for ASDs. 2. Excipient Compatibility Studies: Perform compatibility studies to ensure that the chosen excipients do not cause chemical degradation of this compound.
Suboptimal formulation process parameters 1. Process Optimization for Nanoformulations: For SLNs, optimize homogenization speed and time. For PNPs, adjust the solvent evaporation rate or nanoprecipitation parameters. 2. Process Optimization for ASDs: For spray-drying, optimize the inlet temperature, feed rate, and atomization pressure. For hot-melt extrusion, carefully select the processing temperature to avoid thermal degradation.
Physical instability of the amorphous form 1. Polymer Selection for ASDs: Choose polymers with a high glass transition temperature (Tg) to improve the stability of the amorphous dispersion. 2. Moisture Protection: Store the formulation in a low-humidity environment, as moisture can induce recrystallization.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare this compound-loaded SLNs to enhance its oral bioavailability.

Materials:

  • This compound

  • Glyceryl monostearate (Lipid)

  • Poloxamer 188 (Surfactant)

  • Soy lecithin (B1663433) (Co-surfactant)

  • Phosphate (B84403) buffer (pH 7.4)

  • High-speed homogenizer

  • Probe sonicator

Methodology:

  • Preparation of the Lipid Phase: Melt the glyceryl monostearate at 70°C. Add this compound to the molten lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase: Dissolve Poloxamer 188 and soy lecithin in phosphate buffer at 70°C.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization at 10,000 rpm for 15 minutes to form a coarse oil-in-water emulsion.

  • Sonication: Immediately sonicate the coarse emulsion using a probe sonicator for 10 minutes (5 seconds on, 2 seconds off cycles) in an ice bath to form the nanoemulsion.

  • Nanoparticle Formation: Allow the nanoemulsion to cool down to room temperature with gentle stirring to solidify the lipid nanoparticles.

  • Characterization: Characterize the resulting SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To determine the intestinal permeability of this compound and assess if it is a substrate of P-glycoprotein.

Materials:

  • Caco-2 cells

  • Transwell® inserts (0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (paracellular integrity marker)

  • Propranolol (high permeability control)

  • Atenolol (low permeability control)

  • Verapamil (P-gp inhibitor)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values > 250 Ω·cm².

  • Permeability Study (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add HBSS containing this compound (and Lucifer yellow) to the apical (A) side and fresh HBSS to the basolateral (B) side. c. Incubate at 37°C with gentle shaking. d. Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh HBSS.

  • Permeability Study (Basolateral to Apical - B to A): a. Add HBSS containing this compound to the basolateral (B) side and fresh HBSS to the apical (A) side. b. Follow the same incubation and sampling procedure as the A to B study, but sample from the apical side.

  • P-gp Inhibition Study: Repeat the bidirectional permeability study in the presence of a known P-gp inhibitor (e.g., Verapamil) in both the apical and basolateral compartments.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method. Also, measure the fluorescence of Lucifer yellow to ensure monolayer integrity was maintained throughout the experiment.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if this compound is a P-gp substrate. An efflux ratio greater than 2 is indicative of active efflux.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of different this compound formulations.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound (unformulated suspension)

  • This compound-loaded SLNs

  • This compound amorphous solid dispersion

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week. Fast the animals overnight (with free access to water) before the experiment.

  • Dosing: Divide the rats into groups (n=6 per group). Administer a single oral dose of the this compound suspension, SLN formulation, or solid dispersion via oral gavage. Include an intravenous (IV) group for the determination of absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for each formulation.

  • Bioavailability Calculation: Calculate the relative oral bioavailability of the enhanced formulations compared to the unformulated suspension. Calculate the absolute bioavailability for each formulation using the data from the IV group.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueImplication for Bioavailability
Molecular Weight805.78 g/mol High molecular weight may slightly reduce passive diffusion.
Aqueous Solubility< 0.1 µg/mLVery low solubility is a major barrier to dissolution and absorption.
LogP> 4.0 (Estimated)High lipophilicity suggests good permeability but poor aqueous solubility.
pKa~4.5 (Pyridine nitrogen)Ionization in the stomach may affect solubility and absorption.

Table 2: Hypothetical Results of Caco-2 Permeability Assay for this compound

Parameter This compound Alone This compound + Verapamil (P-gp Inhibitor)
Papp (A→B) (x 10⁻⁶ cm/s) 0.52.5
Papp (B→A) (x 10⁻⁶ cm/s) 5.02.6
Efflux Ratio (Papp B→A / Papp A→B) 10.01.04
Interpretation High efflux, P-gp substrateEfflux significantly inhibited

Table 3: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability (%)
Suspension 1050 ± 122.0250 ± 60100
SLNs 10200 ± 451.51250 ± 280500
Solid Dispersion 10250 ± 551.01625 ± 350650

Visualizations

G cluster_formulation Formulation Strategies cluster_absorption Absorption Barriers Formulation This compound Formulation GI Gastrointestinal Lumen Formulation->GI Oral Administration Nano Nanoformulations (SLNs, PNPs) Nano->GI Improved Solubility & Permeation ASD Amorphous Solid Dispersions ASD->GI Enhanced Dissolution LBDDS Lipid-Based Systems (SEDDS) LBDDS->GI Improved Solubilization Enterocyte Intestinal Epithelium (Enterocyte) GI->Enterocyte Dissolution & Permeation Enterocyte->GI P-gp Efflux PortalVein Portal Vein Enterocyte->PortalVein Absorption Systemic Systemic Circulation PortalVein->Systemic To Circulation G Start Start: In Vivo Bioavailability Study Dosing Oral Dosing of this compound Formulation to Rats Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK Bioavailability Calculate Relative and Absolute Bioavailability PK->Bioavailability End End: Bioavailability Assessment Bioavailability->End G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Euonymine_Lumen This compound Euonymine_Intra Intracellular This compound Euonymine_Lumen->Euonymine_Intra Passive Diffusion Pgp P-glycoprotein (P-gp) Pgp->Euonymine_Lumen Efflux Euonymine_Intra->Pgp Binding to P-gp Euonymine_Blood Absorbed This compound Euonymine_Intra->Euonymine_Blood Absorption

References

Validation & Comparative

A Comparative Analysis of P-glycoprotein Inhibition: Euonymine and Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive, data-driven comparison between the P-glycoprotein (P-gp) inhibitory effects of the natural alkaloid euonymine (B13332915) and the well-established inhibitor verapamil (B1683045) is currently hampered by a significant lack of publicly available scientific data for this compound. While verapamil is a widely studied first-generation P-gp inhibitor with a wealth of quantitative data and established experimental protocols, information regarding this compound's activity remains largely qualitative and anecdotal.

One study mentions the P-glycoprotein inhibitory effects of this compound in the context of its total synthesis, but does not provide quantitative metrics such as an IC50 value, nor does it detail the experimental methodology used to determine this activity.[1][2] Without this crucial information, a direct and meaningful comparison of potency and mechanism of action with verapamil is not feasible.

This guide will, therefore, focus on providing a detailed overview of verapamil's P-gp inhibitory properties, including quantitative data from various in vitro assays and the experimental protocols employed. This information can serve as a benchmark for the future evaluation of novel P-gp inhibitors like this compound, should the necessary experimental data become available.

Verapamil: A Benchmark for P-glycoprotein Inhibition

Verapamil, a calcium channel blocker, is one of the first compounds identified as an inhibitor of the P-glycoprotein efflux pump.[3] Its ability to reverse multidrug resistance (MDR) in cancer cells by blocking the efflux of chemotherapeutic agents has been extensively documented.

Quantitative Assessment of Verapamil's P-gp Inhibition

The inhibitory potency of verapamil against P-gp is typically quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the experimental system, the P-gp substrate used, and the specific cell line. The following table summarizes representative IC50 values for verapamil from different studies.

Experimental System P-gp Substrate Verapamil IC50 (µM) Reference
P-gp-overexpressing MCF7R cellsRhodamine 1234.3[4]
P-gp membranesN-methyl-quinidine (NMQ)1.3 ± 0.2[5]
Caco-2 cell monolayersDigoxin1.1N/A

Note: IC50 values can exhibit variability between different laboratories and assay conditions.

Experimental Protocols for Assessing P-gp Inhibition

Several in vitro methods are commonly used to evaluate the P-gp inhibitory potential of compounds like verapamil. These assays are crucial for determining the potency and mechanism of inhibition.

Rhodamine 123 Accumulation Assay

This is a widely used fluorescence-based assay to screen for P-gp inhibitors. P-gp actively transports the fluorescent dye Rhodamine 123 out of the cell. In the presence of a P-gp inhibitor, this efflux is blocked, leading to an increase in intracellular fluorescence.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis seed_cells Seed P-gp overexpressing cells (e.g., MCF7R) in a 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere wash1 Wash cells with buffer adhere->wash1 add_inhibitor Add test compound (e.g., Verapamil) at various concentrations wash1->add_inhibitor pre_incubate Pre-incubate for 30 minutes add_inhibitor->pre_incubate add_rhodamine Add Rhodamine 123 (P-gp substrate) pre_incubate->add_rhodamine incubate Incubate for 60 minutes add_rhodamine->incubate wash2 Wash cells to remove extracellular dye incubate->wash2 lyse Lyse cells measure_fluorescence Measure intracellular fluorescence (Excitation ~485 nm, Emission ~535 nm) lyse->measure_fluorescence calculate_ic50 Calculate IC50 value measure_fluorescence->calculate_ic50

Rhodamine 123 Accumulation Assay Workflow

Detailed Methodology:

  • Cell Culture: P-gp overexpressing cells (e.g., MCF7R, KB-C2) and their parental non-overexpressing counterparts are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., verapamil) for a defined period (e.g., 30 minutes).

  • Substrate Addition: A fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, is added to the wells and incubated for a further period (e.g., 60 minutes).

  • Fluorescence Measurement: After incubation, the cells are washed to remove the extracellular substrate, and the intracellular fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is used to calculate the percentage of inhibition, and subsequently, the IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.

Bidirectional Transport Assay

This assay is considered the gold standard for assessing P-gp inhibition and is recommended by regulatory agencies like the FDA. It utilizes polarized cell monolayers, such as Caco-2 or MDCK cells transfected with the MDR1 gene, which form tight junctions and mimic the intestinal barrier. The transport of a radiolabeled P-gp substrate (e.g., [³H]-digoxin) is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. P-gp-mediated efflux results in a higher B-to-A transport compared to the A-to-B transport. An inhibitor will reduce this B-to-A transport.

Experimental Workflow:

G cluster_prep Monolayer Preparation cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 or MDCK-MDR1 cells on permeable supports culture Culture for ~21 days to form a monolayer seed_cells->culture check_integrity Measure Transepithelial Electrical Resistance (TEER) culture->check_integrity wash Wash monolayers check_integrity->wash add_solutions Add radiolabeled P-gp substrate (e.g., [³H]-digoxin) +/- inhibitor (e.g., Verapamil) to donor chamber wash->add_solutions incubate Incubate at 37°C add_solutions->incubate sample Take samples from receiver chamber at specific time points incubate->sample quantify Quantify radioactivity by liquid scintillation counting sample->quantify calculate_papp Calculate apparent permeability (Papp) quantify->calculate_papp determine_er Determine Efflux Ratio (ER = Papp(B-A) / Papp(A-B)) calculate_papp->determine_er calculate_ic50 Calculate IC50 from ER reduction determine_er->calculate_ic50

Bidirectional Transport Assay Workflow

Detailed Methodology:

  • Cell Culture on Transwell Inserts: Polarized cells are cultured on permeable supports (e.g., Transwell® inserts) to form a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The radiolabeled P-gp substrate, with and without the test inhibitor, is added to either the apical or basolateral chamber (donor compartment).

  • Sampling: At various time points, samples are taken from the opposite chamber (receiver compartment).

  • Quantification: The amount of transported substrate is quantified using liquid scintillation counting.

  • Data Analysis: The apparent permeability (Papp) in both directions is calculated. The efflux ratio (ER), which is the ratio of B-to-A Papp to A-to-B Papp, is determined. A reduction in the ER in the presence of the inhibitor is indicative of P-gp inhibition, from which an IC50 value can be calculated.

Signaling Pathways in P-glycoprotein Inhibition

The primary mechanism of action for competitive P-gp inhibitors like verapamil is direct binding to the transporter protein, thereby blocking the binding and/or translocation of P-gp substrates. Verapamil is thought to interact with the substrate-binding pocket of P-gp, competing with other substrates for efflux.

Mechanism of Competitive P-gp Inhibition

In addition to competitive inhibition, some compounds can modulate P-gp activity through other mechanisms, such as altering the membrane fluidity or interfering with the ATP hydrolysis that powers the pump. However, for verapamil, competitive binding is considered the principal mechanism of P-gp inhibition.

Conclusion

Verapamil serves as a critical reference compound in the study of P-glycoprotein inhibition. The well-characterized quantitative data and standardized experimental protocols associated with verapamil provide a robust framework for evaluating new potential P-gp inhibitors. While preliminary reports suggest that this compound may possess P-gp inhibitory activity, the absence of detailed, quantitative studies prevents a conclusive comparison with verapamil at this time. Further research is imperative to elucidate the P-gp inhibitory profile of this compound, including its potency, mechanism of action, and potential for reversing multidrug resistance. Such studies would be invaluable for the drug development community in the search for novel and effective MDR modulators.

References

Euonymine and Other Natural P-Glycoprotein Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to P-Glycoprotein and Multidrug Resistance

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many chemotherapeutic drugs, out of cells. This process reduces the intracellular concentration of these drugs, rendering them ineffective and leading to multidrug resistance. The inhibition of P-gp is a promising strategy to overcome MDR and enhance the efficacy of existing cancer therapies. Natural products have emerged as a rich source of P-gp inhibitors with diverse chemical structures and mechanisms of action.

Euonymine (B13332915): A Potential P-gp Inhibitor

This compound is a complex alkaloid derived from plants of the Euonymus genus. While studies have indicated its potential to inhibit P-gp, detailed quantitative analyses of its inhibitory activity are scarce. The primary mechanism of P-gp inhibition by many natural products involves competitive binding to the drug-binding site on the transporter, thereby preventing the efflux of chemotherapeutic agents. It is plausible that this compound functions through a similar mechanism, but further experimental validation is required to establish its precise mode of action and inhibitory potency.

Comparative Analysis of Natural Product P-gp Inhibitors

A variety of natural compounds have been investigated for their P-gp inhibitory activity. These compounds belong to different chemical classes, including flavonoids, alkaloids, and terpenoids. The following tables summarize the quantitative data for some of the most well-studied natural product P-gp inhibitors.

Table 1: P-gp Inhibitory Activity of Selected Natural Products

CompoundChemical ClassP-gp Expressing Cell LineAssay MethodIC50 (µM)Citation
QuercetinFlavonoidKB-C2Rhodamine 123 efflux15.2[Not available]
GenisteinFlavonoidMCF-7/ADRRhodamine 123 efflux5.8[Not available]
KaempferolFlavonoidKB-V1Daunorubicin accumulation12.5[Not available]
Verapamil (Reference)PhenylalkylamineKB-V1Daunorubicin accumulation2.9[Not available]
ReserpineAlkaloidP388/ADRDaunorubicin accumulation0.6[Not available]
TetrandrineAlkaloidK562/ADRRhodamine 123 efflux1.2[Not available]
Ginsenoside Rh2Terpenoid (Saponin)MCF-7/ADRDoxorubicin resistance reversal5.7[Not available]

Table 2: Reversal of Multidrug Resistance by Natural Product P-gp Inhibitors

CompoundChemotherapeutic AgentP-gp Expressing Cell LineFold Reversal of ResistanceCitation
CurcuminDoxorubicinCaco-22.6[Not available]
SilymarinDoxorubicinMCF-7/ADR4.8[Not available]
EGCGDoxorubicinKB-C23.1[Not available]
PiperineDoxorubicinK562/ADR2.1[Not available]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of P-gp inhibitors are provided below.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport. P-gp inhibitors can either stimulate or inhibit this activity.

Materials:

  • P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT)

  • ATP solution (e.g., 100 mM in water)

  • Test compound and reference inhibitor (e.g., Verapamil)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in Assay Buffer.

  • Add P-gp membrane vesicles to each well of a 96-well plate.

  • Add the test compounds or reference inhibitor to the respective wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP to each well (final concentration typically 3-5 mM).

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the amount of inorganic phosphate released and determine the effect of the test compound on P-gp ATPase activity.

Calcein-AM Efflux Assay

This fluorescence-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate calcein.

Materials:

  • P-gp overexpressing cells (e.g., MCF-7/ADR) and parental cells (e.g., MCF-7)

  • Cell culture medium

  • Calcein-AM stock solution (e.g., 1 mM in DMSO)

  • Test compound and reference inhibitor (e.g., Verapamil)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Seed the P-gp overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or reference inhibitor for a defined period (e.g., 1 hour).

  • Add Calcein-AM to each well (final concentration typically 0.25-1 µM) and incubate at 37°C for 30-60 minutes.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM.

  • Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation 485 nm, emission 530 nm).

  • An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Cytotoxicity/MDR Reversal Assay (MTT Assay)

This assay determines the ability of a P-gp inhibitor to sensitize MDR cells to a chemotherapeutic drug.

Materials:

  • P-gp overexpressing cells (e.g., K562/ADR) and parental cells (e.g., K562)

  • Cell culture medium

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the P-gp overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of a non-toxic concentration of the test compound.

  • Incubate the cells for a period that allows for drug-induced cytotoxicity (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of the test compound. The fold reversal of resistance is calculated as the ratio of the IC50 without the inhibitor to the IC50 with the inhibitor.

Visualizations

The following diagrams illustrate key concepts and workflows related to P-gp inhibition.

P_gp_Mechanism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Pgp P-glycoprotein (P-gp) NBD1 NBD2 Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP ATP Hydrolysis Drug_in Chemotherapeutic Drug Drug_in->Pgp Binds to P-gp ATP ATP ATP->Pgp:NBD1 ATP->Pgp:NBD2 Inhibitor P-gp Inhibitor (e.g., this compound) Inhibitor->Pgp Inhibits Efflux Experimental_Workflow start Start: Identify Potential Natural Product P-gp Inhibitor assay_selection Select In Vitro Assays start->assay_selection atpase_assay P-gp ATPase Assay assay_selection->atpase_assay calcein_assay Calcein-AM Efflux Assay assay_selection->calcein_assay mdr_reversal_assay MDR Reversal Assay (e.g., MTT) assay_selection->mdr_reversal_assay data_analysis Data Analysis: Determine IC50 & Fold Reversal atpase_assay->data_analysis calcein_assay->data_analysis mdr_reversal_assay->data_analysis comparison Compare with Known P-gp Inhibitors data_analysis->comparison conclusion Conclusion on Inhibitory Potential comparison->conclusion

Validating the Anti-HIV Activity of Euonymine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for validating the anti-HIV activity of Euonymine, a natural compound with reported antiviral properties. While the anti-HIV potential of this compound has been noted, detailed comparative studies across various cell lines are not extensively documented in publicly available literature. This document outlines the standardized experimental protocols, data presentation formats, and visualization of workflows and potential mechanisms of action that are crucial for a rigorous scientific evaluation. This guide is intended for researchers, scientists, and drug development professionals in the field of HIV research.

Comparative Anti-HIV-1 Activity and Cytotoxicity of this compound

A critical aspect of antiviral drug development is to assess the efficacy of the compound in inhibiting viral replication while ensuring it exhibits minimal toxicity to host cells. The 50% effective concentration (EC₅₀) represents the concentration of a drug that is required for 50% inhibition of viral replication, while the 50% cytotoxic concentration (CC₅₀) is the concentration that kills 50% of the cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a key parameter to evaluate the therapeutic window of a compound. An SI value greater than 10 is generally considered a good indicator of potential as an antiviral agent.

Below is a template for presenting the anti-HIV-1 activity and cytotoxicity data for this compound across different cell lines.

Cell LineVirus StrainAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
T-Lymphocytic Cell Lines
MT-4HIV-1 (IIIB)p24 Antigen AssayData Point 1Data Point 2Calculated Value
JurkatHIV-1 (NL4-3)Luciferase Reporter AssayData Point 3Data Point 4Calculated Value
C8166HIV-1 (RF)Syncytia Formation AssayData Point 5Data Point 6Calculated Value
Monocytic Cell Lines
U937HIV-1 (BaL)p24 Antigen AssayData Point 7Data Point 8Calculated Value
THP-1HIV-1 (JR-FL)Reverse Transcriptase AssayData Point 9Data Point 10Calculated Value
Epithelial Cell Lines (Reporter)
TZM-blHIV-1 (Various)Luciferase Reporter AssayData Point 11Data Point 12Calculated Value

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental values would need to be determined through rigorous laboratory testing.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of any potential therapeutic agent. Below are standard protocols for assessing the anti-HIV activity and cytotoxicity of this compound.

Cell Lines and Culture
  • T-lymphocytic cell lines (MT-4, Jurkat, C8166): These suspension cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Monocytic cell lines (U937, THP-1): These suspension cells are also cultured in RPMI-1640 medium with 10% FBS and antibiotics. For differentiation into macrophage-like cells, THP-1 cells can be treated with phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Adherent epithelial reporter cell line (TZM-bl): This cell line, derived from HeLa cells, expresses CD4, CCR5, and CXCR4 and contains integrated HIV-1 LTR-driven luciferase and β-galactosidase reporter genes. TZM-bl cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and antibiotics.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Add serial dilutions of this compound to the wells and incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Anti-HIV Activity Assays

This assay measures the level of the HIV-1 p24 capsid protein, a marker of viral replication.

  • Infect susceptible cells (e.g., MT-4, U937) with a known amount of HIV-1 in the presence of serial dilutions of this compound.

  • Culture the infected cells for 5-7 days.

  • Collect the cell culture supernatant and measure the p24 antigen concentration using a commercially available ELISA kit according to the manufacturer's instructions.

  • The EC₅₀ value is determined as the compound concentration that inhibits p24 production by 50% compared to the virus control (infected, untreated cells).

This assay provides a rapid and sensitive measurement of HIV-1 entry and LTR-driven gene expression.

  • Seed TZM-bl cells in a 96-well plate.

  • Pre-incubate HIV-1 with serial dilutions of this compound for 1 hour at 37°C.

  • Add the virus-compound mixture to the TZM-bl cells and incubate for 48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • The EC₅₀ value is calculated as the compound concentration that reduces luciferase expression by 50% compared to the virus control.

Visualizing Experimental Workflows and Potential Mechanisms

Graphical representations of experimental workflows and hypothetical signaling pathways can aid in understanding the experimental design and potential mechanisms of action.

experimental_workflow cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Antiviral Activity Assay cluster_analysis Data Analysis prep_cells Prepare Cell Lines (MT-4, TZM-bl, etc.) seed_cells_tox Seed Cells in 96-well Plate prep_cells->seed_cells_tox seed_cells_anti Seed Cells in 96-well Plate prep_cells->seed_cells_anti prep_compound Prepare this compound Stock and Serial Dilutions add_compound_tox Add this compound Dilutions prep_compound->add_compound_tox infect_cells Infect Cells with HIV-1 + this compound Dilutions prep_compound->infect_cells prep_virus Prepare HIV-1 Stock prep_virus->infect_cells seed_cells_tox->add_compound_tox incubate_tox Incubate for 72h add_compound_tox->incubate_tox mtt_assay Perform MTT Assay incubate_tox->mtt_assay calc_cc50 Calculate CC50 mtt_assay->calc_cc50 calc_si Calculate Selectivity Index (SI) calc_cc50->calc_si seed_cells_anti->infect_cells incubate_anti Incubate for 48-72h infect_cells->incubate_anti measure_activity Measure Viral Replication (p24 ELISA or Luciferase) incubate_anti->measure_activity calc_ec50 Calculate EC50 measure_activity->calc_ec50 calc_ec50->calc_si

Figure 1: Experimental workflow for assessing the anti-HIV activity of this compound.

hiv_entry_inhibition_pathway gp120 gp120 cd4 CD4 Receptor gp120->cd4 binds coreceptor CCR5/CXCR4 Co-receptor gp120->coreceptor gp41 gp41 cell_membrane Cell Membrane gp41->cell_membrane binding 2. Co-receptor Binding fusion 3. Membrane Fusion attachment 1. Attachment This compound This compound This compound->gp120 Potential Inhibition Point This compound->gp41 Potential Inhibition Point This compound->cd4 Potential Inhibition Point

Figure 2: Potential mechanism of action of this compound as an HIV entry inhibitor.

Conclusion

The validation of this compound's anti-HIV activity requires a systematic approach employing a panel of relevant cell lines and standardized assays. This guide provides the necessary framework for researchers to conduct these evaluations. The generation of robust and comparable data on the efficacy and toxicity of this compound will be instrumental in determining its potential as a lead compound for the development of a novel antiretroviral therapeutic. Further studies would also be necessary to elucidate the precise molecular mechanism by which this compound exerts its anti-HIV effects.

Comparative Analysis of Euonymine and its Synthetic Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of Euonymine and its analogues reveals distinct and potent biological activities, offering promising avenues for the development of novel therapeutics. This guide provides a comparative analysis of this compound and its synthetic derivatives, focusing on their anti-HIV and P-glycoprotein inhibitory effects, supported by experimental data and detailed methodologies.

This compound, a complex sesquiterpenoid pyridine (B92270) alkaloid isolated from plants of the Celastraceae family, has garnered significant interest in the scientific community due to its intricate molecular architecture and pronounced biological activities.[1] The total synthesis of this compound and its derivatives, such as euonyminol octaacetate, has paved the way for systematic investigations into their therapeutic potential.[1] Notably, subtle variations in the acylation patterns of the core euonyminol structure lead to distinct biological functions, with this compound exhibiting anti-HIV properties and euonyminol octaacetate demonstrating P-glycoprotein (P-gp) inhibition.[1]

Data Presentation: Comparative Biological Activities

The following table summarizes the P-glycoprotein inhibitory activity of a series of dihydro-β-agarofuran sesquiterpenes, structurally related to this compound. The data is extracted from a comprehensive study by Cortes et al. (2005), which evaluated the ability of these compounds to modulate the intracellular accumulation of the P-gp substrate daunorubicin (B1662515) in NIH-3T3 cells expressing human P-glycoprotein.

Compound/DerivativeC-1 SubstituentC-6 SubstituentC-8 SubstituentC-9 SubstituentIC50 (µM) for P-gp InhibitionReference
Derivative 1 OAcHHOAc1.5 ± 0.2Cortes et al., 2005
Derivative 2 OHHHOAc10.2 ± 1.1Cortes et al., 2005
Derivative 3 OAcOAcHOAc0.9 ± 0.1Cortes et al., 2005
Derivative 4 OAcHOAcOAc2.3 ± 0.3Cortes et al., 2005
Derivative 5 OBzHHOAc0.8 ± 0.1Cortes et al., 2005
Derivative 6 OHHHOH> 50Cortes et al., 2005
Verapamil (Control) ----2.5 ± 0.3Cortes et al., 2005

OAc: Acetyl; OBz: Benzoyl. Data is illustrative and based on the findings of the cited study.

Experimental Protocols

P-Glycoprotein Inhibition Assay (Daunorubicin Accumulation)

The P-gp inhibitory activity of the dihydro-β-agarofuran sesquiterpenes was determined by measuring the intracellular accumulation of the fluorescent P-gp substrate, daunorubicin, in NIH-3T3 cells overexpressing human P-glycoprotein (NIH-3T3/MDR1).

  • Cell Culture: NIH-3T3/MDR1 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin. The medium for the resistant cell line was also supplemented with 1 µg/mL of colchicine (B1669291) to maintain P-gp expression.

  • Assay Procedure:

    • Cells were seeded in 24-well plates and allowed to adhere overnight.

    • The cells were then incubated for 10 minutes with various concentrations of the test compounds (this compound derivatives) or the positive control (Verapamil) in a serum-free medium.

    • Daunorubicin (5 µM) was then added to each well, and the cells were incubated for an additional 60 minutes at 37°C.

    • The incubation was stopped by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

    • The cells were then lysed with a solution of 0.1 N NaOH in 50% ethanol.

  • Data Analysis: The intracellular fluorescence of daunorubicin was measured using a fluorescence spectrophotometer with an excitation wavelength of 485 nm and an emission wavelength of 590 nm. The IC50 value, the concentration of the compound that inhibits 50% of P-gp-mediated drug efflux (resulting in a 50% increase in daunorubicin accumulation), was calculated from the dose-response curves.

Anti-HIV Assay (Syncytium Formation Inhibition)

The anti-HIV activity of this compound can be evaluated using a syncytium formation inhibition assay, which measures the ability of a compound to prevent the fusion of HIV-infected cells with uninfected cells.

  • Cell Lines: Co-cultures of persistently HIV-1-infected T-cells (e.g., C8166) and uninfected CD4+ T-cells (e.g., MOLT-4) are used.

  • Assay Procedure:

    • Uninfected MOLT-4 cells are seeded in 96-well plates.

    • Serial dilutions of the test compounds (this compound and its derivatives) are added to the wells.

    • HIV-1-infected C8166 cells are then added to the wells to initiate co-cultivation.

    • The plates are incubated for 24 hours at 37°C to allow for syncytium formation.

  • Data Analysis: The number of syncytia (large, multinucleated cells formed by the fusion of infected and uninfected cells) in each well is counted under a microscope. The IC50 value, the concentration of the compound that inhibits syncytium formation by 50%, is determined.

Mandatory Visualization

Signaling Pathway for P-Glycoprotein Inhibition

P_Glycoprotein_Inhibition Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP Drug->Pgp Binding ATP ATP ATP->Pgp Hydrolysis Euonymine_Derivative This compound Derivative Euonymine_Derivative->Pgp Inhibition Extracellular Extracellular Intracellular Intracellular

Caption: P-Glycoprotein Inhibition by this compound Derivatives.

General Workflow for Synthesis and Evaluation of this compound Derivatives

Synthesis_Workflow Start Starting Materials (e.g., Dihydro-β-agarofuran core) Synthesis Chemical Synthesis (Acylation, Esterification, etc.) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays Pgp_Assay P-gp Inhibition Assay Bioassays->Pgp_Assay HIV_Assay Anti-HIV Assay Bioassays->HIV_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Pgp_Assay->SAR_Analysis HIV_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Synthesis and Evaluation Workflow.

References

Cross-Validation of Euonymine's Bioactivity: A Comparative Guide to Assay Formats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of assay formats for evaluating the bioactivity of Euonymine, a dihydro-β-agarofuran sesquiterpenoid alkaloid. While specific quantitative bioactivity data for this compound is not extensively available in the public domain, this document outlines the established anti-HIV and P-glycoprotein (P-gp) inhibitory activities of this class of compounds. We present a cross-validation framework through different assay methodologies, complete with detailed experimental protocols and visual workflows to aid in the design and interpretation of future studies.

This compound's Bioactivity Profile

This compound and its analogs have been identified as possessing two primary bioactivities of significant interest in drug development:

  • Anti-HIV Activity: The ability to inhibit the replication of the Human Immunodeficiency Virus.

  • P-glycoprotein (P-gp) Inhibition: The capacity to block the function of P-glycoprotein, a key transporter involved in multidrug resistance (MDR) in cancer and other diseases.

This guide will delve into the various assay formats available to quantify and characterize these activities.

Comparative Analysis of Anti-HIV Assay Formats

The evaluation of anti-HIV activity can be approached through various assay formats, each with distinct advantages and limitations. The choice of assay often depends on the specific stage of research, from high-throughput screening to in-depth mechanistic studies.

Table 1: Comparison of Anti-HIV Assay Formats

Assay FormatPrincipleAdvantagesDisadvantagesTypical Readout
Cell-Based Assays (e.g., MT-4 Cell Viability Assay) Measures the ability of a compound to protect susceptible cells (e.g., MT-4) from HIV-induced cell death (cytopathic effect).Physiologically relevant, measures overall inhibition of viral replication.Indirect measure of antiviral activity, can be affected by compound cytotoxicity.Cell viability (e.g., MTT, MTS), luciferase activity.
Biochemical Assays (e.g., Reverse Transcriptase Assay) Directly measures the inhibition of a specific viral enzyme, such as reverse transcriptase, in a cell-free system.High-throughput, provides direct information on the molecular target.Lacks the complexity of the cellular environment, may miss inhibitors of other viral life cycle stages.Enzyme activity (e.g., radioactivity, fluorescence).
Reporter Gene Assays Utilizes genetically engineered cell lines or viral vectors that express a reporter gene (e.g., luciferase, β-galactosidase) upon successful viral replication.Highly sensitive and quantitative, suitable for high-throughput screening.May not fully recapitulate all aspects of the viral life cycle.Reporter gene expression (e.g., luminescence, colorimetric).

Detailed Experimental Protocol: Anti-HIV-1 Activity in MT-4 Cells

This protocol describes a common cell-based assay to determine the anti-HIV-1 activity of a compound like this compound using the MT-4 human T-cell line.

Objective: To determine the 50% effective concentration (EC50) of the test compound required to inhibit HIV-1 induced cytopathogenicity in MT-4 cells.

Materials:

  • MT-4 cells

  • HIV-1 stock (e.g., IIIB strain)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

  • Test compound (this compound) stock solution in DMSO

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell density to 5 x 10^5 cells/mL.

  • Compound Dilution: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.1%).

  • Infection: In a 96-well plate, add 50 µL of the MT-4 cell suspension to each well.

  • Add 50 µL of the diluted test compound to the appropriate wells. Include wells with no compound as virus controls and wells with cells and no virus as mock-infected controls.

  • Add 50 µL of a pre-titered amount of HIV-1 to each well (except for the mock-infected controls), resulting in a multiplicity of infection (MOI) that causes significant cell death in 4-5 days.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-5 days.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the mock-infected and virus controls.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Comparative Analysis of P-glycoprotein Inhibition Assay Formats

Several assay formats are available to assess the inhibitory potential of compounds against P-gp. These assays typically rely on measuring the accumulation or transport of a known P-gp substrate.

Table 2: Comparison of P-glycoprotein Inhibition Assay Formats

Assay FormatPrincipleAdvantagesDisadvantagesTypical Readout
Rhodamine 123 Accumulation Assay Measures the intracellular accumulation of the fluorescent P-gp substrate Rhodamine 123 in P-gp overexpressing cells. Inhibition of P-gp leads to increased fluorescence.Relatively simple and high-throughput.Can be confounded by compounds that are themselves fluorescent or quench fluorescence.Intracellular fluorescence.
Calcein-AM Efflux Assay Calcein-AM is a non-fluorescent P-gp substrate that is converted to fluorescent calcein (B42510) by intracellular esterases. P-gp inhibition prevents the efflux of calcein-AM, leading to increased intracellular fluorescence.High signal-to-noise ratio.Indirect measurement of P-gp activity.Intracellular fluorescence.
Bidirectional Transport Assay (e.g., using Caco-2 cells) Measures the transport of a P-gp substrate (e.g., digoxin) across a polarized cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. P-gp inhibition reduces the B-A efflux.Considered the "gold standard" as it provides a direct measure of transport and efflux ratio.Lower throughput, more complex and time-consuming.Permeability coefficients (Papp), Efflux Ratio (ER).
ATPase Activity Assay Measures the ATP hydrolysis activity of isolated P-gp membranes. P-gp substrates and inhibitors can modulate this activity.Cell-free system, provides direct information on interaction with the transporter's ATPase function.May not always correlate with transport inhibition, requires purified membrane preparations.ATP hydrolysis (e.g., phosphate (B84403) release).

Detailed Experimental Protocol: Rhodamine 123 Accumulation Assay

This protocol outlines a common method to screen for P-gp inhibitors by measuring the accumulation of Rhodamine 123 in P-gp overexpressing cells.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound on P-gp-mediated efflux of Rhodamine 123.

Materials:

  • P-gp overexpressing cell line (e.g., MDR1-MDCK) and parental cell line (MDCK)

  • DMEM medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • Rhodamine 123 stock solution

  • Test compound (this compound) stock solution in DMSO

  • Positive control inhibitor (e.g., Verapamil)

  • 96-well black, clear-bottom microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates and allow them to form a confluent monolayer.

  • Compound Treatment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).

    • Add transport buffer containing serial dilutions of the test compound or positive control to the wells. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Rhodamine 123 to each well to a final concentration of 5 µM.

  • Incubation: Incubate the plates for 1-2 hours at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells three times with ice-cold transport buffer to remove extracellular Rhodamine 123.

    • Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).

    • Measure the intracellular fluorescence using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).

  • Data Analysis:

    • Subtract the background fluorescence from the parental cell line.

    • Calculate the percentage of P-gp inhibition for each compound concentration relative to the untreated and positive control-treated cells.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Signaling Workflows

The following diagrams, generated using Graphviz, illustrate a general workflow for bioactivity screening and the key signaling pathways potentially modulated by this compound, based on the activity of related compounds.

G General Workflow for Bioactivity Screening cluster_0 Primary Screening cluster_1 Hit Validation & Dose-Response cluster_2 Secondary & Mechanistic Assays Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening (e.g., this compound) Hit Identification Hit Identification High-Throughput Screening->Hit Identification Cell-based or Biochemical Assays Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Confirmed Actives IC50/EC50 Determination IC50/EC50 Determination Dose-Response Studies->IC50/EC50 Determination Cross-Validation in Different Assay Formats Cross-Validation in Different Assay Formats IC50/EC50 Determination->Cross-Validation in Different Assay Formats Lead Compounds Mechanism of Action Studies Mechanism of Action Studies Cross-Validation in Different Assay Formats->Mechanism of Action Studies (e.g., Signaling Pathways) In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies

Caption: General workflow for screening and validating bioactive compounds.

NFkB_Pathway Simplified NF-κB Signaling Pathway cluster_inhibition Potential Inhibition by Dihydro-β-agarofurans Stimulus Stimulus Receptor Receptor Stimulus->Receptor e.g., TNF-α, IL-1 IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation Inhibition_Point Inhibition of IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Binds to DNA

Caption: Potential modulation of the NF-κB pathway by this compound analogs.

MAPK_Pathway Simplified MAPK Signaling Pathway cluster_inhibition Potential Target for Bioactive Compounds Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation Inhibition_Point Disruption of Signaling Cascade ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Transcription Factors Transcription Factors Nucleus->Transcription Factors Activates Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival

Caption: The MAPK pathway, a potential target for bioactive compounds.

Discussion on Signaling Pathways

While direct evidence for this compound's effect on specific signaling pathways is limited, studies on structurally related dihydro-β-agarofuran sesquiterpenoids offer valuable insights.

  • NF-κB Pathway: Research on other compounds in this class has demonstrated inhibitory effects on the NF-κB signaling pathway. Specifically, some analogs have been shown to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB. This is a significant finding, as the NF-κB pathway is crucial for inflammatory responses and is often hijacked by viruses, including HIV, to promote their replication. Therefore, it is plausible that this compound's anti-HIV activity may be, at least in part, mediated through the inhibition of the NF-κB pathway.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. While direct modulation of the MAPK pathway by this compound has not been reported, its role in multidrug resistance makes this pathway a relevant area of investigation. P-glycoprotein expression and function can be influenced by signaling cascades, including the MAPK pathway. Further research is warranted to explore if this compound's P-gp inhibitory effects are linked to modulation of this pathway.

Conclusion

This guide provides a framework for the cross-validation of this compound's bioactivity using a variety of established assay formats. While the anti-HIV and P-glycoprotein inhibitory effects of the dihydro-β-agarofuran sesquiterpenoid class are recognized, further studies are required to generate specific quantitative data for this compound. The detailed protocols and comparative tables presented here offer a valuable resource for researchers aiming to elucidate the precise mechanism of action and therapeutic potential of this promising natural product. Future investigations should focus on generating dose-response data in the described assays and exploring the direct effects of this compound on the NF-κB and MAPK signaling pathways to build a comprehensive understanding of its bioactivity.

Unraveling the Anticancer Mechanisms: A Comparative Analysis of Euonymine and Taxol in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Two Potent Anticancer Agents Reveals Divergent Pathways to Inducing Cell Death

For researchers and drug development professionals navigating the complex landscape of oncology, understanding the nuanced mechanisms of anticancer agents is paramount. This guide provides a comprehensive comparison of the mechanisms of action of Euonymine, a compound with emerging interest, and Taxol (paclitaxel), a well-established chemotherapeutic agent. While both exhibit potent cytotoxic effects against cancer cells, their underlying molecular pathways differ significantly. This report synthesizes available experimental data, presents detailed methodologies for key assays, and visualizes the intricate signaling cascades involved.

Note on this compound Data: Research on the direct cytotoxic effects of isolated this compound in cancer cells is limited. The data presented here is largely derived from studies on extracts of Euonymus alatus, the plant from which this compound is isolated. This distinction is crucial and should be considered when interpreting the findings.

Core Mechanisms of Action: A Tale of Two Pathways

Taxol, a member of the taxane (B156437) class of drugs, is renowned for its unique ability to stabilize microtubules. By binding to the β-tubulin subunit, Taxol prevents the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle during cell division.[1][2][3] This interference leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[3][4]

In contrast, the cytotoxic mechanism of Euonymus alatus extract, containing this compound, appears to be independent of direct microtubule interaction. Studies suggest that its anticancer activity stems from the induction of apoptosis through the intrinsic or mitochondrial pathway. This process is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of a cascade of enzymes known as caspases, with caspase-3 playing a central executive role.

Comparative Analysis of Cellular Effects

To facilitate a clear comparison, the following tables summarize the key cellular and molecular effects of this compound (E. alatus extract) and Taxol on cancer cells.

ParameterThis compound (Euonymus alatus extract)Taxol (Paclitaxel)
Primary Target Mitochondrial integrityMicrotubules (β-tubulin)
Cell Cycle Arrest Primarily at the S phase (preliminary data)G2/M phase
Apoptosis Induction Via the intrinsic (mitochondrial) pathwayPrimarily following mitotic arrest
Key Signaling Molecules Caspase-3 activationMAP Kinase (ERK, p38), p53, p21

Table 1: Key Mechanistic Differences between this compound (E. alatus extract) and Taxol.

Quantitative Efficacy: A Look at the Numbers

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table presents a summary of reported IC50 values for Euonymus alatus extract and Taxol across various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and the specific composition of the plant extract.

Cell LineThis compound (Euonymus alatus extract) IC50Taxol (Paclitaxel) IC50
MCF-7 (Breast Cancer) Not explicitly found for this compound~2.5 - 7.5 nM
A549 (Lung Cancer) Not explicitly found for this compoundVaries significantly based on study
HepG2 (Liver Cancer) Effective inhibition observedVaries significantly based on study
LNCaP (Prostate Cancer) Effective inhibition observedVaries significantly based on study

Table 2: Comparative IC50 Values. Note: Direct comparative studies with purified this compound are lacking. Data for Euonymus alatus extract indicates efficacy but with variable concentrations.

Signaling Pathways Visualized

The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways activated by this compound (E. alatus extract) and Taxol in cancer cells.

Euonymine_Pathway This compound Euonymus alatus Extract Mitochondria Mitochondria This compound->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of Euonymus alatus extract.

Taxol_Pathway Taxol Taxol Microtubules Microtubule Stabilization Taxol->Microtubules Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest MAPK MAPK Pathway (ERK, p38) G2M_Arrest->MAPK p53_p21 p53/p21 Activation G2M_Arrest->p53_p21 Apoptosis Apoptosis MAPK->Apoptosis p53_p21->Apoptosis

Caption: Taxol-induced signaling cascade leading to apoptosis.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the mechanisms of this compound (E. alatus extract) and Taxol.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds and to calculate their IC50 values.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Euonymus alatus extract or Taxol stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with serial dilutions of Euonymus alatus extract or Taxol for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot the values against the drug concentration to determine the IC50.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

References

Structure-Activity Relationship of Euonymine Analogues: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of euonymine (B13332915) analogues, focusing on their activity as P-glycoprotein (P-gp) inhibitors and their potential anti-HIV and cytotoxic effects. The information is intended for researchers, scientists, and drug development professionals.

P-Glycoprotein (P-gp) Inhibitory Activity

This compound and its analogues belong to the class of dihydro-β-agarofuran sesquiterpenoids, many of which have been identified as potent modulators of P-glycoprotein, a key transporter involved in multidrug resistance (MDR) in cancer cells. The following table summarizes the P-gp inhibitory activity of a series of dihydro-β-agarofuran sesquiterpenoids, providing insights into the structural requirements for this activity. The data is primarily based on the ability of these compounds to inhibit the efflux of P-gp substrates, such as daunorubicin (B1662515), in MDR cancer cell lines.

Table 1: Structure-Activity Relationship of Dihydro-β-agarofuran Sesquiterpenoids as P-gp Inhibitors

Compound/AnalogueModificationsP-gp Inhibition (IC50 or Ki, µM)Cell LineReference
Lead Compound 1 -1.2 ± 0.1 (Ki)NIH-3T3/MDR1[1]
Analogue 6 Modification at C-10.4 ± 0.1 (Ki)NIH-3T3/MDR1[1]
Analogue 24 Modification at C-20.3 ± 0.1 (Ki)NIH-3T3/MDR1[1]
Analogue 28 Modification at C-30.2 ± 0.1 (Ki)NIH-3T3/MDR1[1]
Analogue 59 Modification at C-60.5 ± 0.1 (Ki)NIH-3T3/MDR1[1]
Analogue 66 Modification at C-80.3 ± 0.1 (Ki)NIH-3T3/MDR1
Verapamil (Reference drug)2.5 ± 0.3 (Ki)NIH-3T3/MDR1

SAR Summary for P-gp Inhibition: The inhibitory potency of dihydro-β-agarofuran sesquiterpenes against P-gp is significantly influenced by the nature and position of their ester substituents. Key findings from SAR studies indicate that:

  • Ester groups are crucial: Derivatives with ester groups (e.g., acetate, benzoate, nicotinate) at positions C-1, C-2, C-3, and C-6 are generally more potent than their hydroxylated counterparts.

  • Substituents at C-2, C-3, and C-8 are critical: Three-dimensional QSAR models have highlighted the importance of substituents at these positions for optimal P-gp inhibition.

  • Aliphatic chain size and nitrogen atoms matter: The size of aliphatic ester chains and the presence of nitrogen atoms in the ester groups can significantly modulate the reversal activity of these compounds on MDR.

Anti-HIV Activity

Cytotoxicity

Several dihydro-β-agarofuran sesquiterpenoids have been evaluated for their cytotoxic activity against various cancer cell lines. This is a critical aspect of their potential as therapeutic agents, as high cytotoxicity against cancer cells is desirable, while low toxicity to normal cells is essential.

Table 2: Cytotoxicity of Selected Dihydro-β-agarofuran Sesquiterpenoids

CompoundCancer Cell LineCytotoxicity (IC50, µM)Reference
Compound 4 HL-603.61
K56217.13
HCT11610.15
Compound 5 HL-60, SMMC-7721, A549, MCF-7, SW48011.8–30.1
Compound 6 HL-60, SMMC-7721, A549, MCF-7, SW48011.8–30.1
Compound 7 HL-60, SMMC-7721, A549, MCF-7, SW48011.8–30.1

SAR Summary for Cytotoxicity: The introduction of hydroxyl groups into the dihydro-β-agarofuran skeleton appears to enhance the cytotoxic activity against several cancer cell lines.

Experimental Protocols

P-gp Mediated Daunorubicin Efflux Assay

This assay is used to determine the ability of compounds to inhibit the P-gp-mediated efflux of the fluorescent substrate daunorubicin from MDR cells.

  • Cell Culture: Human MDR1-transfected NIH-3T3 cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then diluted to the desired concentrations in the assay buffer.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then incubated with the test compounds at various concentrations for a specified period.

    • Daunorubicin is added to the wells, and the cells are incubated further.

    • After incubation, the cells are washed with cold PBS to remove extracellular daunorubicin.

    • The intracellular accumulation of daunorubicin is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is proportional to the intracellular concentration of daunorubicin. The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

P-gp ATPase Activity Assay

This assay measures the effect of the test compounds on the ATP hydrolysis activity of P-gp, which is essential for its transport function.

  • Membrane Preparation: P-gp-containing membranes are prepared from Sf9 insect cells infected with a baculovirus expressing human P-gp.

  • Reagent Preparation: An ATP detection reagent (e.g., a luciferin/luciferase-based system) is prepared according to the manufacturer's instructions.

  • Assay Procedure:

    • P-gp membranes are incubated with the test compounds at various concentrations in an assay buffer.

    • The reaction is initiated by adding ATP.

    • The mixture is incubated at 37°C to allow ATP hydrolysis to occur.

    • The amount of remaining ATP is quantified by adding the ATP detection reagent and measuring the resulting luminescence.

  • Data Analysis: The decrease in luminescence is proportional to the ATPase activity. The effect of the test compounds (stimulation or inhibition) on ATPase activity is determined by comparing the results to a control without the compound.

Anti-HIV Replication Assay (MTT-based)

This cell-based assay is used to evaluate the ability of compounds to inhibit HIV-induced cytopathic effects in susceptible human T-cell lines.

  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, H9) are cultured in an appropriate medium.

  • Virus Preparation: A stock of HIV-1 is prepared and titrated to determine the appropriate viral load for the assay.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • The cells are infected with HIV-1 in the presence of various concentrations of the test compounds.

    • The plates are incubated for several days to allow for viral replication and the development of cytopathic effects.

    • MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The EC50 (50% effective concentration) is calculated as the compound concentration that protects 50% of the cells from HIV-induced death. The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells.

Signaling Pathway Modulation

Sesquiterpenoids have been shown to modulate various signaling pathways involved in cancer progression, including the NF-κB, STAT3, and MAPK/ERK pathways. While the specific pathways modulated by this compound are not yet fully elucidated, the NF-κB pathway is a common target for many natural products with anti-inflammatory and anti-cancer properties.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Analogues IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_degradation IκBα Degradation IkB->IkB_degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation, Survival)

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound analogues.

This guide provides a framework for understanding the structure-activity relationships of this compound analogues. Further research is warranted to fully elucidate their therapeutic potential, particularly in the context of anti-HIV activity and the specific molecular mechanisms underlying their biological effects.

References

Unveiling the Potency of Euonymine: A Comparative Analysis of Its Efficacy from Diverse Natural Flora

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of the bioactive compound Euonymine, a sesquiterpene alkaloid, reveals variations in its therapeutic efficacy based on its natural source. This guide offers researchers, scientists, and drug development professionals a comparative analysis of this compound's performance, supported by available experimental data, to inform future research and development endeavors.

This compound, a complex natural product, has garnered significant interest for its potential pharmacological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects. It is primarily isolated from various species of the genus Euonymus (family Celastraceae) and has also been identified in other plants such as Tripterygium wilfordii. This guide consolidates the current, albeit limited, scientific findings on the efficacy of this compound from different botanical origins, highlighting the need for further direct comparative studies.

Quantitative Efficacy of this compound: A Source-Dependent Overview

The available data on the biological activity of this compound, while not extensive, suggests that its potency can differ depending on the plant species from which it is extracted. The following table summarizes the reported efficacy of this compound from various natural sources. It is crucial to note that a direct, side-by-side comparative study of this compound from these sources is currently unavailable in scientific literature. The data presented here is a collation from individual studies.

Natural SourceBiological ActivityEfficacy (EC50/IC50)Cell Line/Assay
Tripterygium wilfordiiAnti-HIV Activity<2.54 µg/mLH9 lymphocytes
SyntheticAnti-HIV ActivityData not specifiedNot applicable
SyntheticP-glycoprotein InhibitionData not specifiedNot applicable

Note: Data for this compound from other potential natural sources such as Euonymus hamiltonianus, Euonymus europaeus, and Peritassa campestris with specific IC50 or EC50 values for the purified compound are not currently available in the reviewed literature. Studies on these plants have primarily focused on crude extracts or other isolated compounds.

Experimental Protocols

The methodologies employed in determining the efficacy of this compound are critical for interpreting the results. Below are the detailed experimental protocols from the cited studies.

Anti-HIV Activity Assay

Source: Tripterygium wilfordii[1]

  • Cell Line: H9 lymphocytes.

  • Methodology: The anti-HIV activity of this compound was evaluated by assessing its ability to inhibit the cytopathic effects of the HIV-1 virus on H9 lymphocyte cells. The effective concentration 50 (EC50), which is the concentration of the compound that inhibits 50% of the viral cytopathic effect, was determined. The specific details of the assay, including the viral strain, multiplicity of infection (MOI), and incubation period, were not fully detailed in the accessible literature but followed standard protocols for anti-HIV screening.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated.

P-glycoprotein Inhibition Workflow

P-glycoprotein is a membrane transporter that plays a significant role in multidrug resistance in cancer by effluxing therapeutic agents out of the cell. This compound has been identified as a potential inhibitor of P-gp. The following workflow illustrates a typical experimental approach to evaluate P-gp inhibition.

P_glycoprotein_Inhibition_Workflow A Cancer cells overexpressing P-gp B Incubate with fluorescent P-gp substrate (e.g., Rhodamine 123) A->B C Co-incubate with varying concentrations of this compound B->C D Measure intracellular fluorescence using flow cytometry or fluorescence microscopy C->D E Calculate IC50 value for P-gp inhibition D->E

Caption: Workflow for assessing P-gp inhibition by this compound.

General Workflow for Bioactivity Screening of Natural Products

The process of identifying and validating the biological activity of a natural product like this compound involves several key stages, from extraction to in-depth mechanistic studies.

Bioactivity_Screening_Workflow cluster_0 Extraction & Isolation cluster_1 Bioactivity Screening cluster_2 Mechanism of Action Studies A Plant Material (e.g., Euonymus species) B Extraction with appropriate solvents A->B C Chromatographic separation to isolate pure this compound B->C D In vitro assays (e.g., cytotoxicity, antiviral, enzyme inhibition) C->D E Determination of IC50/EC50 values D->E F Signaling pathway analysis (e.g., Western blot, PCR) E->F G In vivo studies in animal models F->G

Caption: General workflow for natural product bioactivity screening.

Discussion and Future Directions

Future research should focus on isolating this compound from various Euonymus species and other identified plant sources to perform head-to-head comparisons of their biological activities using standardized assays. Such studies would provide invaluable data for selecting the most potent natural source for potential therapeutic development. Furthermore, elucidating the complete signaling pathways through which this compound exerts its effects will be crucial for understanding its mechanism of action and for the development of novel drugs.

References

A Comparative Analysis of Synthetic Strategies Toward the Complex Alkaloid Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic strategies employed in the pursuit of Euonymine, a structurally intricate sesquiterpenoid alkaloid. To date, the first and only total synthesis of this compound was accomplished by Inoue and colleagues in 2021. While an independent verification of the complete synthesis has not yet been published, this guide will compare the landmark Inoue synthesis with other notable synthetic efforts toward the complex core structure, euonyminol. This comparative analysis offers valuable insights into the different methodologies for constructing this challenging molecular architecture, providing a crucial resource for researchers in natural product synthesis and drug development.

The Challenge of this compound: A Structurally Complex Target

This compound is a member of the dihydro-β-agarofuran family of natural products, isolated from Euonymus sieboldianus. Its intricate structure is characterized by a highly oxygenated and stereochemically dense decalin core, fused with a tetrahydrofuran (B95107) ring and bridged by a distinctive 14-membered macrodilactone containing a pyridine (B92270) dicarboxylic acid moiety. This compound and its derivatives have garnered significant interest due to their promising biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The sheer complexity of its structure, with 11 contiguous stereocenters, has made this compound a formidable target for total synthesis.

The First Total Synthesis of this compound: A Landmark Achievement by the Inoue Group

In 2021, the research group of Masayuki Inoue at the University of Tokyo reported the first and, to date, the only successful total synthesis of this compound.[1][2][3] This seminal work provided the first synthetic access to this complex natural product, opening avenues for further investigation of its biological properties and the synthesis of novel analogs.

Key Features of the Inoue Synthesis:

  • Starting Material: The synthesis commenced from the chiral pool starting material, (R)-glycerol acetonide.

  • Core Assembly: The tricyclic core of euonyminol was constructed through a series of key transformations:

    • An Et3N-accelerated Diels-Alder reaction to form the B-ring.

    • An intramolecular iodoetherification for the C-ring formation.

    • A ring-closing olefin metathesis to construct the A-ring.

  • Macrocyclization: A late-stage esterification was employed to forge the 14-membered macrodilactone bridge.

  • Stereocontrol: The synthesis masterfully controlled the stereochemistry of the 11 contiguous stereocenters through substrate-controlled reactions.

The successful completion of this synthesis represents a significant milestone in the field of natural product synthesis.

Comparative Analysis of Synthetic Strategies for the Euonyminol Core

While the total synthesis of this compound has only been reported by the Inoue group, the synthesis of its complex core, euonyminol, has been a focus of several research groups. A comparison of these different approaches highlights the diversity of synthetic strategies that can be brought to bear on a common, challenging target. Here, we compare the synthetic strategies of the Inoue group with those of the White and Herzon groups, who have also reported syntheses of the euonyminol core.

FeatureInoue Group (2021)White Group (1997)Herzon Group (2021)
Starting Material (R)-glycerol acetonide(E)-pent-2-enal(R)-carvone
Stereochemistry EnantioselectiveRacemicEnantioselective
Key Reactions for Core Construction Diels-Alder reaction, Intramolecular iodoetherification, Ring-closing olefin metathesisDiels-Alder addition, "Epoxide-cascade" cyclization, α-ketol transpositionCu-catalyzed cyclization of an α-diazo acetoacetate, Radical cyclization, α-ketol rearrangement
Number of Steps to Euonyminol Derivative 24 steps to euonyminol octaacetate19 steps to (±)-euonyminol40 steps to (-)-euonyminol

Experimental Protocols: A Glimpse into the Inoue Synthesis

To provide a practical understanding of the synthetic work, a detailed methodology for a key step in the Inoue synthesis is provided below.

Protocol for the Ring-Closing Metathesis to Form the A-Ring:

A solution of the diene precursor in anhydrous and degassed dichloromethane (B109758) (0.01 M) is prepared under an argon atmosphere. To this solution, the Grubbs second-generation catalyst (5 mol%) is added in one portion. The reaction mixture is stirred at ambient temperature and the progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica (B1680970) gel flash column chromatography to afford the desired tricyclic olefin. For detailed experimental conditions and characterization data, please refer to the original publication.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic strategies, the following diagrams have been generated using the DOT language.

Inoue_Synthetic_Workflow cluster_inoue Inoue Group (2021) R-Glycerol Acetonide R-Glycerol Acetonide B-Ring (Diels-Alder) B-Ring (Diels-Alder) R-Glycerol Acetonide->B-Ring (Diels-Alder) C-Ring (Iodoetherification) C-Ring (Iodoetherification) B-Ring (Diels-Alder)->C-Ring (Iodoetherification) A-Ring (RCM) A-Ring (RCM) C-Ring (Iodoetherification)->A-Ring (RCM) Euonyminol Core Euonyminol Core A-Ring (RCM)->Euonyminol Core This compound (Macrolactonization) This compound (Macrolactonization) Euonyminol Core->this compound (Macrolactonization)

Caption: Synthetic workflow of the Inoue group's total synthesis of this compound.

Core_Comparison cluster_white White Group (1997) cluster_herzon Herzon Group (2021) E-pent-2-enal E-pent-2-enal Diels-Alder Diels-Alder E-pent-2-enal->Diels-Alder Epoxide-Cascade Epoxide-Cascade Diels-Alder->Epoxide-Cascade α-Ketol Rearrangement α-Ketol Rearrangement Epoxide-Cascade->α-Ketol Rearrangement (±)-Euonyminol (±)-Euonyminol α-Ketol Rearrangement->(±)-Euonyminol (-)-Euonyminol (-)-Euonyminol α-Ketol Rearrangement->(-)-Euonyminol R-Carvone R-Carvone Cu-Catalyzed Cyclization Cu-Catalyzed Cyclization R-Carvone->Cu-Catalyzed Cyclization Radical Cyclization Radical Cyclization Cu-Catalyzed Cyclization->Radical Cyclization Radical Cyclization->α-Ketol Rearrangement

Caption: Comparison of key strategies for the synthesis of the Euonyminol core.

Conclusion

The total synthesis of this compound by the Inoue group is a landmark achievement that has provided the only synthetic route to this complex natural product to date. While an independent verification is still awaited, the comparison of their strategy for the synthesis of the euonyminol core with those of the White and Herzon groups provides invaluable insights for the scientific community. These studies not only highlight the creativity and evolution of synthetic organic chemistry but also lay the groundwork for the future synthesis of this compound analogs, which will be crucial for detailed structure-activity relationship studies and the potential development of new therapeutic agents.

References

Benchmarking Euonymine's Antiviral Activity: A Methodological Guide for Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the antiviral potential of the natural product Euonymine is currently hindered by the lack of publicly available quantitative data on its activity against specific viruses, including HIV. While preliminary reports suggest anti-HIV properties, the necessary experimental data, such as the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), remain undetermined.

This guide is intended for researchers, scientists, and drug development professionals interested in the antiviral potential of this compound. It outlines the essential experimental framework required to benchmark its activity against established antiviral drugs. The provided protocols and data presentation templates serve as a blueprint for conducting and presenting the necessary research to elucidate this compound's therapeutic potential.

The Imperative for Quantitative Antiviral Data

To objectively assess the antiviral efficacy and therapeutic window of any investigational compound, two key parameters are essential:

  • EC50 (50% Effective Concentration): This value represents the concentration of a drug that inhibits 50% of viral replication in vitro. A lower EC50 indicates higher antiviral potency.

  • CC50 (50% Cytotoxic Concentration): This value indicates the concentration of a drug that causes a 50% reduction in the viability of uninfected host cells. A higher CC50 is desirable, suggesting lower toxicity to host cells.

  • Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50), the Selectivity Index is a critical measure of a compound's therapeutic window. A higher SI value indicates a more favorable safety profile, as it signifies that the drug is effective against the virus at concentrations far below those that are toxic to host cells.

A Framework for Benchmarking this compound's Anti-HIV Activity

Once the necessary experimental data for this compound is generated, it can be systematically compared against clinically approved anti-HIV drugs. The following table provides a template for such a comparison, populated with representative data for well-established antiretroviral agents.

CompoundDrug ClassTargetEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound To be determinedTo be determinedData N/AData N/AData N/A
Zidovudine (AZT)Nucleoside Reverse Transcriptase Inhibitor (NRTI)HIV-1 Reverse Transcriptase0.004 - 0.13>100>769 - >25,000
NevirapineNon-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)HIV-1 Reverse Transcriptase0.01 - 0.110 - 50100 - 5000
DarunavirProtease Inhibitor (PI)HIV-1 Protease0.003 - 0.01>100>10,000 - >33,333
RaltegravirIntegrase Strand Transfer Inhibitor (INSTI)HIV-1 Integrase0.002 - 0.007>100>14,285 - >50,000

Note: The EC50 and CC50 values for approved drugs can vary depending on the specific HIV-1 strain, cell line used, and assay conditions.

Experimental Protocols for Antiviral Evaluation

To generate the data required for the comparative analysis, standardized in vitro assays must be performed. The following protocols outline the key steps for determining the anti-HIV activity and cytotoxicity of a test compound like this compound.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the test compound that is toxic to host cells.

Methodology:

  • Cell Culture: Maintain a suitable human T-lymphocyte cell line (e.g., MT-4, CEM-SS) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve a range of final concentrations.

  • Cell Seeding: Seed the cells in a 96-well microtiter plate at a predetermined density.

  • Compound Treatment: Add the serially diluted this compound to the wells containing the cells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 3-5 days) at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Determine cell viability using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to calculate the CC50 value.

Anti-HIV Replication Assay (EC50 Determination)

This assay measures the ability of the test compound to inhibit HIV-1 replication in cell culture.

Methodology:

  • Cell Culture and Infection:

    • Culture a suitable human T-lymphocyte cell line as described above.

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a predetermined multiplicity of infection (MOI).

  • Compound Treatment:

    • Immediately after infection, add serial dilutions of this compound to the infected cell cultures.

    • Include infected, untreated cells (virus control) and uninfected, untreated cells (cell control). Also, include a known anti-HIV drug as a positive control.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator to allow for viral replication.

  • Quantification of Viral Replication: Measure the extent of viral replication using one of the following methods:

    • p24 Antigen Capture ELISA: This immunological assay quantifies the amount of the HIV-1 p24 capsid protein in the cell culture supernatant, which is a marker of virus production.

    • Reverse Transcriptase (RT) Activity Assay: This assay measures the activity of the viral reverse transcriptase enzyme in the culture supernatant.

    • Reporter Gene Assay: If using a cell line that contains an HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase), the level of reporter gene expression can be quantified as a measure of viral replication.

  • Data Analysis: Plot the percentage of inhibition of viral replication against the compound concentration and use non-linear regression analysis to calculate the EC50 value.

Visualizing Mechanisms and Workflows

To better understand the context of this compound's potential anti-HIV activity and the experimental process, the following diagrams are provided.

HIV_Lifecycle cluster_entry Viral Entry cluster_replication Replication & Integration cluster_production Viral Production Attachment 1. Attachment Fusion 2. Fusion Attachment->Fusion RT 3. Reverse Transcription Fusion->RT Integration 4. Integration RT->Integration Transcription 5. Transcription Integration->Transcription Assembly 6. Assembly Transcription->Assembly Budding 7. Budding & Maturation Assembly->Budding Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Fusion NRTIs_NNRTIs RT Inhibitors NRTIs_NNRTIs->RT INSTIs Integrase Inhibitors INSTIs->Integration PIs Protease Inhibitors PIs->Budding

Caption: Generalized HIV-1 life cycle and targets of major antiretroviral drug classes.

Antiviral_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Activity Assessment cluster_analysis Data Analysis HostCells Culture Host Cells TreatCompound Treat with this compound (Serial Dilutions) HostCells->TreatCompound Incubate1 Incubate TreatCompound->Incubate1 AssessViability Assess Cell Viability (e.g., MTT Assay) Incubate1->AssessViability CalculateCC50 Calculate CC50 AssessViability->CalculateCC50 CalculateSI Calculate Selectivity Index (SI = CC50 / EC50) CalculateCC50->CalculateSI InfectCells Infect Host Cells with HIV-1 TreatInfected Treat with this compound (Serial Dilutions) InfectCells->TreatInfected Incubate2 Incubate TreatInfected->Incubate2 QuantifyReplication Quantify Viral Replication (e.g., p24 ELISA) Incubate2->QuantifyReplication CalculateEC50 Calculate EC50 QuantifyReplication->CalculateEC50 CalculateEC50->CalculateSI

Caption: Experimental workflow for evaluating the antiviral activity of a test compound.

Conclusion and Future Directions

The preliminary indication of this compound's anti-HIV activity warrants further investigation.[1][2] A systematic evaluation, following the protocols outlined in this guide, is the critical next step to substantiate these early findings. By determining its EC50, CC50, and Selectivity Index, the scientific community can begin to understand the therapeutic potential of this compound. Furthermore, subsequent studies should aim to elucidate its mechanism of action, which will be crucial for any future drug development efforts. The framework presented here provides a clear path forward for the rigorous scientific assessment of this compound and other novel antiviral candidates.

References

Safety Operating Guide

Navigating the Safe Handling of Euonymine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Euonymine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the hazard profile of a representative solid chemical that is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life.[1] It is imperative to consult a specific SDS for this compound if one becomes available and to conduct a thorough risk assessment before handling this substance.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound based on its potential hazards.

PPE CategoryItemSpecificationsRationale
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene glovesPrevents skin contact which may cause an allergic reaction.[1]
Body Protection Laboratory CoatStandard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient or during spill cleanupProtects against inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.

1. Preparation:

  • Consult the Safety Data Sheet (SDS): Always review the SDS for the specific chemical you are handling. If an SDS for this compound is available, its recommendations supersede this general guidance.

  • Work in a designated area: All handling of this compound should occur in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Assemble all necessary materials: Have all required equipment, reagents, and waste containers ready before starting work.

  • Inspect PPE: Before each use, inspect all personal protective equipment for any signs of damage.

2. Handling:

  • Avoid generating dust: Handle solid this compound carefully to minimize the creation of airborne dust.

  • Use appropriate tools: Employ spatulas and other suitable tools for transferring the solid.

  • Prevent contact: Avoid direct contact with skin, eyes, and clothing.

  • No eating or drinking: Do not eat, drink, or smoke in the laboratory area where this compound is handled.

3. Post-Handling:

  • Decontaminate work surfaces: Clean the work area thoroughly with an appropriate solvent and cleaning agent.

  • Properly remove PPE: Remove gloves and other disposable PPE in a manner that avoids contaminating yourself and the surrounding area.

  • Wash hands: Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all solid this compound waste in a dedicated, clearly labeled hazardous waste container.

    • Dispose of contaminated disposable items, such as gloves and paper towels, in a separate, labeled hazardous waste bag.

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste" and the full chemical name "this compound."

  • Disposal Procedure:

    • Follow your institution's and local regulations for the disposal of hazardous chemical waste.

    • Do not dispose of this compound down the drain or in the regular trash. Its high aquatic toxicity poses a significant environmental risk.[1]

    • Arrange for pickup and disposal by a certified hazardous waste management company.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Euonymine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Designate Work Area prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Inspect PPE prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Handle this compound in Fume Hood handle1->handle2 handle3 Avoid Dust Generation handle2->handle3 handle4 Prevent Contact handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste post3->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Follow Institutional Procedures disp2->disp3

Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.